Adipaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
hexanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHJEEQLYBKSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147935 | |
| Record name | Adipic dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-21-5 | |
| Record name | Hexanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipic dialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipic dialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2N7U6ZHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Adipaldehyde from Cyclohexene Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipaldehyde, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceuticals, polymers, and fine chemicals. Its production via the oxidative cleavage of cyclohexene represents a significant pathway, offering potential advantages in terms of atom economy and feedstock availability. This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from cyclohexene, with a focus on ozonolysis and catalytic oxidation methods. Detailed experimental protocols, comparative data on reaction efficiency, and mechanistic diagrams are presented to equip researchers and chemical process developers with the necessary information for informed decision-making and process optimization.
Introduction
The selective oxidation of alkenes to form difunctional compounds is a cornerstone of modern organic synthesis. The conversion of cyclohexene to this compound (1,6-hexanedial) is of particular interest due to the latter's utility as a precursor to valuable chemicals such as adipic acid and various heterocyclic compounds. This document outlines the core methodologies for this transformation, emphasizing reaction conditions, catalytic systems, and product yields.
Primary Synthetic Methodologies
The synthesis of this compound from cyclohexene is predominantly achieved through two main oxidative cleavage pathways: ozonolysis and transition metal-catalyzed oxidation.
Ozonolysis
Ozonolysis is a classic and highly effective method for the oxidative cleavage of the double bond in cyclohexene. The reaction proceeds in two main steps: the initial reaction with ozone to form an unstable molozonide, which rearranges to an ozonide, followed by a reductive workup to yield this compound.
The overall transformation can be depicted as follows:
Caption: General workflow for the ozonolysis of cyclohexene to this compound.
This protocol is a representative example based on established procedures.[1][2][3]
Materials:
-
Cyclohexene
-
Methanol (or other suitable solvent like dichloromethane)
-
Ozone (generated from an ozone generator)
-
Zinc dust or Dimethyl sulfide (DMS)
-
Glacial acetic acid (if using zinc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve cyclohexene in a suitable solvent (e.g., methanol) in a reaction flask equipped with a gas inlet tube and a stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any residual ozone.
-
Reductive Workup (Method A - Zinc/Acetic Acid): Add zinc dust and a small amount of glacial acetic acid to the reaction mixture. Allow the mixture to warm to room temperature and stir for several hours.
-
Reductive Workup (Method B - Dimethyl Sulfide): Add dimethyl sulfide (DMS) to the reaction mixture and allow it to warm to room temperature, stirring overnight.
-
Filter the reaction mixture to remove any solids.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by distillation or chromatography.
Transition Metal-Catalyzed Oxidation
The use of transition metal catalysts offers an alternative to ozonolysis, often with the advantage of using milder and more sustainable oxidants like hydrogen peroxide (H₂O₂). Ruthenium-based catalysts have shown particular promise in this area.[4]
Caption: Simplified representation of catalytic oxidation of cyclohexene.
The following protocol is based on a method utilizing a ruthenium catalyst in a biphasic system.[4]
Materials:
-
Cyclohexene
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
1,2-Dichloroethane
-
Water
Procedure:
-
In a reaction flask, prepare a biphasic solution of 1,2-dichloroethane and water.
-
Add cyclohexene to the organic phase.
-
Add ruthenium(III) chloride hydrate and sodium periodate to the aqueous phase.
-
Stir the mixture vigorously at room temperature for the specified reaction time (e.g., 3 hours).
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or chromatography.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data from various reported methods for the synthesis of this compound from cyclohexene.
Table 1: Ozonolysis of Cyclohexene
| Solvent | Reductive Agent | Temperature (°C) | Yield (%) | Reference |
| Methanol | Dimethyl sulfide | -60 | 62 | [1] |
| Acetic acid/sym-dichloroethane | Activated zinc powder | 0-5 | ~61.6 | [1] |
| Dichloromethane | Zinc/Acetic Acid | -10 to 0 | Not specified | [3] |
Table 2: Catalytic Oxidation of Cyclohexene
| Catalyst | Oxidant | Solvent | Temperature (°C) | Selectivity (%) | Conversion (%) | Yield (%) | Reference |
| RuCl₃/NaIO₄ | NaIO₄ | 1,2-Dichloroethane/Water | Room Temp. | - | - | 70 | [4] |
| Hydroxyapatite-loaded Ru nanoparticles/NaIO₄ | NaIO₄ | Dichloroethane/Water | Room Temp. | 51 | - | - | [4] |
| Metal chloride/Ozone | Ozone | Not specified | -70 to 50 | up to 93.5 | up to 100 | - | [1][4] |
| [FeCl₂{κ³-HC(pz)₃}] | H₂O₂ | Neat | 60 | - | - | 46 (to Adipic Acid) | [5][6] |
| Sodium tungstate/Aliquat 336 | H₂O₂ | Water/Cyclohexene | Reflux | - | - | - | [7] |
Note: In some cases, the primary product reported is adipic acid, which is the further oxidation product of this compound.
Mechanistic Considerations
Ozonolysis Mechanism
The ozonolysis of an alkene proceeds through a [3+2] cycloaddition to form a primary ozonide (molozonide), which is unstable and rapidly rearranges via a retro-[3+2] cycloaddition to a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation through another [3+2] cycloaddition to form the more stable secondary ozonide.
Caption: Key steps in the ozonolysis mechanism of cyclohexene.
Catalytic Oxidation Mechanism
The mechanism for transition metal-catalyzed oxidation is often complex and can vary depending on the specific catalyst and oxidant used. For ruthenium-catalyzed oxidations with periodate, the active oxidant is a high-valent ruthenium oxide species (e.g., RuO₄) which is generated in situ. This species then effects the cleavage of the double bond.
Conclusion
The synthesis of this compound from cyclohexene can be effectively achieved through both ozonolysis and catalytic oxidation methods. Ozonolysis is a well-established and high-yielding method, though it requires specialized equipment for ozone generation and handling. Transition metal-catalyzed oxidations, particularly those employing ruthenium, offer promising alternatives that can utilize more convenient oxidants like hydrogen peroxide or sodium periodate. The choice of method will depend on factors such as scale, available equipment, cost of reagents, and desired product purity. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field to select and optimize the synthesis of this compound for their specific applications.
References
- 1. This compound (Hexanedial) for Research Applications [benchchem.com]
- 2. On ozonolysis of cyclohexene followed by reaction with class 11 chemistry CBSE [vedantu.com]
- 3. CN102746127A - Method for preparing 1,6-adipaldehyde - Google Patents [patents.google.com]
- 4. CN111138255A - A kind of technology for preparing adipic dialdehyde from cyclohexene - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
Adipaldehyde: A Technical Guide to Chemical Properties and Reactivity
Introduction: Adipaldehyde, also known as 1,6-hexanedial, is an organic compound with the chemical formula (CH₂)₄(CHO)₂.[1] It is a bifunctional dialdehyde that presents as a colorless, oily liquid.[1][2] Due to its high reactivity, it is often handled as an aqueous solution.[1] The presence of two aldehyde groups at the termini of a six-carbon chain makes this compound a valuable, albeit challenging, precursor and intermediate in various chemical syntheses, particularly in the field of polymer chemistry as a potential component for nylon-related polymers.[1][2] This document provides an in-depth overview of its chemical properties, reactivity, synthesis protocols, and analytical methods for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound's physical and chemical characteristics are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | Hexanedial | [1] |
| Synonyms | 1,6-Hexanedial, Adipic dialdehyde | [3] |
| CAS Number | 1072-21-5 | [1][3][4] |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 114.144 g/mol | [1][3] |
| Appearance | Colorless liquid/oil | [1][2][3] |
| Melting Point | -8 °C | [1][2][5] |
| Boiling Point | 68–70 °C @ 3 mmHg; 189.8°C @ 760 mmHg | [1][6] |
| Density | 1.003 g/cm³ | [1][2] |
| Flash Point | 66.3 °C | [2][5][7] |
| Solubility | Soluble in water (34 g/L at 20°C), soluble in most organic solvents | [6][8] |
| Vapor Pressure | 0.56 mmHg @ 25°C | [5][6] |
Reactivity and Hazardous Reactions
The reactivity of this compound is dominated by the two terminal aldehyde functional groups. This bifunctionality dictates its chemical behavior and applications.
-
High Reactivity : As a dialdehyde, it is highly reactive and can readily engage in reactions typical of aldehydes, but at both ends of the molecule.[2] This reactivity makes it a potent crosslinking agent but also contributes to its instability.[2]
-
Self-Condensation and Polymerization : this compound is prone to self-condensation reactions, particularly under basic conditions (aldol condensation), leading to the formation of oligomers and polymers.[2][9][10] This tendency can complicate its synthesis and storage.
-
Condensation Reactions : It reacts with nucleophiles such as amines, alcohols, and thiols to form various condensation products.[2] These reactions are fundamental to its use as a crosslinking agent and in the synthesis of more complex molecules.
-
Oxidation : The aldehyde groups can be readily oxidized to carboxylic acids.[8] Under appropriate conditions, this compound is oxidized to adipic acid, a key monomer in the production of nylon-6,6.[2]
-
Flammability and Hazards : this compound is a flammable liquid.[2] It is also classified as a hazardous compound, causing irritation to the skin, eyes, and respiratory system.[3][8] Due to its high reactivity, it can react with skin tissue, posing a risk of irritation and burns.[2][8]
Synthetic Methodologies
The synthesis of this compound has been explored through several routes, each with distinct advantages and challenges. Commercial synthesis has proven difficult due to the compound's high reactivity.[2]
Ozonolysis of Cyclohexene
This is a common laboratory-scale method for producing this compound. It involves the oxidative cleavage of the double bond in cyclohexene by ozone, followed by a reductive workup to yield the dialdehyde.
Experimental Protocol:
-
Ozonolysis: Dissolve cyclohexene in a suitable organic solvent (e.g., dichloromethane or a mixture with glacial acetic acid) and cool the solution to a low temperature, typically between -20°C and 0°C.[11] Bubble ozone gas through the solution until the reaction is complete, often indicated by a color change or by monitoring with a suitable indicator. This process forms a primary ozonide, which rearranges to a more stable ozonide intermediate.[12]
-
Reductive Workup: Add the ozonide solution dropwise to an aqueous solution containing a reducing agent under a nitrogen atmosphere.[11]
-
Isolation and Purification: After the reduction is complete, filter out any solid residues (e.g., unreacted zinc powder).[11] Separate the organic phase from the aqueous phase.[11] The organic solvent is removed by rotary evaporation to yield crude this compound.[11] The final product is purified by vacuum distillation.[11]
Oxidation of 1,6-Hexanediol
This method provides a direct route from a C6 precursor and is a well-established laboratory synthesis.[12]
Experimental Protocol:
-
Reagent Preparation: Suspend pyridinium chlorochromate (PCC), an oxidizing agent, in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) in a reaction flask under an inert atmosphere.
-
Oxidation: Dissolve 1,6-hexanediol in dichloromethane and add it in one portion to the stirred suspension of PCC. The original paper by Corey and Suggs describes this general method for oxidizing primary alcohols.[1][2]
-
Reaction Monitoring: The reaction is typically exothermic and results in the formation of a black residue. Allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the solution through a pad of silica gel or Florisil to remove the chromium residues.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via vacuum distillation.
Double Hydroformylation of 1,3-Butadiene
This atom-economical approach has been investigated as a potential commercial route, though it is not yet implemented.[2][12] The process involves the addition of a formyl group (CHO) and a hydrogen atom across each of the double bonds in 1,3-butadiene using a rhodium-based catalyst.[2][12] The selectivity towards the linear dialdehyde product over branched isomers is a key challenge and is highly dependent on the choice of ligands coordinated to the rhodium center.[12]
Purification and Analysis Protocols
The inherent reactivity of this compound necessitates careful purification and analytical procedures.
Purification Methods
-
Vacuum Distillation: This is the most common method for purifying this compound, as heating at atmospheric pressure can lead to decomposition or polymerization.[11]
-
Column Chromatography: Purification by column chromatography on silica gel is possible but can be problematic, as the acidic nature of silica can catalyze decomposition.[13] It is advisable to use silica gel that has been neutralized with a base like triethylamine. Elution with a low-polarity solvent system (e.g., hexane/diethyl ether) allows the aldehyde to be separated from more polar impurities like alcohols or carboxylic acids.[13]
-
Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a water-soluble bisulfite adduct.[13] The aldehyde is reacted with a concentrated sodium bisulfite solution. The resulting adduct can be separated from water-insoluble impurities by extraction. The aldehyde is then regenerated from the aqueous solution by adding a base (e.g., NaHCO₃).[13]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying this compound and any volatile impurities.[12] It provides both separation and structural information, allowing for high-confidence identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment, confirming the presence of the characteristic aldehyde protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile analysis or for samples in complex matrices, HPLC is often used.[14] Since aldehydes lack a strong chromophore, they are typically derivatized before analysis. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone that can be readily detected by UV-Vis detectors.[14]
Applications and Safety
-
Applications : this compound is primarily of interest as a precursor to polymers and as a chemical intermediate.[2][3] Its bifunctional nature allows it to act as a crosslinking agent in the synthesis of polymers and resins.[3] It has also been investigated for its potential antimicrobial properties.[3][15]
-
Safety and Handling :
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood.[2][6][8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][6][8]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[2][6] The container should be tightly closed.[6] Due to its reactivity, storage in a freezer is recommended.
-
Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and dispose of it as hazardous waste. Avoid allowing the chemical to enter drains.[6]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1072-21-5 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. Cas 1072-21-5,this compound | lookchem [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound, CAS No. 1072-21-5 - iChemical [ichemical.com]
- 8. This compound [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. CN102746127A - Method for preparing 1,6-adipaldehyde - Google Patents [patents.google.com]
- 12. This compound (Hexanedial) for Research Applications [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound CAS#: 1072-21-5 [m.chemicalbook.com]
Spectroscopic Profile of Adipaldehyde (Hexanedial): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for adipaldehyde (hexanedial), a six-carbon dialdehyde. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound in various scientific applications, including chemical synthesis and drug development. This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines experimental protocols for data acquisition, and includes logical diagrams to visualize analytical workflows.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of high-resolution experimental spectra in publicly accessible databases, the NMR data presented are estimated based on established chemical shift ranges for aliphatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1, H6 (-CHO) | ~9.77 | Triplet (t) | ~1.8 | 2H |
| H2, H5 (-CH₂-) | ~2.45 | Multiplet (m) | - | 4H |
| H3, H4 (-CH₂-) | ~1.65 | Multiplet (m) | - | 4H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1, C6 (C=O) | ~202 |
| C2, C5 | ~43 |
| C3, C4 | ~22 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2940, ~2860 | C-H Stretch (Aliphatic) | Medium-Strong |
| ~2820, ~2720 | C-H Stretch (Aldehyde) | Medium (often appears as a doublet) |
| ~1725 | C=O Stretch (Aldehyde) | Strong |
| ~1465 | C-H Bend (Methylene) | Medium |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse angle: 30-45°
-
Spectral width: 0-12 ppm
-
3. Data Acquisition (¹³C NMR):
-
Acquire the spectrum on the same NMR spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 s
-
Pulse angle: 45-90°
-
Spectral width: 0-220 ppm
-
Proton decoupling should be applied to obtain singlet peaks for each carbon.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Film Method):
-
Place a small drop of neat this compound (if liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top and press to form a thin, uniform film.
2. Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Mount the salt plates in the sample holder of an FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction to obtain the final spectrum of the sample.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a comparative overview of the antimicrobial activity of this compound.
Stability of Adipaldehyde in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipaldehyde, a six-carbon dialdehyde, is a highly reactive organic compound with significant potential in polymer chemistry and as a chemical intermediate. Its bifunctional nature, however, also contributes to its instability in aqueous environments, a critical consideration for its storage, handling, and application in various fields, including drug development where it might be used as a crosslinking agent or a precursor molecule. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions, drawing upon available data for this compound and its close structural analog, glutaraldehyde, to elucidate its degradation pathways and the factors influencing its stability.
Core Concepts of this compound Stability in Water
In aqueous solutions, this compound is known to exist as an acyclic dihydrate at neutral pH, a form that is relatively resistant to polymerization.[1] However, the reactivity of its two aldehyde functional groups makes it susceptible to various transformations, primarily driven by pH and temperature.
Key Degradation Pathways
The principal degradation pathways for dialdehydes like this compound in aqueous solutions include:
-
Aldol Condensation: This is a significant pathway, particularly under alkaline conditions. It involves the reaction of an enolate ion of one this compound molecule with the carbonyl group of another, leading to the formation of β-hydroxy aldehydes, which can further dehydrate to form α,β-unsaturated aldehydes. This process can continue, resulting in the formation of oligomers and polymers.[2][3][4]
-
Polymerization: Under acidic conditions, this compound undergoes rapid polymerization.[1] This is a key instability concern, leading to the loss of the monomeric active species.
-
Oxidation: The aldehyde groups can be oxidized to carboxylic acids, converting this compound to adipic acid. This can be a significant degradation pathway, especially in the presence of oxidizing agents.
Quantitative Data on Stability
Direct quantitative kinetic data for the degradation of this compound in aqueous solutions is scarce in publicly available literature. However, studies on glutaraldehyde provide valuable insights that can be extrapolated to understand the stability of this compound.
Table 1: Stability of Glutaraldehyde Solutions at Room Temperature [5]
| Solution Type | Initial Concentration | Time | Loss of Active Ingredient |
| Potentiated Acid Glutaraldehyde | 2% | 24 months | ~7% |
| Potentiated Acid Glutaraldehyde | 10% | 24 months | ~7% |
| Stabilized Alkaline Glutaraldehyde | 2% | 1 month | 14-18% |
Table 2: Observed Changes in UV-Vis Spectra of 28.2 mM Glutaraldehyde Solution Over 8 Weeks [6][7][8][9]
| Temperature | Observation | Implication |
| Room Temperature | Significant increases in absorbance at 235 nm and 280 nm. | Formation of new chemical species, likely polymeric and condensation products. |
| 40 °C | More pronounced increases in absorbance at 235 nm and 280 nm compared to room temperature. | Accelerated degradation and polymerization at elevated temperatures. |
Reaction Pathways and Mechanisms
The following diagrams illustrate the key degradation pathways of dialdehydes in aqueous solutions.
Caption: Aldol condensation pathway of this compound.
Caption: Equilibrium of this compound forms and polymerization in aqueous solution.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound in aqueous solutions, a well-designed experimental protocol is crucial. The following methodologies are adapted from established procedures for glutaraldehyde analysis.
Sample Preparation and Storage
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to minimize aqueous degradation before the experiment begins.
-
Aqueous Solutions: Prepare fresh aqueous solutions of this compound at the desired concentrations in buffers of varying pH (e.g., pH 4, 7, and 9) and deionized water.
-
Storage Conditions: Aliquot the aqueous solutions into sealed vials and store them under controlled temperature conditions (e.g., refrigerated (2-8°C), room temperature (20-25°C), and accelerated (40°C)). Protect samples from light if photodegradation is a concern.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of aldehydes and their degradation products. Due to the lack of a strong chromophore in this compound, derivatization is necessary.
-
Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes. Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst like phosphoric acid).
-
Derivatization Procedure:
-
At specified time points, take an aliquot of the this compound solution.
-
Mix the aliquot with the DNPH solution.
-
Allow the reaction to proceed for a defined period at a controlled temperature to form the this compound-bis-DNPH derivative.
-
Quench the reaction if necessary.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 360 nm (the maximum absorbance of the DNPH derivative).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a calibration curve using freshly prepared this compound standards that have undergone the same derivatization procedure. The decrease in the peak area of the this compound-bis-DNPH derivative over time indicates its degradation. The appearance of new peaks can be monitored to identify degradation products.
Spectroscopic Analysis: UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the overall changes in the chemical composition of the this compound solution over time.
-
Procedure:
-
At each time point, take a sample of the this compound solution.
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: An increase in absorbance at specific wavelengths (e.g., around 235 nm and 280 nm for glutaraldehyde) can indicate the formation of polymeric species and α,β-unsaturated structures resulting from aldol condensation.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying the different forms of this compound in solution and its degradation products without the need for derivatization.
-
Procedure:
-
Prepare samples in a deuterated solvent (e.g., D₂O) at various pH values.
-
Acquire ¹H and ¹³C NMR spectra at different time points and temperatures.
-
-
Data Analysis: Monitor the changes in the chemical shifts and integration of signals corresponding to the aldehyde protons, hydrated forms, and any new species that are formed. This can provide detailed mechanistic insights into the degradation process.[7][10][11]
Experimental Workflow
Caption: General workflow for assessing this compound stability.
Conclusion
The stability of this compound in aqueous solutions is a critical parameter that is significantly influenced by pH and temperature. While direct kinetic data for this compound is limited, evidence from its structural analog, glutaraldehyde, strongly suggests that it is prone to degradation via aldol condensation and polymerization, particularly in neutral to alkaline conditions and at elevated temperatures. Acidic conditions tend to favor polymerization. For researchers, scientists, and drug development professionals working with this compound, it is imperative to carefully control the pH and temperature of aqueous formulations to ensure its stability and efficacy. The experimental protocols outlined in this guide provide a robust framework for conducting thorough stability studies to quantify degradation rates and identify degradation products, thereby enabling the development of stable this compound-based systems.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutaraldehyde - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Glutaraldehyde in Biocide Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spontaneous Polymerization of Adipaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipaldehyde, a six-carbon dialdehyde, is a highly reactive molecule with significant potential in polymer chemistry and as a cross-linking agent. Its bifunctional nature, however, also predisposes it to spontaneous self-polymerization, a phenomenon that presents both challenges for its synthesis and storage, and opportunities for the creation of novel polymeric materials. This technical guide provides an in-depth exploration of the spontaneous polymerization of this compound, consolidating available data on its mechanisms, influencing factors, and the characteristics of the resulting polymers. Detailed experimental protocols derived from seminal studies are presented to aid in the controlled investigation of this process. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound and related reactive aldehydes.
Introduction
This compound (hexanedial), with the chemical formula (CH₂)₄(CHO)₂, is a colorless, oily liquid that is notable for its high reactivity due to the presence of two terminal aldehyde groups.[1][2] This reactivity makes it a valuable precursor for various chemical syntheses, including for nylon-related polymers where it can potentially enhance material properties such as thermal stability and mechanical strength.[1] However, this high reactivity also leads to a strong tendency to undergo self-condensation and polymerization, complicating its handling and storage.[1][3]
The spontaneous polymerization of this compound is a critical consideration for its practical application. Understanding the underlying mechanisms, the conditions that promote or inhibit this process, and the properties of the resulting polymeric structures is essential for harnessing the full potential of this versatile molecule. This guide will delve into the core aspects of this compound's spontaneous polymerization, with a focus on providing actionable data and methodologies for the scientific community.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling and for understanding its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₂ | [1][2] |
| Molar Mass | 114.14 g/mol | [2][4] |
| Appearance | Colorless liquid | [1][2] |
| Density | 1.003 g/cm³ | [1][2] |
| Melting Point | -8 °C | [1][2][4] |
| Boiling Point | 68–70 °C at 3 mmHg | [2] |
| Flash Point | 66.3 °C | [1][4] |
| Solubility | Soluble in water and most organic solvents. | [4] |
The Mechanism of Spontaneous Polymerization
The spontaneous polymerization of this compound, particularly in aqueous solutions, is understood to proceed via a mechanism analogous to an aldol condensation reaction.[5] This type of polymerization involves the formation of carbon-carbon bonds between this compound monomers.
In neutral aqueous solutions, this compound predominantly exists as an acyclic dihydrate, which is resistant to polymerization.[1][6] However, upon acidification, the polymerization process is rapidly initiated.[6] The proposed mechanism involves the acid-catalyzed dehydration of the gem-diol to generate the reactive aldehyde, followed by an acid-catalyzed enolization and subsequent nucleophilic attack of the enol onto a protonated aldehyde group of another monomer.
Below is a diagram illustrating the proposed acid-catalyzed aldol condensation pathway for this compound polymerization.
Caption: Figure 1: Proposed mechanism for the spontaneous polymerization of this compound.
Experimental Protocols
Detailed experimental protocols for the spontaneous polymerization of this compound are not extensively reported in recent literature, with much of the foundational work dating back several decades. The following protocols are based on the methodologies described by Hardy, Nicholls, and Rydon in their 1972 study on the hydration and polymerization of succinaldehyde, glutaraldehyde, and this compound, which remains a cornerstone reference in this field.[2][6]
Preparation of this compound Solutions
Objective: To prepare aqueous solutions of this compound for polymerization studies.
Materials:
-
This compound
-
Deuterium oxide (D₂O) for NMR studies
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Due to the propensity of neat this compound to polymerize, it is typically handled as an aqueous solution.[2]
-
For NMR studies, prepare solutions of this compound in deuterium oxide.[6]
-
For general polymerization studies, prepare aqueous solutions of the desired concentration. Note that in neutral aqueous solutions, this compound exists primarily as the acyclic dihydrate.[6]
Induction of Spontaneous Polymerization
Objective: To initiate the polymerization of this compound in an aqueous solution.
Materials:
-
Aqueous solution of this compound
-
Acid catalyst (e.g., dilute hydrochloric acid)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., beaker or flask)
Procedure:
-
Place the aqueous this compound solution in the reaction vessel with a magnetic stir bar.
-
Begin stirring the solution at a constant rate.
-
Monitor the initial pH of the solution. This compound solutions are stable at neutral pH.[6]
-
To induce polymerization, carefully add the acid catalyst dropwise to the solution.
-
Monitor the pH change. Rapid polymerization is induced upon acidification.[6]
-
Observe the solution for any changes in viscosity or the formation of a precipitate, which would indicate polymerization.
Characterization of the Polymer
Objective: To characterize the polymeric material formed from the spontaneous polymerization of this compound.
Materials and Instruments:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimetry (DSC) instrument
-
Thermogravimetric Analysis (TGA) instrument
Methodologies:
-
NMR Spectroscopy:
-
Dissolve a sample of the polymer in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra to determine the structure of the polymer, including the nature of the linkages (e.g., C-C bonds from aldol condensation) and the presence of any remaining aldehyde or hydroxyl groups. The 1972 study by Hardy et al. utilized ¹H NMR to study the state of this compound in solution.[6]
-
-
IR Spectroscopy:
-
Prepare a sample of the polymer (e.g., as a thin film or a KBr pellet).
-
Obtain the IR spectrum to identify the functional groups present in the polymer, such as C=O (carbonyl), O-H (hydroxyl), and C-O-C (ether, if applicable) stretching vibrations.
-
-
Molecular Weight Determination (GPC):
-
Dissolve the polymer in a suitable solvent for GPC analysis.
-
Perform GPC to determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer. This will provide quantitative data on the extent of polymerization.
-
-
Thermal Analysis (DSC and TGA):
-
Use DSC to determine the glass transition temperature (Tg) and any melting points (Tm) of the polymer, providing insight into its amorphous or crystalline nature.
-
Use TGA to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
The workflow for the experimental investigation of this compound polymerization is outlined in the diagram below.
Caption: Figure 2: Workflow for the study of this compound polymerization.
Quantitative Data
Quantitative data on the spontaneous polymerization of this compound is sparse in the readily available literature. Most studies focus on the synthesis of this compound and the qualitative observation of its polymerization. The work by Hardy, Nicholls, and Rydon provides spectroscopic data (NMR) on the equilibrium between the monomeric dihydrate and other forms in solution but does not provide kinetic data for the polymerization or detailed characterization of the resulting polymer's molecular weight and thermal properties.[6]
For researchers investigating this phenomenon, it would be valuable to generate and publish quantitative data in a format similar to Table 2, which is presented here as a template for future studies.
Table 2: Template for Quantitative Polymerization Data
| Parameter | Condition 1 (e.g., pH 3) | Condition 2 (e.g., pH 5) | Condition 3 (e.g., Temperature) |
| Reaction Time (h) | |||
| Polymer Yield (%) | |||
| Number Average Molecular Weight (Mn, g/mol ) | |||
| Weight Average Molecular Weight (Mw, g/mol ) | |||
| Polydispersity Index (PDI) | |||
| Glass Transition Temperature (Tg, °C) | |||
| Decomposition Temperature (Td, °C) |
Inhibition of Spontaneous Polymerization
Given the high reactivity of this compound, preventing unwanted polymerization is crucial during its synthesis, purification, and storage. While specific inhibitors for this compound are not extensively documented, general strategies for inhibiting aldehyde polymerization and runaway reactions can be applied.
Strategies for Inhibition:
-
pH Control: Maintaining a neutral pH is critical, as this compound is stable in its dihydrate form under these conditions and polymerizes rapidly upon acidification.[1][6]
-
Temperature Control: Storing this compound at low temperatures can slow down the rate of polymerization.
-
Use of Inhibitors: For other reactive monomers, inhibitors are used to prevent premature polymerization.[7][8] These are typically radical scavengers or compounds that can terminate chain reactions. While the spontaneous polymerization of this compound in acidic water is likely ionic, in other conditions (e.g., during synthesis at high temperatures), radical-initiated polymerization could be a concern. Phenolic compounds are often used as inhibitors in such cases.[9]
Conclusion
The spontaneous polymerization of this compound is an intrinsic property of this highly reactive dialdehyde, driven by its bifunctional nature. While this presents challenges for its practical handling, it also offers a pathway to the synthesis of novel polymeric materials. The polymerization is highly sensitive to pH, proceeding rapidly in acidic conditions from its more stable dihydrate form in neutral aqueous solutions. The mechanism is believed to be an acid-catalyzed aldol condensation.
Further research is needed to quantify the kinetics of this polymerization and to fully characterize the resulting polymers under various conditions. The experimental protocols and frameworks provided in this guide are intended to facilitate such investigations. A deeper understanding and control of the spontaneous polymerization of this compound will be pivotal in unlocking its full potential in materials science and other advanced applications.
References
- 1. Buy this compound | 1072-21-5 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Hexanedial) for Research Applications [benchchem.com]
- 4. This compound [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. The hydration and polymerisation of succinaldehyde, glutaraldehyde, and this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. icheme.org [icheme.org]
- 8. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adipaldehyde: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipaldehyde, also known as hexanedial, is a reactive dialdehyde with the chemical formula (CH₂)₄(CHO)₂. It is a colorless liquid that serves as a versatile chemical intermediate, notably in the synthesis of polymers.[1][2] Its high reactivity, stemming from the two aldehyde functional groups, necessitates stringent safety and handling protocols in a laboratory setting to mitigate potential hazards.[3] This guide provides an in-depth overview of the known safety data, handling precautions, and emergency procedures for this compound to ensure its safe use by researchers and professionals.
Hazard Identification and Classification
This compound is considered a hazardous substance due to its reactivity and flammability.[3] While specific GHS classification data is limited, it is known to be a toxic substance that can cause irritation and burns upon contact with skin and eyes.[4] Inhalation of its vapor should be strictly avoided.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for planning safe experiments.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless liquid | [2][4] |
| Boiling Point | 153.66°C to 189.8°C at 760 mmHg | [1][3][5][6] |
| Melting Point | -8°C | [2][5][6] |
| Flash Point | 66.3°C | [1][3][5][6][7] |
| Density | 0.933 - 1.003 g/cm³ | [1][3][5] |
| Vapor Pressure | 0.56 mmHg at 25°C | [1][7] |
| Solubility in Water | 34 g/L at 20°C | [1][8] |
Toxicological Information
For the purpose of illustrating the potential hazards associated with aldehydes, Table 2 provides the toxicological data for acetaldehyde, a related and well-studied aldehyde. It is crucial to note that this data is not directly applicable to this compound and should be used for general awareness of the potential hazards of the aldehyde chemical class.
Table 2: Toxicological Data for Acetaldehyde (for comparative purposes only)
| Parameter | Value | Reference(s) |
| OSHA PEL (TWA) | 200 ppm (360 mg/m³) | [12][13] |
| ACGIH TLV (Ceiling) | 25 ppm (45 mg/m³) | [12][13] |
| NIOSH IDLH | 2,000 ppm | [12] |
| Lower Explosive Limit (LEL) | 4.0% | [12][13] |
| Upper Explosive Limit (UEL) | 60% | [13] |
| Carcinogenicity | Potential occupational carcinogen | [12] |
Safe Handling and Storage
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Emergency eye wash stations and safety showers must be readily accessible.[14]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[8]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[8] A flame-resistant lab coat or chemical protective apron should be worn to protect clothing and skin.[8][11]
-
Respiratory Protection: Work in a chemical fume hood to avoid inhalation of vapors.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[8]
-
Footwear: Wear closed-toe shoes made of a material impervious to chemicals.[11]
General Handling Precautions
-
Avoid all contact with skin and eyes.[8]
-
Do not inhale vapors or mists.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Wash hands thoroughly after handling.[1]
-
Label all containers clearly.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep it away from heat, sparks, open flames, and other ignition sources.[9] Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.
Emergency Procedures
First Aid Measures
The following flowchart outlines the immediate first aid steps to be taken in case of exposure to this compound.
Caption: First aid procedures for different routes of this compound exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: this compound is flammable.[3] Vapors may travel to a source of ignition and flash back.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection.[8]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8] Use non-sparking tools for cleanup.
Experimental Protocols: A General Guideline for Safe Use
Generic Aldehyde Reaction Protocol
-
Preparation:
-
Conduct a thorough risk assessment for the specific reaction, considering all reactants, products, and potential byproducts.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble and inspect all necessary PPE.
-
Have appropriate spill cleanup materials and quenching agents readily available.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the chemical fume hood.
-
Ensure all glassware is clean, dry, and free of cracks.
-
Use a heating mantle with a temperature controller; avoid open flames.
-
If the reaction is exothermic, have a cooling bath ready.
-
-
Reagent Handling:
-
Dispense this compound and other reagents within the fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure.
-
Keep the this compound container tightly sealed when not in use.
-
-
Reaction Monitoring:
-
Monitor the reaction progress from outside the fume hood sash.
-
Do not leave the reaction unattended.
-
-
Work-up and Purification:
-
Quench the reaction carefully, considering any potential exothermic processes.
-
Perform all extractions and purifications within the fume hood.
-
Handle all waste streams as hazardous.
-
-
Waste Disposal:
Biological Effects and Mechanism of Action
The toxicity of aldehydes, in general, is attributed to their high electrophilicity, which allows them to react with nucleophilic groups in biological macromolecules.[9] The primary mechanism of aldehyde-induced cellular damage involves the formation of adducts with proteins and DNA.[9][10]
The following diagram illustrates this general mechanism of aldehyde toxicity.
Caption: A simplified diagram of the general toxic mechanism of aldehydes.
This adduct formation can lead to:
-
Protein Dysfunction: Modification of amino acid residues can alter protein structure and function, potentially inhibiting enzyme activity.[15]
-
DNA Damage: Aldehydes can form DNA-protein crosslinks and other DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and genotoxicity.[9][11]
Disposal Considerations
This compound and any contaminated materials should be disposed of as hazardous chemical waste.[7] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not dispose of this compound down the drain or in general waste.[8] Contaminated packaging should also be treated as hazardous waste.[8]
Conclusion
This compound is a valuable chemical intermediate, but its inherent reactivity and flammability demand a high level of safety awareness and strict adherence to handling protocols. By understanding its properties, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers and scientists can safely utilize this compound in their work. This guide provides a foundation for developing laboratory-specific standard operating procedures to ensure a safe working environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, CAS No. 1072-21-5 - iChemical [ichemical.com]
- 4. This compound [chembk.com]
- 5. Buy this compound | 1072-21-5 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cas 1072-21-5,this compound | lookchem [lookchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetaldehyde - IDLH | NIOSH | CDC [cdc.gov]
- 13. osha.gov [osha.gov]
- 14. wcu.edu [wcu.edu]
- 15. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Discovery and First Synthesis of Adipaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the historical discovery and initial synthesis of adipaldehyde (hexanedial), a key aliphatic dialdehyde. It details the pioneering work that led to its first isolation and characterization, presenting the experimental protocols and quantitative data from the primary literature.
Introduction: The Emergence of a Dialdehyde
The late 19th and early 20th centuries were a period of immense progress in organic chemistry, with the elucidation of molecular structures and the development of new synthetic methodologies.[1] The study of aldehydes, first isolated in 1835 by Baron Von Liebig, was a significant area of research.[2] Within this context, the synthesis of dialdehydes, containing two aldehyde functional groups, presented a unique challenge and opportunity for understanding chemical reactivity and for the preparation of new materials.
The First Synthesis: Ozonolysis of Cyclohexene
The first documented synthesis of this compound is attributed to the German chemist Carl Dietrich Harries and his colleague M. Thieme in 1905.[3] Their work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the use of ozonolysis to cleave the double bond of cyclohexene, yielding the six-carbon dialdehyde.[3] This discovery was part of Harries' broader investigation into the reactions of ozone with unsaturated organic compounds, a field he largely pioneered.[4]
Experimental Protocol: The Harries and Thieme Method (1905)
The following protocol is an interpretation of the experimental description provided in the 1905 publication.
Materials:
-
Cyclohexene
-
Dry chloroform
-
Ozone (generated from an ozonizer)
-
Water
-
Apparatus for distillation
Procedure:
-
A solution of freshly distilled cyclohexene in dry chloroform was prepared.
-
A stream of ozone, generated using a Siemens & Halske ozonizer, was passed through the cyclohexene solution. The reaction vessel was cooled to prevent excessive temperature increases due to the exothermic nature of the reaction.
-
The ozonolysis was continued until the reaction was complete, which was likely determined by the cessation of ozone absorption or a color change in an indicator.
-
The chloroform was then removed by distillation under reduced pressure.
-
The resulting ozonide, a viscous and potentially explosive intermediate, was carefully decomposed by the addition of water and subsequent heating.
-
The this compound was then isolated from the aqueous mixture, likely through distillation or extraction, although the specific purification method was not detailed in depth in the original text.
Quantitative Data from the First Synthesis
The 1905 paper by Harries and Thieme was primarily focused on the qualitative identification of the products of ozonolysis. As such, detailed quantitative data like precise yields, boiling points, and spectroscopic characterization are not presented in the manner of modern chemical publications. The primary evidence for the formation of this compound was its conversion to adipic acid upon oxidation and the formation of a dioxime derivative.
| Parameter | Reported Value (Harries and Thieme, 1905) | Notes |
| Yield | Not explicitly stated. | The focus was on product identification rather than process optimization. |
| Boiling Point | Not reported for the isolated dialdehyde. | The crude product was likely used for subsequent derivatization. |
| Melting Point | Not applicable (liquid). | - |
Early Confirmatory Syntheses and Characterization
Subsequent to Harries and Thieme's initial report, other methods for the synthesis of this compound were developed, providing access to the compound for further study. The work of P. M. Hardy, A. C. Nicholls, and H. N. Rydon in 1972, while not the first synthesis, provided a more detailed characterization of this compound in aqueous solution.
Synthesis via Oxidation of 1,6-Hexanediol
A common laboratory-scale synthesis of this compound involves the oxidation of 1,6-hexanediol. While various oxidizing agents can be employed, the use of pyridinium chlorochromate (PCC) is a notable method.
Experimental Protocol (Representative):
-
Pyridinium chlorochromate (PCC) is suspended in a suitable solvent, such as dichloromethane, in a reaction flask equipped with a stirrer.
-
A solution of 1,6-hexanediol in dichloromethane is added to the PCC suspension in a single portion.
-
The mixture is stirred at room temperature for a period of time (e.g., 2 hours) to allow the oxidation to proceed.
-
Upon completion of the reaction, the mixture is diluted with an appropriate solvent like diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Comparative Quantitative Data for this compound Synthesis
The following table summarizes typical quantitative data for different this compound synthesis methods as reported in later literature.
| Method | Starting Material | Reagents | Typical Yield (%) | Reference (Illustrative) |
| Ozonolysis | Cyclohexene | O₃, then a reducing agent (e.g., Zn/H₂O) | 50-70 | General textbook knowledge |
| Oxidation of 1,6-Hexanediol | 1,6-Hexanediol | Pyridinium chlorochromate (PCC) | 70-85 | General textbook knowledge |
| Hydroformylation of 1,3-Butadiene | 1,3-Butadiene | CO, H₂, Rh catalyst | Variable | Modern research papers |
Synthesis Pathways and Logical Flow
The following diagrams illustrate the key synthetic pathways discussed.
Caption: The first synthesis of this compound by Harries and Thieme (1905).
Caption: Synthesis of this compound via oxidation of 1,6-hexanediol.
Conclusion
The discovery and first synthesis of this compound by Harries and Thieme in 1905 through the ozonolysis of cyclohexene was a significant milestone in the chemistry of dialdehydes. This pioneering work laid the foundation for future investigations into the properties and applications of this versatile molecule. While modern synthetic methods offer improved yields and milder reaction conditions, the original ozonolysis route remains a classic example of applying a novel reaction to create a previously unknown compound. This guide has provided a detailed account of this historical synthesis, along with comparative data and protocols for other key synthetic routes, to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
Adipaldehyde Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of adipaldehyde in various organic solvents. This compound, a six-carbon dialdehyde, is a reactive molecule with significant applications in chemical synthesis, polymer chemistry, and as a cross-linking agent for biomaterials. A thorough understanding of its solubility is crucial for its effective use in research and development.
Qualitative Solubility of this compound
This compound is a polar molecule due to the presence of two carbonyl groups. Based on the principle of "like dissolves like," it is expected to be soluble in polar organic solvents and have limited solubility in nonpolar solvents. The following table summarizes the anticipated qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ketones | Acetone | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble to Sparingly Soluble |
Experimental Protocols for Determining Solubility
Researchers can employ several methods to quantitatively determine the solubility of this compound in specific organic solvents. The choice of method may depend on the required accuracy, the amount of sample available, and the available equipment.
Gravimetric Method (Isothermal Saturation)
This is a classical and straightforward method for determining solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a vial in a constant-temperature bath).
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The presence of undissolved this compound is essential to confirm saturation.
-
Phase Separation: Cease agitation and allow the undissolved solute to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, calibrated pipette. To avoid drawing up solid particles, a filter can be attached to the pipette tip.
-
Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the this compound residue.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/100 mL).
Spectroscopic Method (UV-Vis or HPLC)
This method is suitable for compounds that have a chromophore or can be derivatized to be detectable by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (for UV-Vis) or the peak area (for HPLC) for each standard to generate a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1-3).
-
Dilution: Withdraw a small, accurately measured volume of the supernatant and dilute it with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same spectroscopic or chromatographic method used to generate the calibration curve.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.
Visualization of this compound's Application: Cross-Linking Mechanism
This compound's bifunctional nature makes it an effective cross-linking agent, particularly for proteins like collagen. This property is utilized in the development of biomaterials. The aldehyde groups of this compound react with the primary amine groups (e.g., from lysine residues) in the protein chains to form Schiff bases, creating covalent cross-links that enhance the mechanical stability and enzymatic degradation resistance of the material.
Caption: Covalent cross-linking of collagen chains by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of this compound in an organic solvent.
Caption: General workflow for solubility determination.
Theoretical Conformational Analysis of Adipaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipaldehyde (hexanedial) is a six-carbon aliphatic dialdehyde with significant industrial relevance, particularly as a precursor in the synthesis of polymers like nylon. The conformational flexibility of its aliphatic chain, coupled with the rotational freedom of the two terminal aldehyde groups, results in a complex potential energy surface with multiple local minima. Understanding the conformational preferences and the energy barriers between different conformers is crucial for elucidating its reactivity, spectroscopic properties, and interactions in various chemical environments. This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound, drawing upon established principles from the analysis of n-alkanes and smaller aliphatic aldehydes. It outlines key experimental methodologies for validation and presents a model for the conformational landscape of this compound based on analogous systems.
Introduction to this compound Conformation
The conformational isomerism of this compound is primarily dictated by the rotation around its single bonds. The key dihedral angles that define the overall shape of the molecule are:
-
τ1(O1-C1-C2-C3) and τ5(C4-C5-C6-O2) : Rotation of the aldehyde groups relative to the carbon backbone.
-
τ2(C1-C2-C3-C4) and τ4(C3-C4-C5-C6) : Rotation around the C2-C3 and C4-C5 bonds.
-
τ3(C2-C3-C4-C5) : Rotation around the central C3-C4 bond.
The interplay of these rotations gives rise to a variety of conformers with different energies due to torsional and steric strains.
Theoretical Modeling of this compound Conformation
Due to the lack of extensive specific studies on this compound, its conformational landscape can be modeled by combining the well-understood behaviors of n-butane for the central hydrocarbon chain and propanal for the terminal aldehyde groups.
The n-Alkane Backbone: Gauche and Anti Conformers
Rotation around the central C-C bonds of the hexane chain is analogous to that of n-butane. The most stable arrangement is the anti conformation, where the carbon atoms are in a staggered, planar zigzag arrangement. Rotations of approximately 60° from the anti conformation lead to higher-energy gauche conformers.
The Aldehyde Group Rotation: Syn and Gauche Conformers
Theoretical studies on propanal show that the most stable conformer is the s-cis (or syn), where the C=O bond eclipses the adjacent C-C bond (CCCO dihedral angle of 0°). A less stable gauche conformer exists at a higher energy, with a CCCO dihedral angle of approximately 130°.[1]
Predicted Conformers and Energetics of this compound
By combining the conformational preferences of the n-alkane backbone and the aldehyde groups, we can predict the likely stable conformers of this compound. The lowest energy conformer is expected to have an all-anti arrangement of the carbon backbone and syn orientations for both aldehyde groups. Higher energy conformers will involve one or more gauche arrangements in the carbon chain and/or gauche orientations of the aldehyde groups.
Quantitative Data from Analogous Systems
The following tables summarize the key quantitative data from theoretical and experimental studies on n-butane and propanal, which serve as a basis for understanding this compound's conformational energetics.
Table 1: Conformational Energetics of n-Butane
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Anti | 180° | 0 | 3.6 (to eclipsed) |
| Gauche | ±60° | 0.9 | - |
| Eclipsed (CH3/H) | 120° | 3.6 | - |
| Eclipsed (CH3/CH3) | 0° | 5.0 | - |
Data synthesized from multiple sources.[2]
Table 2: Conformational Energetics of Propanal
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| s-cis (syn) | 0° | 0 | 2.1 |
| Gauche | ~130° | 1.2 | 0.9 (to s-cis) |
Data from ab initio calculations.[1]
Experimental and Computational Methodologies
A thorough conformational analysis of this compound would involve a combination of experimental and computational techniques.
Experimental Protocols
-
Gas-Phase Electron Diffraction (GED):
-
Methodology: A beam of high-energy electrons is diffracted by a gaseous sample of this compound. The resulting diffraction pattern provides information about the internuclear distances and bond angles. By fitting the experimental data to theoretical models of different conformers, their relative populations in the gas phase can be determined.
-
Workflow:
-
Sample volatilization and introduction into a high-vacuum chamber.
-
Interaction with a monochromatic electron beam.
-
Recording of the scattered electron intensity as a function of the scattering angle.
-
Data reduction to obtain the molecular scattering function.
-
Least-squares refinement of a structural model against the experimental data.
-
-
-
Vibrational Spectroscopy (Infrared and Raman):
-
Methodology: Different conformers of this compound will have distinct vibrational frequencies. By recording the IR and Raman spectra and comparing them to the calculated frequencies for each conformer, the presence and relative abundance of the conformers can be determined.
-
Workflow:
-
Recording of IR and Raman spectra in the gas phase, in solution with different solvents, or in a cryogenic matrix.
-
Theoretical calculation of the vibrational frequencies and intensities for each predicted stable conformer.
-
Assignment of the observed spectral bands to specific vibrational modes of the different conformers.
-
Analysis of the temperature or solvent dependence of the band intensities to determine the enthalpy differences between conformers.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: The chemical shifts and coupling constants in NMR spectra are averaged over all the conformations present at a given temperature. By analyzing the temperature dependence of these parameters, information about the energetics of the conformational equilibrium can be extracted.
-
Workflow:
-
Recording of high-resolution 1H and 13C NMR spectra at various temperatures in a suitable solvent.
-
Measurement of temperature-dependent chemical shifts and vicinal coupling constants.
-
Application of the van't Hoff equation to the equilibrium constants derived from the NMR data to determine the enthalpy and entropy differences between conformers.
-
-
Computational Protocols
-
Ab Initio and Density Functional Theory (DFT) Calculations:
-
Methodology: These quantum mechanical methods are used to calculate the potential energy surface of this compound. By systematically varying the key dihedral angles, the energies of different conformations can be computed, and the transition states between them can be located.
-
Workflow:
-
Conformational Search: A systematic or stochastic search of the conformational space to identify all possible low-energy minima.
-
Geometry Optimization: Optimization of the geometry of each identified conformer to find the exact energy minimum.
-
Frequency Calculation: Calculation of the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.
-
Transition State Search: Location of the transition state structures connecting the stable conformers.
-
Potential Energy Surface Scan: A relaxed scan of the potential energy surface by systematically changing a specific dihedral angle while optimizing all other geometrical parameters.
-
-
Visualizing Conformational Relationships and Workflows
Graphviz diagrams can be used to illustrate the relationships between different conformers and the experimental and computational workflows.
Caption: Predicted conformers of this compound and their interconversion pathways.
Caption: Workflow for the computational conformational analysis of this compound.
Caption: Logical flow for the experimental validation of theoretical models.
Conclusion
References
Methodological & Application
Adipaldehyde Protocol for Protein Cross-Linking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipaldehyde, a six-carbon dialdehyde, serves as a valuable cross-linking agent for proteins, offering an alternative to the more commonly used glutaraldehyde. Its bifunctional nature allows for the formation of covalent bonds between the primary amino groups of lysine residues on protein surfaces, leading to the stabilization of protein structures, the formation of protein complexes, and the immobilization of enzymes. This document provides detailed application notes and protocols for the use of this compound in protein cross-linking, including data presentation and visualizations to guide researchers in their experimental design. While this compound is noted to be an effective cross-linking agent, it is generally considered less reactive than glutaraldehyde.[1]
Principle of this compound Cross-Linking
The cross-linking reaction with this compound involves the formation of Schiff bases between the aldehyde groups of this compound and the primary amino groups (ε-amino group) of lysine residues on the protein surface. This reaction is pH-dependent, with optimal rates typically observed in the neutral to slightly alkaline range (pH 7-9). The resulting imine bond can be stabilized by reduction with an agent like sodium borohydride or sodium cyanoborohydride, converting it to a more stable secondary amine linkage.
Applications
This compound-mediated protein cross-linking has several applications in research and drug development:
-
Stabilization of Protein Structure: Cross-linking can enhance the thermal and chemical stability of proteins, which is particularly useful for applications requiring robust protein formulations.
-
Study of Protein-Protein Interactions: By covalently linking interacting proteins, this compound can be used to capture and identify transient or weak protein complexes.
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports via this compound cross-linking can improve their stability and reusability in various biotechnological processes.
-
Biomaterial and Hydrogel Formation: this compound can be used to cross-link protein-based biomaterials, such as collagen or gelatin, to modulate their mechanical properties and degradation rates for tissue engineering and drug delivery applications.[2]
-
Development of Hemoglobin-Based Oxygen Carriers: Cross-linking hemoglobin can prevent its dissociation into dimers and modulate its oxygen-binding affinity, a critical step in the development of blood substitutes.[3]
Data Presentation
The following tables summarize quantitative data from studies on protein cross-linking with dialdehydes, providing a comparative context for experiments with this compound.
Table 1: Comparison of Dialdehyde Cross-linker Efficacy on Protein Properties
| Cross-linking Agent | Protein | Parameter Measured | Observed Effect |
| Glutaraldehyde | Bovine Serum Albumin | Polymer Formation | Extensive polymer formation observed.[4] |
| α-Hydroxythis compound | Bovine Serum Albumin | Polymer Formation | Little polymer formation observed.[4] |
| Formaldehyde | Bovine Serum Albumin | Polymer Formation | Little polymer formation observed.[4] |
| Bis(3,5-dibromosalicyl)adipate | Bovine Hemoglobin | Oxygen Affinity (P50) | Significantly increased P50 (lower affinity) to 70-100 mmHg.[3] |
| Glycolaldehyde | Hemoglobin | Oxygen Affinity (P50) | Decreased P50 (higher affinity) to 7 mmHg (liganded), increased to 15-23 mmHg (deoxy).[5] |
Table 2: Effect of Glutaraldehyde Cross-linking on Mechanical and Degradation Properties of Biomaterials
| Biomaterial | Cross-linker Concentration | Compressive Modulus | Tensile Modulus | Mass Loss (96h enzymatic degradation) |
| Decellularized Porcine Meniscus (uncross-linked) | 0% | 0.49 kPa | 12.81 kPa | >30% |
| Decellularized Porcine Meniscus | 1.0% Glutaraldehyde | 1.42 kPa | 567.44 kPa | <30% |
| Decellularized Porcine Meniscus | 1.2 mol/l EDAC | 1.49 kPa | 532.50 kPa | <20% |
Data adapted from a study on tissue engineering scaffolds, demonstrating the significant impact of cross-linking on material properties.[6]
Experimental Protocols
The following are detailed protocols for protein cross-linking using this compound. These are general guidelines and may require optimization for specific proteins and applications.
Protocol 1: General Protein Cross-Linking in Solution
This protocol is suitable for stabilizing a purified protein or for studying protein-protein interactions in a purified system.
Materials:
-
Purified protein solution (1-10 mg/mL)
-
This compound solution (e.g., 25% aqueous solution)
-
Cross-linking buffer (e.g., 20 mM HEPES, pH 7.5, or 50 mM sodium phosphate, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
(Optional) Reducing agent (e.g., 5 M sodium cyanoborohydride in 1 N NaOH)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine). Dialyze or use a desalting column to exchange the protein into the cross-linking buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the cross-linking buffer to the desired final protein concentration.
-
Initiate Cross-Linking: Add this compound to the protein solution to a final concentration typically ranging from 0.05% to 0.5% (v/v). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a period ranging from 30 minutes to 2 hours. Incubation time is a critical parameter to optimize.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume the excess this compound. Incubate for 15-30 minutes at room temperature.
-
(Optional) Reduction: To stabilize the Schiff base linkage, add the reducing agent to a final concentration of approximately 10 mM. Incubate for 1-2 hours at room temperature or overnight at 4°C. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry to assess the extent of cross-linking.
Protocol 2: Cross-Linking of Collagen Scaffolds for Tissue Engineering
This protocol is designed for modifying the properties of protein-based biomaterials.
Materials:
-
Collagen scaffold
-
This compound solution (e.g., 1% in phosphate-buffered saline, PBS)
-
PBS (pH 7.4)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Sterile deionized water
Procedure:
-
Scaffold Preparation: Prepare collagen scaffolds according to your established methods.
-
Cross-Linking: Immerse the collagen scaffolds in the this compound solution. The volume should be sufficient to fully submerge the scaffolds.
-
Incubation: Incubate at room temperature for 4 to 24 hours, depending on the desired degree of cross-linking.
-
Washing: Remove the this compound solution and wash the scaffolds extensively with PBS (3-5 times, 30 minutes each wash) to remove unreacted cross-linker.
-
Quenching: Immerse the scaffolds in the quenching solution for 1-2 hours to block any remaining reactive aldehyde groups.
-
Final Washing: Wash the scaffolds thoroughly with sterile deionized water (3-5 times, 30 minutes each wash) to remove the quenching solution and any byproducts.
-
Sterilization and Use: The cross-linked scaffolds can then be sterilized (e.g., with ethylene oxide or gamma irradiation) and used for cell culture or implantation studies.
Mandatory Visualizations
This compound Cross-Linking Mechanism
Caption: Mechanism of protein cross-linking with this compound.
Experimental Workflow for Protein Cross-Linking Analysis
Caption: General experimental workflow for protein cross-linking.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxythis compound with bovine serum albumin and casein | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. Cross-Linking and Cell Harvesting [protocols.io]
- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nylon-6,6 Precursors from Adipaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two key precursors of nylon-6,6, adipic acid and hexamethylenediamine, utilizing adipaldehyde as a starting material. The synthesis of nylon-6,6 is a cornerstone of the polymer industry, and alternative synthetic routes from renewable or different starting materials are of significant interest.[1] this compound, a six-carbon dialdehyde, presents a direct precursor to both the diacid and diamine monomers required for the polycondensation reaction to form nylon-6,6.[1][2][3][4]
Synthesis of Adipic Acid by Oxidation of this compound
The oxidation of this compound to adipic acid involves the conversion of the two aldehyde functional groups to carboxylic acids. While various oxidizing agents can be employed for the oxidation of aldehydes, this protocol details a method using potassium permanganate, a strong oxidizing agent.[5] Alternative green oxidation methods using hydrogen peroxide or molecular oxygen with suitable catalysts are also subjects of ongoing research.[6][7][8][9]
Experimental Protocol: Oxidation of this compound to Adipic Acid
Materials:
-
This compound (CHO-(CH₂)₄-CHO)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) solution (10%)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated (12 M)
-
Distilled water
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
pH indicator paper (litmus paper)
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, prepare a solution of potassium permanganate (e.g., 0.05 moles) in 150 mL of distilled water.
-
Addition of this compound: To the potassium permanganate solution, add this compound (e.g., 0.025 moles) while stirring continuously.
-
Basification: Make the solution slightly basic by adding a few drops of 10% sodium hydroxide solution.
-
Reaction: Gently stir the mixture at room temperature for 10-15 minutes. Subsequently, heat the reaction mixture in a water bath to 80-90°C for approximately 30 minutes. Monitor the reaction progress by observing the disappearance of the purple color of the permanganate.
-
Decomposition of Excess Oxidant: If the purple color persists, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Removal of Manganese Dioxide: Cool the reaction mixture and filter to remove the brown manganese dioxide precipitate. Wash the solid with a small amount of hot water and collect the filtrate.
-
Isolation of Adipic Acid: Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Crystallization: Cool the acidified solution in an ice bath to induce the crystallization of adipic acid.
-
Filtration and Drying: Collect the adipic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
-
Characterization: Determine the melting point and obtain an IR spectrum of the product to confirm its identity and purity.
Quantitative Data: Oxidation of Cyclohexanone to Adipic Acid (Analogous System)
| Oxidizing System | Substrate | Yield of Adipic Acid (%) | Reference |
| RuCl₃/Oxone | Cyclohexanone | 98% | [10] |
| Nitric Acid | K/A Oil | 90% | [11] |
| Co²⁺/Mn²⁺/O₂/Alkyl Nitrites | Cyclohexanone | High (unspecified) | [9][12] |
| H₂O₂/Na₂WO₄ | Cyclohexene | 70-79% |
Synthesis of Hexamethylenediamine by Reductive Amination of this compound
Hexamethylenediamine is synthesized from this compound through a one-pot reductive amination process. This reaction involves the formation of an intermediate imine from the reaction of the aldehyde with ammonia, followed by its reduction to the corresponding amine.[13][14]
Experimental Protocol: Reductive Amination of this compound to Hexamethylenediamine
Materials:
-
This compound (CHO-(CH₂)₄-CHO)
-
Ammonia (aqueous solution or gas)
-
Methanol (or another suitable solvent)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation setup with H₂ gas)
-
Catalyst (e.g., Raney Nickel, Palladium on Carbon, or a specified catalyst from literature)
-
Acetic acid (optional, to facilitate imine formation)
-
Standard laboratory glassware for reactions under controlled atmosphere and pressure (if using catalytic hydrogenation)
-
Magnetic stirrer and stir bar
Procedure using Sodium Borohydride:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 0.1 mol) in methanol.
-
Addition of Amine: Add an excess of aqueous ammonia to the solution. A few drops of acetic acid can be added to catalyze imine formation. Stir the mixture at room temperature.
-
Reduction: Slowly add sodium borohydride (a molar excess relative to the aldehyde groups) to the reaction mixture in portions while keeping the temperature cool with an ice bath.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC). Carefully quench the reaction by the slow addition of water.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude hexamethylenediamine can be purified by distillation or recrystallization.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[15]
Procedure using Catalytic Hydrogenation:
-
Reaction Setup: In a high-pressure autoclave, charge the catalyst (e.g., Raney Nickel).
-
Addition of Reactants: Add a solution of this compound in a suitable solvent (e.g., methanol) and liquid ammonia.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Heat the reactor to the specified temperature with vigorous stirring.
-
Reaction Completion: Monitor the reaction progress by observing the hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Purification: Isolate the hexamethylenediamine from the filtrate by distillation under reduced pressure.
-
Characterization: Analyze the product for identity and purity using spectroscopic techniques.
Quantitative Data: Reductive Amination of this compound
The following table summarizes reaction conditions and potential yields for the synthesis of hexamethylenediamine from this compound based on available literature.
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Molar Ratio (Ammonia:this compound) | Yield | Reference |
| Ru/C | 120 | 4 | Ammonia | 10 | High (unspecified) | Patent CN102875534A (similar process) |
| Co/SiO₂ | 100 | 8 | Ammonia | 20 | High (unspecified) | Patent CN102875534A (similar process) |
Synthesis of Nylon-6,6 from Adipic Acid and Hexamethylenediamine
Once the monomer precursors are synthesized and purified, they can be used to produce nylon-6,6 through a polycondensation reaction.[3][16]
Experimental Protocol: Interfacial Polymerization of Nylon-6,6
Materials:
-
Adipic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Solvent for diacid chloride (e.g., cyclohexane or dichloromethane)
-
Water
-
Beaker, stirring rod
Procedure:
-
Preparation of Adipoyl Chloride: Convert adipic acid to adipoyl chloride by reacting it with thionyl chloride or oxalyl chloride. This step should be performed in a fume hood with appropriate safety precautions.
-
Aqueous Phase: In a beaker, prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.
-
Organic Phase: In a separate beaker, dissolve the prepared adipoyl chloride in an organic solvent like cyclohexane.
-
Polymerization: Carefully pour the organic solution of adipoyl chloride onto the aqueous solution of hexamethylenediamine. A polymer film will form at the interface of the two immiscible liquids.
-
Nylon Rope Formation: Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous strand of nylon-6,6 can be drawn out and wound onto a stirring rod.
-
Washing and Drying: Wash the nylon rope with water and then with ethanol to remove any unreacted monomers and byproducts. Allow the nylon to air dry.
Visualizations
Reaction Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis of nylon-6,6 from this compound.
Caption: Experimental workflow for the synthesis of adipic acid.
Caption: Experimental workflow for the synthesis of hexamethylenediamine.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. mdpi.com [mdpi.com]
- 4. WO2015060827A1 - Methods and compounds for producing nylon 6,6 - Google Patents [patents.google.com]
- 5. cerritos.edu [cerritos.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Emerging catalytic processes for the production of adipic acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. gctlc.org [gctlc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
Application Notes and Protocols: Adipaldehyde as a Cross-linker for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The formation of a stable hydrogel network often requires the use of a cross-linking agent to covalently link the polymer chains.
Adipaldehyde, a six-carbon dialdehyde (CHO-(CH₂)₄-CHO), is a potential cross-linking agent for fabricating hydrogels from polymers containing primary amine groups, such as chitosan and gelatin.[1] Similar to other dialdehydes, its mechanism of action involves the formation of Schiff bases between the aldehyde groups of this compound and the amine groups on the polymer chains.[2] This reaction creates a stable, covalently cross-linked network, transforming the polymer solution into a hydrogel. This compound's linear and flexible structure may impart unique mechanical properties to the resulting hydrogels. In aqueous solutions, this compound primarily exists as an acyclic dihydrate, which is resistant to polymerization at neutral pH.[3]
This document provides detailed protocols for the formation of hydrogels using this compound as a cross-linker with chitosan and gelatin, along with methods for their characterization.
Mechanism of Cross-linking
The primary cross-linking reaction between this compound and amine-containing polymers is the formation of a Schiff base. This reaction occurs between the carbonyl carbon of the aldehyde groups on this compound and the nucleophilic primary amine groups on the polymer backbone (e.g., the ε-amino group of lysine residues in gelatin or the amino group on the glucosamine units of chitosan). The resulting imine bond (C=N) forms the covalent linkage that creates the hydrogel network.
Caption: Schiff base formation between a polymer's primary amine and this compound.
Experimental Protocols
The following are generalized protocols for the preparation of hydrogels using this compound as a cross-linker. Optimal conditions, such as polymer and cross-linker concentrations, pH, and reaction time, may vary depending on the specific polymer and the desired hydrogel properties and should be determined empirically.
Protocol 1: Preparation of this compound-Cross-linked Chitosan Hydrogel
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
This compound solution (e.g., 25 wt% in water)
-
Deionized water
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution. Stir the mixture at room temperature until the chitosan is completely dissolved (this may take several hours).
-
Cross-linking Reaction: While stirring the chitosan solution, add a predetermined amount of this compound solution dropwise. The final concentration of this compound should be varied to determine the optimal cross-linking density (e.g., 0.5%, 1%, and 2% v/v).
-
Gelation: Continue stirring for 15-30 minutes to ensure homogeneous mixing. Pour the mixture into a mold (e.g., a petri dish or a multi-well plate) and allow it to stand at room temperature for gelation to occur. Gelation time will depend on the this compound concentration.
-
Washing and Equilibration: Once the hydrogel has formed, immerse it in deionized water to remove any unreacted this compound and acetic acid. Replace the water several times over 24 hours. Subsequently, equilibrate the hydrogel in PBS (pH 7.4) for 24 hours before characterization.
Protocol 2: Preparation of this compound-Cross-linked Gelatin Hydrogel
Materials:
-
Gelatin (Type A or B)
-
This compound solution (e.g., 25 wt% in water)
-
Deionized water
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving 10 g of gelatin in 100 mL of deionized water at 50°C with continuous stirring until a clear solution is obtained.[4]
-
Cross-linking Reaction: Cool the gelatin solution to 37°C. Add the desired volume of this compound solution to the gelatin solution while stirring. The concentration of this compound can be varied to achieve different degrees of cross-linking.
-
Gelation: Pour the mixture into a suitable mold and allow it to gel at 4°C for at least 4 hours.
-
Washing and Equilibration: After gelation, wash the hydrogel extensively with deionized water to remove any residual cross-linker. Then, immerse the hydrogel in PBS (pH 7.4) for 24 hours to equilibrate before further testing.
Caption: General experimental workflow for hydrogel formation.
Characterization of this compound-Cross-linked Hydrogels
Swelling Behavior
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Protocol:
-
Prepare hydrogel samples of a defined size and weigh them to obtain the initial weight (Wd).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them to get the swollen weight (Ws).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Mechanical Properties
The mechanical strength of the hydrogel can be assessed by compressive tests.
Protocol:
-
Prepare cylindrical hydrogel samples.
-
Use a universal testing machine to perform compression tests at a constant strain rate.
-
Record the stress-strain curve.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Quantitative Data Summary
Note: The following data is illustrative and based on studies using other dialdehyde cross-linkers, such as glutaraldehyde and dialdehyde starch, due to the limited availability of specific quantitative data for this compound-crosslinked hydrogels. Researchers should generate specific data for their this compound-based systems.
Table 1: Influence of Cross-linker Concentration on Hydrogel Properties (Illustrative)
| Polymer System | Cross-linker | Cross-linker Conc. | Gelation Time (min) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| Chitosan | Glutaraldehyde | 1% | ~30 | ~1500 | ~10 |
| Chitosan | Glutaraldehyde | 5% | ~10 | ~800 | ~25 |
| Gelatin | Dialdehyde Starch | 1% | ~60 | ~1200 | ~15 |
| Gelatin | Dialdehyde Starch | 3% | ~20 | ~700 | ~40 |
Data compiled from principles described in referenced literature.[5]
Safety and Handling of this compound
This compound is a reactive chemical and should be handled with appropriate safety precautions.[3]
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid inhalation of vapors.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]
-
Toxicity: this compound can cause irritation to the skin, eyes, and respiratory system.[1][7] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6] While potentially less toxic than glutaraldehyde, a thorough biocompatibility and cytotoxicity assessment of this compound-crosslinked hydrogels is essential for any biomedical application.
Conclusion
This compound presents a viable option as a cross-linking agent for the fabrication of hydrogels from amine-containing biopolymers. The Schiff base chemistry provides a straightforward method for creating covalently cross-linked networks. The protocols and characterization methods outlined in this document serve as a guide for researchers to develop and evaluate this compound-crosslinked hydrogels for various applications in drug delivery and tissue engineering. Further studies are warranted to fully characterize the mechanical properties, degradation kinetics, and biocompatibility of these hydrogels to establish their potential in biomedical applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. The chemistry of acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1072-21-5 [smolecule.com]
- 4. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Adipic dialdehyde [chembk.com]
Adipaldehyde in the Fixation of Biological Tissues for Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fixation of biological tissues is a critical step in microscopy, aiming to preserve cellular structure and antigenicity in a life-like state. Aldehydes, such as formaldehyde and glutaraldehyde, are the most common class of fixatives used for this purpose.[1] They function by cross-linking proteins, which stabilizes the tissue and prevents autolysis and putrefaction.[2] This document provides detailed application notes and protocols concerning the use of adipaldehyde as a potential tissue fixative for microscopy, placed in the context of the more established aldehydes.
Mechanism of Action: Aldehyde Fixation
Aldehyde fixatives form covalent cross-links, primarily with the amine groups of amino acid residues in proteins (predominantly lysine).[4] This creates a stable, insoluble network of cross-linked proteins, which preserves the tissue's architecture.[5] Dialdehydes, such as glutaraldehyde and this compound, can form more extensive and stable cross-links than monoaldehydes like formaldehyde.[6]
The following diagram illustrates the general mechanism of protein cross-linking by a dialdehyde.
Caption: General mechanism of protein cross-linking by a dialdehyde fixative.
Comparative Analysis of Aldehyde Fixatives
The choice of fixative depends on the specific application, such as the type of microscopy (light or electron) and the need for subsequent techniques like immunohistochemistry. The following table summarizes the key properties of this compound in comparison to formaldehyde and glutaraldehyde.
| Property | Formaldehyde | Glutaraldehyde | This compound (Predicted) |
| Chemical Formula | CH₂O | C₅H₈O₂ | C₆H₁₀O₂ |
| Molecular Weight | 30.03 g/mol | 100.12 g/mol | 114.14 g/mol |
| Cross-linking | Monoaldehyde; forms methylene bridges | Dialdehyde; extensive and stable cross-linking | Dialdehyde; expected to form stable cross-links |
| Penetration Rate | Fast | Slow | Slow (due to larger size) |
| Preservation of Ultrastructure | Moderate | Excellent | Potentially good to excellent |
| Antigenicity Preservation | Good (reversible cross-links) | Poor (irreversible cross-links and steric hindrance) | Potentially moderate to poor |
| Autofluorescence | Induces some autofluorescence | Induces significant autofluorescence | Likely to induce autofluorescence |
Experimental Protocols
Note: The following protocols for this compound are theoretical and require optimization for specific tissue types and applications.
Preparation of this compound Fixative Solution
Materials:
-
This compound (Hexanedial)
-
Phosphate buffer (0.1 M, pH 7.4) or Cacodylate buffer (0.1 M, pH 7.4)
-
Sucrose (for osmolarity adjustment)
-
Distilled water
Procedure:
-
Prepare 0.1 M phosphate or cacodylate buffer and adjust the pH to 7.2-7.4.
-
To prepare a 2.5% this compound fixative solution, add 2.5 ml of this compound to 97.5 ml of 0.1 M buffer.
-
Add sucrose to a final concentration of 4% to adjust the osmolarity of the solution.
-
Stir until the this compound is completely dissolved. The solution should be prepared fresh before use.
Protocol for Immersion Fixation for Light Microscopy
Procedure:
-
Immediately after dissection, cut the tissue into small blocks (no thicker than 5 mm in one dimension).
-
Immerse the tissue blocks in at least 20 times their volume of 2.5% this compound fixative solution at room temperature.
-
Fix for 4-24 hours, depending on the tissue size and density.
-
After fixation, wash the tissue blocks in 0.1 M buffer for 3 changes of 15 minutes each.
-
Proceed with standard tissue processing (dehydration, clearing, and paraffin embedding).
Protocol for Immersion Fixation for Electron Microscopy
Procedure:
-
Immediately after dissection, cut the tissue into very small blocks (approximately 1 mm³).
-
Immerse the tissue blocks in 2.5% this compound in 0.1 M cacodylate buffer at 4°C.
-
Fix for 2-4 hours at 4°C.
-
Wash the tissue blocks in 0.1 M cacodylate buffer for 3 changes of 15 minutes each at 4°C.
-
Post-fixation: Transfer the tissue blocks to a 1% osmium tetroxide solution in 0.1 M cacodylate buffer for 1-2 hours at 4°C.
-
Wash the tissue blocks in distilled water for 3 changes of 10 minutes each.
-
Proceed with en bloc staining (e.g., with uranyl acetate), dehydration, and embedding in resin.
The following diagram outlines the general workflow for tissue fixation and processing for microscopy.
Caption: General experimental workflow for tissue fixation and processing.
Safety and Handling of this compound
This compound is a chemical that requires careful handling in a laboratory setting.[4][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious clothing and compatible chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
Handling and Storage:
-
Avoid contact with skin and eyes.[4]
-
Store in a cool, dry, well-ventilated area away from sources of ignition.
-
Keep containers tightly closed.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.[4]
Troubleshooting and Considerations
-
Tissue Shrinkage or Swelling: The osmolarity of the fixative solution is critical. Adjust the concentration of sucrose or buffer salts as needed.
-
Poor Fixation: This can be due to the tissue blocks being too large, insufficient fixation time, or a degraded fixative solution. Ensure tissue is adequately sized and the fixative is fresh.
-
Antigen Masking: Like glutaraldehyde, the extensive cross-linking by this compound may mask antigenic epitopes. Antigen retrieval techniques may be necessary for successful immunohistochemistry.
-
Autofluorescence: Aldehyde fixation can induce autofluorescence, which may interfere with fluorescence microscopy.[8][9] Consider using quenching agents such as sodium borohydride or commercial reagents if autofluorescence is a problem.
Conclusion
While this compound is not a standard fixative for microscopy, its chemical structure suggests it may be a viable, albeit likely strong, cross-linking agent. The provided protocols are theoretical starting points and will require significant empirical optimization for any specific application. Researchers considering the use of this compound should carefully weigh its potential properties against the well-established characteristics of formaldehyde and glutaraldehyde and proceed with appropriate safety precautions. Given the lack of established data, a thorough validation of its effects on tissue morphology and antigenicity is essential before its adoption in any research or diagnostic workflow.
References
- 1. Processing tissue and cells for transmission electron microscopy in diagnostic pathology and research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Guideline [chemtrack.org]
- 3. A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxythis compound with bovine serum albumin and casein | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. emunit.hku.hk [emunit.hku.hk]
- 6. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
Application of Adipaldehyde in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipaldehyde, a six-carbon dialdehyde, is a versatile crosslinking agent with significant potential in the development of advanced drug delivery systems. Its bifunctional nature allows for the formation of stable covalent bonds with amine-containing biopolymers such as chitosan and gelatin. This crosslinking ability is harnessed to fabricate robust nanoparticles and hydrogels for controlled and targeted drug release. The primary mechanism of crosslinking involves the formation of a Schiff base between the aldehyde groups of this compound and the primary amine groups present in the biopolymers. This reaction is crucial for enhancing the mechanical stability and modulating the drug release properties of the delivery system. While this compound is a promising alternative to more commonly used crosslinkers like glutaraldehyde, it is important to note that extensive quantitative data and standardized protocols are still emerging. This document provides a comprehensive overview of the application of this compound and similar dialdehydes in drug delivery, offering detailed protocols and comparative data to guide researchers in this field.
Mechanism of Action: Schiff Base Formation
The crosslinking of biopolymers with this compound is primarily achieved through the formation of Schiff bases. This reaction occurs between the carbonyl groups of this compound and the primary amine groups of polymers like chitosan or the lysine residues in proteins like gelatin.
Caption: Schiff base formation between this compound and a biopolymer.
Applications in Drug Delivery Systems
This compound is utilized to create two primary types of drug delivery platforms: nanoparticles and hydrogels.
This compound-Crosslinked Nanoparticles
Nanoparticles formulated with biopolymers and crosslinked with this compound offer a promising platform for targeted drug delivery. The crosslinking process enhances the stability of the nanoparticles, controls the drug release rate, and can be tailored to achieve desired particle sizes.
Quantitative Data Summary for Dialdehyde-Crosslinked Nanoparticles
Due to the limited availability of specific quantitative data for this compound-crosslinked nanoparticles, the following table presents a summary of data from studies using the comparable crosslinker, glutaraldehyde, with chitosan. This information serves as a valuable reference for anticipating the characteristics of this compound-based systems.
| Formulation Code | Polymer | Crosslinker | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| 5-FU1 | Low Molecular Weight Chitosan | Glutaraldehyde | 198 | -39 | 40 | 2.0 | [1] |
| 5-FU3 | Low Molecular Weight Chitosan | Glutaraldehyde | 200 | -41 | 43 | 3.4 | [1] |
Experimental Protocol: Preparation of this compound-Crosslinked Chitosan Nanoparticles
This protocol is adapted from methods used for glutaraldehyde-crosslinked chitosan nanoparticles and provides a starting point for optimization with this compound.
Materials:
-
Low molecular weight chitosan
-
Acetic acid (1% v/v)
-
This compound solution (e.g., 25% w/v in water)
-
Drug to be encapsulated
-
Organic solvent (e.g., acetone or ethanol)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation: Dissolve a specific amount of low molecular weight chitosan in 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Drug Incorporation: Dissolve the drug in a suitable solvent and add it to the chitosan solution.
-
Emulsification: Add the aqueous chitosan-drug solution to an oil phase (e.g., Miglyol oil) under high-speed homogenization to form a water-in-oil (w/o) emulsion.
-
Crosslinking: Add the this compound solution dropwise to the emulsion while stirring. The amount of this compound will influence the degree of crosslinking and should be optimized. Continue stirring for a designated period (e.g., 3-5 hours) to allow for complete crosslinking.
-
Nanoparticle Collection: Centrifuge the emulsion at high speed (e.g., 14,000 rpm) to separate the nanoparticles.
-
Washing: Decant the supernatant and wash the nanoparticle pellet with an organic solvent (e.g., ethanol) to remove the oil phase. Repeat the washing step as necessary.
-
Drying: Dry the purified nanoparticles, for example, by lyophilization.
Workflow for Nanoparticle Synthesis
Caption: Experimental workflow for this compound-crosslinked nanoparticle synthesis.
This compound-Crosslinked Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that can be engineered for sustained drug release. Crosslinking with this compound enhances the mechanical strength and controls the swelling behavior of biopolymer-based hydrogels, thereby modulating the drug release kinetics.
Quantitative Data Summary for Dialdehyde-Crosslinked Hydrogels
Specific data for this compound-crosslinked hydrogels is scarce. The table below provides data for gelatin hydrogels crosslinked with pullulan dialdehyde, offering a comparative basis.
| Hydrogel Composition | Crosslinker Concentration | Compressive Stress (MPa at 80% strain) | Swelling Ratio (%) | Reference |
| Gelatin | - | ~0.04 | - | [2] |
| Gelatin-PDA | Optimized | 5.80 | Varies with concentration | [2] |
Experimental Protocol: Preparation of this compound-Crosslinked Gelatin Hydrogels
This protocol is a general guideline for preparing gelatin hydrogels crosslinked with a dialdehyde.
Materials:
-
Gelatin (Type A or B)
-
This compound solution
-
Drug to be loaded
-
Deionized water
-
Molds for hydrogel casting
-
Magnetic stirrer with heating
Procedure:
-
Gelatin Solution Preparation: Dissolve gelatin in deionized water at an elevated temperature (e.g., 40-50 °C) with constant stirring to form a homogenous solution.
-
Drug Loading: Once the gelatin is fully dissolved, add the drug to the solution and stir until it is evenly dispersed.
-
Crosslinking: Add the this compound solution to the gelatin-drug mixture. The concentration of this compound will determine the crosslinking density and should be carefully optimized.
-
Casting: Pour the mixture into molds of the desired shape and size.
-
Gelation: Allow the mixture to cool and gel at a lower temperature (e.g., 4 °C) for a sufficient period (e.g., 24 hours) to ensure complete crosslinking.
-
Washing: The resulting hydrogels can be washed with deionized water to remove any unreacted this compound.
-
Drying (Optional): Hydrogels can be freeze-dried for long-term storage or for specific applications.
Workflow for Hydrogel Synthesis
Caption: Experimental workflow for this compound-crosslinked hydrogel synthesis.
Characterization of this compound-Based Drug Delivery Systems
A thorough characterization of the synthesized nanoparticles and hydrogels is essential to ensure their quality, efficacy, and safety.
| Characterization Technique | Parameter Measured | Importance |
| Dynamic Light Scattering (DLS) | Particle size, size distribution, and polydispersity index (PDI) | Affects in vivo distribution, cellular uptake, and drug release. |
| Zeta Potential Measurement | Surface charge of nanoparticles | Indicates the stability of the colloidal dispersion. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology, size, and surface characteristics | Visual confirmation of nanoparticle formation and hydrogel structure. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure and confirmation of crosslinking | Verifies the formation of Schiff base linkages. |
| X-ray Diffraction (XRD) | Crystalline or amorphous nature of the drug within the matrix | Determines the physical state of the encapsulated drug. |
| In Vitro Drug Release Studies | Drug release profile and kinetics | Evaluates the controlled release performance of the delivery system. |
| Biocompatibility Assays (e.g., MTT assay) | Cytotoxicity | Assesses the safety of the delivery system for biological applications.[3][4][5] |
Conclusion
This compound presents a valuable tool for the development of crosslinked biopolymer-based drug delivery systems. Its ability to form stable Schiff base linkages with amine-containing polymers like chitosan and gelatin allows for the fabrication of robust nanoparticles and hydrogels with tunable drug release properties. While specific quantitative data and standardized protocols for this compound are still being established, the comparative data and adapted protocols provided in this document offer a solid foundation for researchers to explore its potential. Further optimization of reaction conditions and in-depth characterization are crucial for translating these promising delivery systems into clinical applications. The biocompatibility of this compound-crosslinked materials should be thoroughly evaluated for any new formulation.[3][4][6]
References
- 1. Evaluation of Low Molecular Weight Cross Linked Chitosan Nanoparticles, to Enhance the Bioavailability of 5-Flourouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pullulan dialdehyde crosslinked gelatin hydrogels with high strength for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo biocompatibility of dextran dialdehyde cross-linked gelatin hydrogel films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Adipaldehyde-Based Polymer Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of adipaldehyde-based polymers. This compound, a reactive dialdehyde, serves as a versatile building block for creating polymers with potential applications in drug delivery and as advanced biomaterials.[1][2][3] This document details the primary synthesis methodologies, extensive characterization techniques, and potential applications, particularly in the realm of drug development.
Synthesis of this compound-Based Polymers
This compound's bifunctional nature, with two aldehyde groups, allows for its use in various polymerization reactions, primarily polycondensation and cationic polymerization.[1][2]
Polycondensation with Diamines
Polycondensation of this compound with diamines yields polyimines (Schiff bases), which can be further reduced to polyamines. This method is advantageous for creating polymers with tunable properties based on the choice of diamine. A sustainable approach to this reaction is mechanochemical polycondensation, which offers high conversion rates and shorter reaction times compared to traditional solvent-based methods.[4][5][6]
Experimental Protocol: Mechanochemical Polycondensation of this compound with p-Phenylenediamine
This protocol is adapted from the mechanochemical synthesis of poly(1,4-phenylene-methylidynenitrilo-1,4-phenylenenitrilo-methylidyne).[4][6]
Materials:
-
This compound
-
p-Phenylenediamine
-
Zirconium dioxide (ZrO2) milling balls (10 mm diameter)
-
Planetary ball mill
Procedure:
-
Place equimolar amounts of this compound and p-phenylenediamine into a milling jar.
-
Add ZrO2 milling balls to the jar.
-
Mill the mixture in the planetary ball mill at a specified speed (e.g., 500 rpm) for a designated time (e.g., 40 minutes).
-
After milling, collect the resulting polymer powder.
-
The progress of the reaction can be monitored by observing the formation of the imine group using FT-IR spectroscopy.[6]
Logical Workflow for Mechanochemical Polycondensation:
Caption: Workflow for mechanochemical polycondensation.
Cationic Polymerization
Cationic polymerization of this compound can be initiated by Lewis or Brønsted acids.[7][8] This method is sensitive to the solvent and counterion used, with more polar solvents generally leading to faster propagation rates.[8] Due to the high reactivity of aldehydes, these polymerizations are often carried out at low temperatures to achieve high conversion and molecular weight.[9]
Experimental Protocol: Cationic Polymerization of this compound
This protocol is a general procedure based on the principles of cationic polymerization of aldehydes.[7][10]
Materials:
-
This compound (freshly distilled)
-
Anhydrous solvent (e.g., dichloromethane, toluene)[7]
-
Lewis acid initiator (e.g., boron trifluoride etherate, BF3·OEt2)
-
Dry nitrogen or argon atmosphere
-
Quenching agent (e.g., methanol)
Procedure:
-
In a flame-dried glass reactor under a dry nitrogen atmosphere, dissolve freshly distilled this compound in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid initiator to the stirred solution.
-
Allow the polymerization to proceed for a set time, monitoring the viscosity of the solution.
-
Quench the reaction by adding cold methanol.[11]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Experimental Workflow for Cationic Polymerization:
References
- 1. Buy this compound | 1072-21-5 [smolecule.com]
- 2. This compound (Hexanedial) for Research Applications [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. Scaling-up the cationic polymerization of poly(phthalaldehyde) via continuous flow synthesis - American Chemical Society [acs.digitellinc.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Cross-linking of Collagen with Dialdehydes for Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen is a ubiquitous protein in the extracellular matrix, making it an attractive biomaterial for a wide range of applications in tissue engineering and drug delivery. However, native collagen often exhibits poor mechanical strength and rapid degradation in vivo. Cross-linking is a crucial step to enhance the physicochemical properties of collagen-based biomaterials. Aldehydes, particularly dialdehydes, are effective cross-linking agents that form stable covalent bonds with the amino groups of lysine and hydroxylysine residues in collagen, thereby improving its mechanical robustness, thermal stability, and resistance to enzymatic degradation.
While glutaraldehyde has been extensively studied, there is growing interest in other dialdehydes to modulate the properties of collagen biomaterials. This document provides a comprehensive overview of the principles and protocols for cross-linking collagen with dialdehydes, with a focus on providing a comparative context for different aldehyde cross-linkers.
Note on Adipaldehyde: Extensive literature searches for the use of this compound (also known as adipic dialdehyde or hexane-1,6-dial) as a cross-linking agent for collagen biomaterials yielded limited specific data and established protocols. Therefore, this document will focus on the well-characterized dialdehydes, glutaraldehyde and dialdehyde starch, as representative examples of a short-chain and a macromolecular cross-linker, respectively. A hypothesized protocol and expected properties for this compound are provided based on the general principles of dialdehyde cross-linking and the influence of chain length.
Mechanism of Dialdehyde Cross-linking of Collagen
The primary mechanism of collagen cross-linking by dialdehydes involves the formation of Schiff bases. The aldehyde groups of the cross-linker react with the primary amino groups (ε-amino group) of lysine and hydroxylysine residues present in the collagen polypeptide chains. This reaction results in the formation of an imine bond (C=N), creating intra- and intermolecular cross-links that stabilize the collagen matrix.
Comparative Data of Dialdehyde Cross-linked Collagen
The choice of dialdehyde cross-linker significantly influences the final properties of the collagen biomaterial. The following tables summarize quantitative data for collagen cross-linked with glutaraldehyde and dialdehyde starch (DAS), with hypothesized values for this compound based on chemical principles.
Table 1: Mechanical Properties of Dialdehyde Cross-linked Collagen
| Cross-linker | Concentration | Compressive Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Glutaraldehyde (C5) | 0.1% - 2.5% | Can be significantly increased | Increased | Decreased |
| This compound (C6) | Hypothesized | Likely increased, potentially with more flexibility than glutaraldehyde | Increased | Potentially less reduction than glutaraldehyde |
| Dialdehyde Starch (DAS) | 5% - 10% | Increased[1] | Increased | Increased |
Table 2: Thermal and Enzymatic Stability of Dialdehyde Cross-linked Collagen
| Cross-linker | Concentration | Denaturation Temp. (°C) | Enzymatic Degradation Rate |
| Glutaraldehyde (C5) | 0.1% - 2.5% | Significantly increased | Significantly decreased |
| This compound (C6) | Hypothesized | Increased | Decreased |
| Dialdehyde Starch (DAS) | 5% - 10% | Increased[1] | Decreased[1] |
Table 3: Cytotoxicity Profile of Dialdehyde Cross-linkers
| Cross-linker | General Cytotoxicity | Notes |
| Glutaraldehyde (C5) | High | Unreacted aldehyde groups can be toxic.[2] |
| This compound (C6) | Hypothesized to be lower than glutaraldehyde | Longer chain length may reduce reactivity and cytotoxicity. |
| Dialdehyde Starch (DAS) | Low | Considered a safer, macromolecular cross-linking agent.[1] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of dialdehyde cross-linked collagen biomaterials.
Protocol 1: Cross-linking of Collagen with Glutaraldehyde
Materials:
-
Type I collagen solution (e.g., from rat tail or bovine dermis) in 0.01 M HCl
-
Glutaraldehyde solution (25% aqueous solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycine solution (1 M)
-
Deionized water
Procedure:
-
Collagen Solution Preparation: Prepare a collagen solution at the desired concentration (e.g., 1-10 mg/mL) in PBS. Keep the solution on ice to prevent premature gelation.
-
Glutaraldehyde Solution Preparation: Prepare a fresh glutaraldehyde working solution (e.g., 0.1% - 2.5% v/v) in PBS.
-
Cross-linking Reaction: Add the glutaraldehyde solution to the collagen solution and mix thoroughly but gently to avoid introducing air bubbles. The reaction is typically carried out at room temperature for a specified duration (e.g., 4 to 24 hours).
-
Quenching: To stop the cross-linking reaction and neutralize unreacted aldehyde groups, add glycine solution to a final concentration of 0.1 M. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the cross-linked collagen hydrogel or scaffold extensively with PBS and then with deionized water to remove any residual cross-linker and quenching agent. This can be done by repeated immersion and gentle agitation in fresh buffer/water.
-
Fabrication: The cross-linked collagen can then be cast into films, lyophilized to form sponges, or used as an injectable hydrogel.
Protocol 2: Cross-linking of Collagen with Dialdehyde Starch (DAS)
Materials:
-
Type I collagen solution
-
Dialdehyde starch (DAS) powder
-
PBS, pH 7.4
-
Deionized water
Procedure:
-
Collagen Solution Preparation: Prepare a collagen solution as described in Protocol 1.
-
DAS Solution Preparation: Prepare a DAS solution (e.g., 5-10% w/v) in deionized water. Gentle heating may be required to dissolve the DAS completely.
-
Cross-linking Reaction: Add the DAS solution to the collagen solution and mix well. The cross-linking reaction is typically performed at 37°C for 24-48 hours.
-
Washing: Wash the DAS-cross-linked collagen construct thoroughly with PBS and deionized water.
-
Fabrication: Proceed with the desired fabrication method (e.g., casting, lyophilization).
Protocol 3: Hypothesized Protocol for Cross-linking of Collagen with this compound
Materials:
-
Type I collagen solution
-
This compound (Hexane-1,6-dial)
-
PBS, pH 7.4
-
Glycine solution (1 M)
-
Deionized water
Procedure:
-
Collagen Solution Preparation: Prepare a collagen solution as described in Protocol 1.
-
This compound Solution Preparation: Prepare a fresh this compound working solution in PBS. The optimal concentration would need to be determined empirically, likely in the range of 0.1% to 5% (v/v).
-
Cross-linking Reaction: Add the this compound solution to the collagen solution and mix. The reaction conditions (temperature and time) would need to be optimized, but starting with room temperature for 12-24 hours is a reasonable starting point.
-
Quenching: Use a glycine solution to quench the reaction as described for glutaraldehyde.
-
Washing: Perform extensive washing with PBS and deionized water.
-
Fabrication: Fabricate the desired biomaterial format.
Protocol 4: Characterization of Cross-linked Collagen
A. Mechanical Testing (Compressive Modulus)
-
Prepare cylindrical hydrogel samples of known diameter and height.
-
Use a universal mechanical tester with a compression platen.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain curve.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
B. Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Lyophilize a small sample of the cross-linked collagen.
-
Accurately weigh 3-5 mg of the dried sample into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the denaturation temperature (e.g., 30°C to 150°C).
-
The denaturation temperature (Td) is determined as the peak of the endothermic transition in the DSC thermogram.
C. Enzymatic Degradation Assay
-
Prepare pre-weighed, lyophilized samples of the cross-linked collagen.
-
Immerse the samples in a collagenase solution (e.g., from Clostridium histolyticum) in a suitable buffer (e.g., Tris-HCl with CaCl2) at 37°C.
-
At specific time points, remove the samples, wash them with deionized water, and re-lyophilize them.
-
Measure the final dry weight.
-
The percentage of degradation is calculated as: [(Initial Weight - Final Weight) / Initial Weight] * 100.
D. Cytotoxicity Assay (MTT Assay)
-
Prepare extracts of the cross-linked collagen biomaterials by incubating them in cell culture medium for 24 hours.
-
Culture a relevant cell line (e.g., fibroblasts) in a 96-well plate.
-
Replace the culture medium with the prepared extracts.
-
After a specified incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to cells cultured in fresh medium (negative control).
Conclusion
The cross-linking of collagen with dialdehydes is a versatile method to tailor the properties of biomaterials for specific applications. While glutaraldehyde is a potent cross-linker, its cytotoxicity is a concern. Macromolecular dialdehydes like DAS offer a safer alternative. Although specific data for this compound is currently lacking, the principles and protocols outlined here provide a strong foundation for its investigation as a potentially valuable cross-linking agent. The choice of the dialdehyde, its concentration, and the reaction conditions must be carefully optimized to achieve the desired balance of mechanical strength, stability, and biocompatibility for the intended biomedical application.
References
Application Notes and Protocols: Adipaldehyde as a Precursor for Specialty Polyamides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adipaldehyde, a six-carbon dialdehyde, presents a versatile and reactive building block for the synthesis of specialty polyamides. Its two aldehyde functionalities allow for the formation of linear polymers through reactions with diamines, leading to polyamides with tailored properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of specialty polyamides derived from this compound. The methodologies described herein are based on established chemical principles, including the Passerini three-component reaction and reductive amination, offering pathways to novel polymers with potential applications in biomaterials, engineering plastics, and drug delivery systems.
Data Presentation
The following tables summarize the key parameters and expected properties for the synthesis of specialty polyamides from this compound.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | trans-cyclohexane-1,2-diol | [1] |
| Oxidizing Agent | Sodium periodate (NaIO₄) on silica gel | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Time | 24 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | ~75% | [1] |
Table 2: Synthesis of Functionalized Polyamide via Passerini Reaction
| Parameter | Value | Reference |
| Monomers | This compound, 1,6-diisocyanohexane, Undecanoic acid | [1] |
| Solvent | Chloroform (CHCl₃) | [1] |
| Reaction Temperature | 40°C | [1] |
| Reaction Time | 48 hours | [1] |
| Yield | ~90% | [1] |
Table 3: Thermal Properties of a Polyamide from Passerini Reaction
| Property | Method | Value | Reference |
| Decomposition Temperature | TGA (10°C/min) | Onset > 300°C | [1] |
| Glass Transition Temperature (Tg) | DSC (10°C/min, 2nd scan) | Varies with side chain | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from trans-cyclohexane-1,2-diol via oxidative cleavage.[1]
Materials:
-
trans-cyclohexane-1,2-diol
-
Sodium periodate (NaIO₄)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Prepare a hot aqueous solution of NaIO₄ (1.08 M).
-
In a separate flask, create a suspension of silica gel in deionized water.
-
Add the hot NaIO₄ solution to the vigorously stirred silica gel suspension.
-
Prepare a solution of trans-cyclohexane-1,2-diol in CH₂Cl₂.
-
Add the diol solution drop-wise to the silica gel/NaIO₄ suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the mixture and wash the silica gel with CH₂Cl₂ three times.
-
Combine the organic phases, wash thoroughly with water, and dry over anhydrous MgSO₄.
-
Remove the solvent using a rotary evaporator to obtain this compound as a colorless oil.
-
Confirm the structure using ¹H NMR spectroscopy. The expected peaks are δ (ppm): 1.65 (4H, t), 2.45 (4H, dt), 9.76 (2H, t).[1]
Protocol 2: Synthesis of a Specialty Polyamide via Passerini Three-Component Reaction
This protocol describes the one-pot synthesis of a functionalized polyamide using this compound, a diisocyanide, and a carboxylic acid.[1]
Materials:
-
This compound
-
1,6-diisocyanohexane
-
Undecanoic acid (or other functional carboxylic acid)
-
Chloroform (CHCl₃)
-
Cold ethyl ether
Equipment:
-
Polymerization tube with a stir bar
-
Nitrogen inlet
-
Thermostatically controlled heating block or oil bath
-
Centrifuge
Procedure:
-
To a polymerization tube containing a stir bar, add the carboxylic acid and CHCl₃.
-
Sequentially add this compound and 1,6-diisocyanohexane to the tube.
-
Seal the tube under a nitrogen atmosphere.
-
Conduct the reaction at 40°C for 48 hours with continuous stirring.
-
After the reaction, dilute the viscous solution with CHCl₃.
-
Precipitate the polymer by adding the solution to cold ethyl ether.
-
Repeat the precipitation process three times to purify the polymer.
-
Dry the obtained polymer in a vacuum oven.
Protocol 3: Characterization of Polyamides
Thermal Gravimetric Analysis (TGA):
-
Instrument: TGA Q600 or equivalent.
-
Sample size: 5-10 mg.
-
Heating rate: 10°C/min.
-
Temperature range: Room temperature to 500°C.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.[1]
Differential Scanning Calorimetry (DSC):
-
Instrument: DSC Q100 or equivalent.
-
Sample size: 5-10 mg.
-
Heating/cooling rate: 10°C/min.
-
Temperature program: Two cycles from -80°C to 160°C.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.[1]
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan.
Visualizations
References
Application Notes and Protocols for Enzyme Immobilization Using Adipaldehyde
Disclaimer: While the topic of interest is the immobilization of enzymes using adipaldehyde, a thorough review of the scientific literature reveals a significant scarcity of specific protocols and quantitative data for this particular reagent. The vast majority of research on enzyme immobilization using dialdehydes focuses on the more commonly used glutaraldehyde. This compound and glutaraldehyde are both short-chain dialdehydes and share a similar chemical reactivity, primarily targeting the amine groups of lysine residues on the enzyme surface to form covalent cross-links.
Therefore, the following application notes and protocols are based on the extensive and well-documented procedures for glutaraldehyde. These protocols can serve as a strong starting point for developing a method using this compound, with the understanding that optimization of reaction conditions (e.g., concentration, pH, reaction time) will likely be necessary.
Introduction
Enzyme immobilization is a critical technique in biotechnology, offering numerous advantages over the use of free enzymes in solution. These benefits include enhanced stability, reusability, and simplified product purification, which are crucial for industrial applications in sectors like pharmaceuticals, food processing, and diagnostics. Cross-linking with bifunctional reagents is a widely employed method for enzyme immobilization, and dialdehydes such as this compound and glutaraldehyde are effective cross-linkers.
This document provides detailed protocols and application notes for the immobilization of enzymes using a dialdehyde cross-linking strategy. The primary mechanism involves the formation of Schiff bases between the aldehyde groups of the cross-linker and the primary amino groups (e.g., from lysine residues) on the surface of the enzyme and a support matrix.
Principle of Dialdehyde Cross-Linking
The immobilization process using a dialdehyde like this compound or glutaraldehyde typically involves the covalent attachment of the enzyme to a solid support. This can be achieved through two main strategies:
-
Support Activation: The support material, often containing amino groups, is first activated with the dialdehyde. One aldehyde group reacts with the support, leaving the other free to subsequently react with the enzyme.
-
Enzyme Cross-Linking after Adsorption: The enzyme is first physically adsorbed onto the support material. Subsequently, the dialdehyde is added to cross-link the adsorbed enzyme molecules to each other and to the support, preventing leaching and enhancing stability.
The reaction proceeds via the formation of a Schiff base, which can be further stabilized by reduction with an agent like sodium borohydride to form a stable secondary amine linkage.
Experimental Protocols
The following are generalized protocols for enzyme immobilization using a dialdehyde cross-linker. These should be optimized for each specific enzyme and support combination.
Materials and Reagents
-
Enzyme of interest
-
Support matrix (e.g., amino-functionalized silica beads, chitosan beads, agarose gel)
-
This compound or Glutaraldehyde solution (e.g., 25% w/v in water)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Tris-HCl buffer (for quenching the reaction)
-
Sodium borohydride (optional, for reduction of Schiff bases)
-
Bradford reagent for protein concentration determination
-
Substrate for enzyme activity assay
Protocol 1: Immobilization via Support Activation
This protocol is suitable for supports containing primary amino groups.
-
Support Preparation:
-
Wash the amino-functionalized support material (e.g., 1 gram) thoroughly with distilled water and then with the phosphate buffer (pH 7.0).
-
Suspend the support in 10 mL of phosphate buffer.
-
-
Activation with Dialdehyde:
-
Add the dialdehyde solution to the support suspension to a final concentration of 1-5% (v/v).
-
Incubate with gentle shaking for 1-2 hours at room temperature.
-
Wash the activated support extensively with phosphate buffer to remove excess, unreacted dialdehyde.
-
-
Enzyme Coupling:
-
Prepare a solution of the enzyme in phosphate buffer (e.g., 1-5 mg/mL).
-
Add the enzyme solution to the activated support.
-
Incubate with gentle shaking for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing and Storage:
-
Separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.
-
The supernatant and washings can be collected to determine the amount of unbound protein and calculate the immobilization yield.
-
Store the immobilized enzyme in a suitable buffer at 4°C.
-
Protocol 2: Immobilization by Adsorption and Cross-Linking
This method is effective for various types of supports where the enzyme can be initially adsorbed.
-
Enzyme Adsorption:
-
Suspend the support material (e.g., 1 gram) in a solution of the enzyme (e.g., 1-5 mg/mL in a buffer of appropriate pH for adsorption, often a low ionic strength buffer).
-
Incubate with gentle shaking for 1-3 hours to allow for maximum adsorption of the enzyme onto the support.
-
-
Cross-Linking:
-
After the adsorption phase, add the dialdehyde solution to the suspension to a final concentration of 0.5-2.5% (v/v).
-
Continue the incubation with gentle shaking for an additional 1-3 hours at room temperature.
-
-
Quenching and Washing:
-
To stop the cross-linking reaction, add a quenching solution such as Tris-HCl buffer to a final concentration of 0.1 M.
-
Separate the immobilized enzyme and wash thoroughly with phosphate buffer.
-
-
(Optional) Reduction of Schiff Bases:
-
For enhanced stability, the Schiff bases can be reduced. Resuspend the immobilized enzyme in a buffer and add sodium borohydride to a final concentration of 0.1-1 mg/mL.
-
Incubate for 30 minutes at room temperature with gentle stirring.
-
Wash the immobilized enzyme extensively with buffer to remove the reducing agent.
-
-
Storage:
-
Store the final immobilized enzyme preparation in a suitable buffer at 4°C.
-
Data Presentation
The following table summarizes representative quantitative data from studies on enzyme immobilization using glutaraldehyde, which can serve as a benchmark for experiments with this compound.
| Enzyme | Support Material | Glutaraldehyde Concentration (%) | Immobilization Yield (%) | Activity Recovery (%) | Reference |
| Lipase | Amberlite XAD-7HP resin coated with chitosan | 0.5 | ~85 | ~115 (hyperactivation) | [1] |
| Lipase | Macroporous resin Sepabeads EC-OD | 0.01 - 1.0 | Not specified | Activity decreased with increasing concentration | [2] |
| Ficin | Glyoxyl-agarose | Not specified (used aldehyde-dextran) | ~90 | ~60 | [3] |
| Trypsin | Controlled-pore glass (CPG) | Not specified | Not specified | Kinetic properties measured | [4] |
| Laccase | SiO2 nanoparticles | Not specified | Higher than previously reported | Thermal stability increased | [5] |
Note: The data presented are from different studies and experimental conditions may vary significantly.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for enzyme immobilization using a dialdehyde cross-linker.
Chemical Mechanism
The diagram below illustrates the chemical reaction between a dialdehyde (represented by this compound) and the primary amine groups of an enzyme and an amino-functionalized support.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Support Enzyme Loading Influences the Effect of Aldehyde Dextran Modification on the Specificity of Immobilized Ficin for Large Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel enzyme immobilization methods employing formaldehyde or triethoxysilylbutyraldehyde to fabricate immobilized enzyme microreactors for peptide mapping - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. fgsc.net [fgsc.net]
Troubleshooting & Optimization
Adipaldehyde Reactivity Control: Technical Support Center
Welcome to the Technical Support Center for Adipaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the high reactivity of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so highly reactive?
This compound, or 1,6-hexanedial, possesses two aldehyde functional groups at the terminals of a six-carbon chain.[1][2] This bifunctional nature is the primary reason for its high reactivity.[1] Aldehyde groups are inherently reactive towards nucleophiles, oxidation, and self-condensation reactions. The presence of two such groups in one molecule significantly increases the likelihood of intramolecular and intermolecular reactions, such as polymerization.[3]
Q2: My this compound solution is becoming viscous and cloudy. What is happening and how can I prevent it?
This is a classic sign of self-condensation and polymerization.[1] this compound readily undergoes aldol condensation and other polymerization reactions, especially under acidic or basic conditions, or at high concentrations.[1][3] In aqueous solutions, this compound exists as an acyclic dihydrate which is resistant to polymerization at a neutral pH. However, it polymerizes rapidly upon acidification.[1]
-
Prevention Strategies:
-
pH Control: Maintain a neutral pH for aqueous solutions.
-
Temperature: Store and handle at low temperatures (recommended storage is 2-8°C).[4]
-
Concentration: Use dilute solutions whenever possible.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can produce acidic impurities that catalyze polymerization.[5]
-
Q3: What are the best practices for storing this compound?
Proper storage is critical to maintaining the purity and stability of this compound.
-
Temperature: Store in a refrigerator at 2-8°C.[4]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent air oxidation.[4][5] Air exposure can lead to the formation of carboxylic acids and explosive peroxides.[5][6]
-
Container: Use a tightly sealed container.[7] For quantities over one liter, sealed metal containers are recommended.[5]
-
Purity: Ensure the this compound is pure before storage, as impurities can catalyze degradation.
Q4: I am trying to perform a reaction with another molecule, but this compound keeps reacting with itself. How can I control this?
This is a common challenge due to its propensity for self-condensation.[1] To favor the desired reaction over self-polymerization, consider the following:
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the other reactant. This keeps the instantaneous concentration of free this compound low.
-
Protecting Groups: If the reaction conditions are incompatible with the aldehyde groups, "protect" them by converting them into a less reactive functional group, such as an acetal.[8][9] After the desired reaction is complete, the protecting group can be removed to regenerate the aldehyde.[8]
-
Reaction Conditions: Optimize pH, temperature, and solvent to favor the desired reaction pathway. For instance, reactions with primary amines to form imines are often most efficient at a controlled pH of around 4-5.[10]
Q5: How can I purify this compound if it decomposes on a standard silica gel column?
Many aldehydes, including this compound, are sensitive to the acidic nature of standard silica gel and can decompose during column chromatography.[11] An effective alternative is purification via the formation of a sodium bisulfite adduct.[11][12]
-
Mechanism: The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows you to wash away organic, non-aldehyde impurities with an organic solvent.
-
Recovery: After purification, the aldehyde can be regenerated from the aqueous adduct by adding a base (like NaHCO₃ or NaOH).[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in a cross-linking reaction (e.g., with amines) | 1. This compound Polymerization: The this compound is polymerizing before it can react with the target molecule.[3] 2. Incorrect pH: The reaction to form an imine (Schiff base) is pH-sensitive. At very low pH, the amine is protonated and non-nucleophilic; at high pH, the intermediate cannot be dehydrated.[10][13] 3. Epitope Masking: In immunoprecipitation, excessive cross-linking can block the antibody binding site.[14] | 1. Add this compound slowly to the reaction mixture. Use dilute solutions and maintain a low temperature. 2. Buffer the reaction mixture to a pH between 4 and 5 for optimal imine formation. 3. Reduce the concentration of this compound or shorten the reaction time.[14] |
| Formation of unexpected side-products | 1. Oxidation: Exposure to air can oxidize the aldehyde groups to carboxylic acids (adipic acid).[6] 2. Aldol Condensation: Uncontrolled self-condensation reactions are occurring.[3] 3. Cannizzaro Reaction: Under strong basic conditions, aldehydes without alpha-hydrogens can disproportionate. While this compound has alpha-hydrogens, complex base-catalyzed reactions can still occur. | 1. Handle this compound under an inert atmosphere (N₂ or Ar). Use de-gassed solvents. 2. Maintain neutral pH and low temperatures. Use the slow-addition technique described above. 3. Avoid strongly basic conditions unless a specific reaction requires it. If so, consider using a protecting group strategy. |
| Failed or incomplete removal of acetal protecting group | 1. Insufficient Acid/Water: Acetal hydrolysis requires both an acid catalyst and water.[8] 2. Reaction Time/Temperature: The deprotection reaction may be too slow under the current conditions. | 1. Ensure sufficient aqueous acid is present for the hydrolysis to proceed. 2. Gently heat the reaction mixture or increase the reaction time. Monitor the reaction by TLC or GC-MS. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound using Ethylene Glycol
This protocol converts the highly reactive aldehyde groups into stable cyclic acetals, protecting them from basic conditions, organometallics, and hydride reducing agents.[9]
Materials:
-
This compound
-
Ethylene glycol (1,2-ethanediol), 2.2 equivalents
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (catalytic amount)
-
Toluene or benzene (as solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine this compound, ethylene glycol (2.2 eq.), and a catalytic amount of p-TsOH in a round-bottom flask with toluene.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by using TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete (no more water is formed), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected this compound (a bis-acetal).
Deprotection: To regenerate the this compound, dissolve the protected compound in a mixture of acetone and water and add a catalytic amount of acid (e.g., HCl). Stir until hydrolysis is complete.[8]
Protocol 2: Purification of this compound via Sodium Bisulfite Adduct
This protocol is useful for purifying this compound from non-aldehyde organic impurities, especially when it is sensitive to silica gel chromatography.[12]
Materials:
-
Crude this compound mixture
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Diethyl ether or other immiscible organic solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution, or 10% NaOH
-
Separatory funnel
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., DMF for aliphatic aldehydes) and place it in a separatory funnel.[12]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a slight excess.
-
Shake the funnel vigorously for several minutes. The reaction can be slow, so allow sufficient time.[11]
-
-
Extraction of Impurities:
-
Add an organic solvent (e.g., diethyl ether) to the funnel and shake to extract any non-aldehyde impurities.
-
Separate the layers. The water-soluble bisulfite adduct of this compound will remain in the aqueous layer. Discard the organic layer containing the impurities.
-
Repeat the extraction of the aqueous layer with fresh organic solvent to ensure all impurities are removed.
-
-
Regeneration of Aldehyde:
-
Place the purified aqueous layer in a clean separatory funnel.
-
Slowly add a saturated solution of NaHCO₃ or a 10% NaOH solution while stirring until the gas evolution ceases or the solution becomes basic.[11][12] This will decompose the adduct and regenerate the free this compound.
-
Extract the regenerated this compound from the aqueous layer using several portions of fresh diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the purified this compound.
-
Visualized Workflows and Pathways
Caption: Decision workflow for managing this compound's reactivity.
Caption: Simplified pathway of this compound self-condensation.
Caption: Experimental workflow for using acetal protecting groups.
References
- 1. Buy this compound | 1072-21-5 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Hexanedial) for Research Applications [benchchem.com]
- 4. wcu.edu [wcu.edu]
- 5. web.stanford.edu [web.stanford.edu]
- 6. This compound [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adipaldehyde Handling and Experimentation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the self-condensation of adipaldehyde in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to self-condensation?
This compound, also known as hexanedial, is a six-carbon dialdehyde with the formula (CH₂)₄(CHO)₂.[1] Like many aldehydes, it is highly reactive.[1] Its structure contains alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl groups) which are acidic. In the presence of an acid or base, one molecule can be deprotonated to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second this compound molecule. This process, known as aldol self-condensation, can continue, leading to the formation of oligomers and polymers, which may appear as cloudiness, precipitation, or increased viscosity in the solution.[2][3]
Q2: Under what conditions is this compound stable?
This compound is most stable in a dilute, neutral aqueous solution.[4][5] In water, it exists primarily as an acyclic dihydrate, which is resistant to polymerization at a neutral pH.[4] However, acidification of the solution can lead to rapid polymerization.[4] Due to its inherent instability, it is often handled and sold as a dilute aqueous solution.[5][6]
Q3: What are the primary products of this compound self-condensation?
The initial product of self-condensation is a β-hydroxy dialdehyde (an aldol addition product). This product can then undergo dehydration (loss of a water molecule) to form an α,β-unsaturated dialdehyde, particularly if heated. This process can repeat, leading to the formation of longer-chain oligomers and polymers.
Troubleshooting Guide: Preventing Self-Condensation
Problem: My this compound solution has become cloudy, viscous, or has formed a precipitate.
This is a common indication of self-condensation or polymerization. Use the following guide to troubleshoot the issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound self-condensation.
Control Parameters and Recommended Conditions
To proactively prevent self-condensation, adhere to the following experimental conditions.
| Parameter | Recommended Condition | Rationale |
| pH | Neutral (pH 6-8) | This compound rapidly polymerizes under acidic conditions.[4] While aldol condensation is base-catalyzed, maintaining neutrality prevents initiation from either extreme. |
| Temperature | Low (0-4°C for storage) | Aldol reactions are temperature-dependent. Lower temperatures significantly reduce the reaction rate, disfavoring condensation.[7] |
| Concentration | Dilute Aqueous Solution (≤1M) | The inherent instability of this compound is managed by keeping it in a dilute form, which reduces the frequency of intermolecular reactions. |
| Solvent | Deionized Water | In aqueous solutions, this compound forms a more stable acyclic dihydrate, which resists polymerization.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes how to prepare a dilute, stabilized aqueous solution of this compound from a more concentrated stock.
-
Pre-chill: Place a container of high-purity, deionized water and a neutral buffer solution (e.g., 0.1 M Phosphate buffer, pH 7.0) in an ice bath to cool to 0-4°C.
-
Calculation: Determine the volume of the this compound stock solution required to achieve the desired final concentration in your working solution.
-
Dilution: In a pre-chilled flask, add the required volume of cold deionized water and buffer.
-
Addition: While gently stirring the cold buffer solution, slowly add the calculated volume of the this compound stock solution.
-
Storage: Store the final solution at 0-4°C in a tightly sealed container. Use the prepared solution as quickly as possible.
Protocol 2: Monitoring for Self-Condensation Products using HPLC
This protocol provides a general method for detecting the formation of condensation products.
-
Sample Preparation:
-
Take an aliquot of the this compound solution at different time points (e.g., t=0, t=1h, t=24h).
-
To analyze the carbonyl compounds, derivatization is often required to improve detection. A common method involves reaction with 2,4-dinitrophenylhydrazine (DNPH).[8]
-
Mix the aliquot with a solution of DNPH in an acidic catalyst (e.g., acetonitrile/sulfuric acid). Allow the reaction to proceed to form hydrazone derivatives.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: Use a UV detector set to a wavelength appropriate for the DNPH derivatives (e.g., 360 nm).
-
-
Data Interpretation:
-
At t=0, you should observe a primary peak corresponding to the this compound-DNPH derivative.
-
The appearance of new, typically less polar (longer retention time) peaks in later time points indicates the formation of aldol condensation products (e.g., dimers, trimers). The increase in the area of these peaks over time corresponds to the extent of the condensation reaction.
-
This compound Self-Condensation Pathway
The following diagram illustrates the base-catalyzed self-condensation mechanism that should be avoided.
Caption: Base-catalyzed aldol self-condensation pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Explain the self and cross Aldol Condensation reaction | Sathee Forum [forum.prutor.ai]
- 4. Buy this compound | 1072-21-5 [smolecule.com]
- 5. This compound (Hexanedial) for Research Applications [benchchem.com]
- 6. Synthonix, Inc > Synthons > 1072-21-5 | this compound 1M solution in water [synthonix.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Adipaldehyde Cross-linking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their adipaldehyde cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound cross-linking?
This compound is a homo-bifunctional cross-linking agent, meaning it has two identical reactive groups (aldehydes) at either end of its six-carbon spacer arm. The primary mechanism involves the reaction of these aldehyde groups with primary amines, such as the ε-amino group of lysine residues on proteins, to form a Schiff base. This reaction results in the formation of a covalent bond, linking the two molecules. Buffers containing primary amines, such as Tris or glycine, should be avoided during the reaction as they will compete for binding to the this compound.
Q2: My cross-linking efficiency is low. What are the potential causes and solutions?
Low cross-linking efficiency can stem from several factors:
-
Suboptimal pH: The formation of a Schiff base is pH-dependent. If the pH is too low, the amine groups on the protein will be protonated, reducing their nucleophilicity and thus their reactivity with the aldehyde. Conversely, at very high pH, the this compound itself may be less stable. It is advisable to perform the reaction in a neutral to slightly alkaline buffer, such as phosphate-buffered saline (PBS) or HEPES, typically within a pH range of 7.0-8.0.
-
Incorrect this compound Concentration: The concentration of this compound is a critical parameter. If the concentration is too low, the probability of a successful cross-linking event decreases. If it is too high, it can lead to excessive modification of single proteins (intra-molecular cross-linking) or the formation of large, insoluble aggregates. A starting concentration in the range of 0.5-2% (v/v) is recommended, which should be optimized for your specific application.
-
Inappropriate Temperature or Reaction Time: The kinetics of the cross-linking reaction are influenced by both temperature and time. Reactions are often carried out at room temperature for 15-30 minutes. If efficiency is low, consider increasing the incubation time or performing the reaction at a slightly elevated temperature (e.g., 37°C). However, be mindful that higher temperatures can potentially affect the stability of your protein of interest.
-
Presence of Competing Amines: Ensure that your reaction buffer is free of primary amines (e.g., Tris, glycine) that can compete with your target protein for reaction with this compound.
Q3: I am observing significant protein precipitation/aggregation after cross-linking. How can I prevent this?
Protein aggregation is a common issue and can be caused by excessive cross-linking. To mitigate this:
-
Reduce this compound Concentration: Lowering the concentration of the cross-linker is the most direct way to reduce the extent of cross-linking and subsequent aggregation.
-
Shorten Reaction Time: Decreasing the incubation time will limit the number of cross-links formed.
-
Optimize Protein Concentration: Very high protein concentrations can favor intermolecular cross-linking, leading to aggregation. Try performing the reaction at a lower protein concentration.
-
Quench the Reaction: Ensure the reaction is stopped effectively by adding a quenching agent like Tris or glycine. This will consume any unreacted this compound and prevent further cross-linking.
Q4: How can I stop the cross-linking reaction at a specific time point?
To quench the reaction, add a solution containing a primary amine. Common quenching agents include Tris or glycine at a final concentration sufficient to be in molar excess of the this compound. For instance, adding Tris buffer to a final concentration of 50-100 mM is a common practice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very faint cross-linked product observed | - Inefficient cross-linking conditions- Degradation of this compound- Inappropriate buffer composition | - Optimize this compound concentration, reaction time, and temperature (see table below)- Use a fresh solution of this compound- Ensure the buffer does not contain primary amines (e.g., Tris, glycine) and is within the optimal pH range (7.0-8.0) |
| Formation of high molecular weight aggregates/precipitate | - Excessive cross-linking- High protein concentration | - Reduce the concentration of this compound- Decrease the reaction time- Lower the concentration of the protein sample |
| Variability in results between experiments | - Inconsistent reaction parameters- Instability of reagents | - Precisely control reaction time, temperature, and concentrations- Prepare fresh this compound and buffer solutions for each experiment |
| Loss of protein activity/function | - Modification of critical amine residues | - Reduce the this compound concentration or reaction time- Consider using a different cross-linker with a different spacer arm length or reactivity |
Recommended Starting Conditions for this compound Cross-linking
The following table provides a starting point for optimizing your this compound cross-linking reaction. The optimal conditions will be specific to the molecules you are cross-linking and the desired outcome.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 0.5% - 2.0% (v/v) | Titrate to find the optimal concentration for your specific application. |
| pH | 7.0 - 8.0 | Use a non-amine-containing buffer such as PBS or HEPES. |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to enhance reaction kinetics if necessary. |
| Reaction Time | 15 - 30 minutes | Adjust as needed based on the desired degree of cross-linking. |
| Quenching Agent | 50 - 100 mM Tris or Glycine | Add to stop the reaction and consume excess this compound. |
Experimental Protocol: General Procedure for Protein Cross-linking with this compound
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your system.
-
Protein Preparation: Prepare your protein sample in a suitable amine-free buffer (e.g., PBS or HEPES, pH 7.4) at the desired concentration.
-
This compound Solution Preparation: Prepare a fresh solution of this compound in the same buffer used for the protein sample.
-
Cross-linking Reaction:
-
Add the this compound solution to the protein sample to achieve the desired final concentration.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is consumed.
-
-
Analysis: Analyze the cross-linked products using appropriate techniques, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Workflow and Mechanism
Troubleshooting low yield in Adipaldehyde synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in adipaldehyde synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my this compound yield unexpectedly low?
Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Common causes include incomplete reactions, degradation of the product, and formation of side products. This compound is a highly reactive dialdehyde, susceptible to self-condensation, polymerization, and oxidation to adipic acid.[1][2] Careful control of reaction conditions and timely work-up are crucial for maximizing yields.
2. How can I minimize side reactions during synthesis?
Side reactions are a primary contributor to low yields. Key strategies to minimize them include:
-
Temperature Control: Many synthetic procedures for this compound, particularly ozonolysis, require low temperatures (e.g., -78°C to 0°C) to prevent unwanted side reactions and decomposition of intermediates.[3][4]
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving organometallic catalysts or the handling of the final product, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
pH Control: The stability of this compound can be pH-dependent. Acidic conditions can sometimes lead to unwanted side reactions, while basic conditions can promote aldol condensation.[6] The optimal pH will depend on the specific reaction and work-up procedure.
-
Choice of Reagents: The selection of catalysts, oxidizing or reducing agents, and solvents can significantly impact selectivity towards this compound and minimize the formation of byproducts.[7][8]
3. My ozonolysis of cyclohexene is resulting in a low yield of this compound. What are the likely causes?
Ozonolysis of cyclohexene is a common method, but several factors can lead to poor yields:
-
Incomplete Ozonolysis: Ensure that the reaction has gone to completion. This can often be monitored by a color change in the solution (e.g., the appearance of a blue color from unreacted ozone).[4]
-
Improper Reductive Work-up: The choice and handling of the reducing agent are critical.
-
Formation of Peroxidic Byproducts: Incomplete reduction of the ozonide intermediate can leave explosive and unstable peroxidic species in the reaction mixture, which can lead to product loss and safety hazards.
-
Over-oxidation: Although less common with reductive work-up, harsh conditions could lead to the formation of adipic acid.[9]
4. I'm attempting the hydroformylation of 1,3-butadiene, but the selectivity for this compound is low. How can I improve it?
The hydroformylation of 1,3-butadiene to this compound is a powerful but complex reaction. Low selectivity is a common challenge:
-
Ligand Choice: The structure of the phosphine ligand used with the rhodium catalyst has a significant impact on the regioselectivity of the reaction. Ligands with specific bite angles and backbone structures are known to favor the formation of the linear this compound over branched isomers.[7][8]
-
Reaction Conditions: Temperature, syngas (CO/H₂) pressure, and the CO/H₂ ratio are critical parameters that must be optimized to maximize the yield of the desired product.[10][11]
-
Isomerization: Side reactions, such as the isomerization of pentenal intermediates, can reduce the yield of this compound.[3] Some catalytic systems are designed to promote isomerizing hydroformylation to enhance the final yield.[7]
5. How can I effectively purify this compound from my reaction mixture?
Purification can be challenging due to the high reactivity of this compound. Common methods include:
-
Extraction: this compound can be separated from non-polar impurities by extraction.
-
Column Chromatography: Purification on a silica gel column is possible, but care must be taken as the acidic nature of silica gel can sometimes cause decomposition of aldehydes. Using a non-polar eluent system and neutralizing the silica gel with a base like triethylamine can mitigate this.[12]
-
Bisulfite Adduct Formation: this compound can be selectively precipitated from a reaction mixture as a solid bisulfite adduct by treatment with sodium bisulfite. The this compound can then be regenerated by treating the adduct with a base. This is a highly effective method for separating aldehydes from other organic compounds.[13][14]
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Yield in Ozonolysis of Cyclohexene
| Solvent System | Temperature | Reducing Agent | Average Yield (%) | Reference |
| Acetic acid and sym-dichloroethane | 0-5 °C | Activated zinc powder | ~61.6 | [3] |
| Methanol | -60°C | Dimethyl sulfide | 62 | [3] |
| Dichloromethane | -78°C | Triphenylphosphine | 86 (of the isolated ozonide) | [5] |
Table 2: Effect of Catalytic System on this compound Synthesis via Hydroformylation
| Catalyst Precursor | Ligand | Temperature | Syngas Pressure | This compound Selectivity (%) | Reference |
| Rhodium(I) precursor | DIOP | 80 °C | 20 bar | 31 | [15] |
| Rh(CO)₂(acac) | Triptyphos | 90 °C | 40 bar | 50 | [15] |
| Rh catalyst complex | DIOP | 60 °C | 10 bar | ~75 | [10][11] |
| Rh catalyst complex | TPP | 60 °C | 10 bar (with 50 bar CO₂) | up to 85 | [10][11] |
Experimental Protocols
General Protocol for this compound Synthesis via Ozonolysis of Cyclohexene
-
Setup: A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to indicate excess ozone), and a thermometer is placed in a cooling bath (e.g., dry ice/acetone).
-
Reaction: Cyclohexene is dissolved in a suitable solvent (e.g., methanol, dichloromethane) and cooled to the desired temperature (typically -78°C). A stream of ozone is then bubbled through the solution until the reaction is complete, as indicated by a persistent blue color of the solution.
-
Work-up: The excess ozone is removed by bubbling an inert gas (e.g., nitrogen) through the solution. A reducing agent (e.g., dimethyl sulfide or zinc powder) is then added portion-wise while maintaining a low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified time.
-
Purification: The reaction mixture is filtered to remove any solids. The filtrate is then washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
General Protocol for this compound Synthesis via Hydroformylation of 1,3-Butadiene
-
Setup: A high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is used.
-
Reaction: The rhodium catalyst precursor and the appropriate phosphine ligand are charged into the autoclave under an inert atmosphere. The solvent and 1,3-butadiene are then added. The autoclave is sealed, purged with syngas (a mixture of carbon monoxide and hydrogen), and then pressurized to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for the required duration.
-
Work-up and Purification: After cooling the reactor to room temperature, the excess gas is carefully vented. The reaction mixture is collected, and the this compound is isolated and purified, typically by vacuum distillation.
Mandatory Visualization
Caption: Major synthetic pathways to this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. smolecule.com [smolecule.com]
- 2. This compound [chembk.com]
- 3. This compound (Hexanedial) for Research Applications [benchchem.com]
- 4. Ozonolysis - Wikipedia [en.wikipedia.org]
- 5. CN111138255A - A kind of technology for preparing adipic dialdehyde from cyclohexene - Google Patents [patents.google.com]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Adipaldehyde-Amino Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with adipaldehyde for protein modification and crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with amino acids?
The primary reaction of this compound, a six-carbon dialdehyde (hexanedial), is with nucleophilic amino acid side chains. The most reactive are the primary ε-amino groups of lysine residues. The reaction involves a nucleophilic addition of the amine to one of the aldehyde's carbonyl carbons, followed by dehydration to form a Schiff base (an imine bond). Since this compound has two aldehyde groups, it can react with two different amino groups, leading to either intramolecular (within the same protein) or intermolecular (between different proteins) crosslinks.[1]
Q2: Besides lysine, which other amino acid residues can react with this compound?
While lysine is the primary target, other amino acid residues with nucleophilic side chains can also react with aldehydes, especially under certain conditions (e.g., pH variations). These include:
-
N-terminal α-amino groups: The primary amine at the N-terminus of a protein can react similarly to the lysine side chain.[2]
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and can react with aldehydes to form a hemithioacetal or a more stable thiazolidine ring structure.[3][4]
-
Histidine: The imidazole ring of histidine can react with aldehydes.[5][6]
-
Arginine: The guanidinium group of arginine can also participate in reactions, though it is generally less reactive than lysine.[1][7]
Q3: Are the Schiff base crosslinks formed by this compound stable?
Schiff bases formed from aliphatic aldehydes like this compound and primary amines are inherently reversible.[8][9] The stability is pH-dependent, and the reaction can be reversed by dilution or exposure to low pH. For many applications requiring permanent crosslinks, a subsequent reduction step is necessary. Treating the Schiff base with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) converts the unstable imine bond to a stable secondary amine linkage.[2]
Q4: What are the potential side reactions and side products when using this compound?
Side reactions can complicate experiments and lead to unexpected protein modifications. Key side reactions include:
-
Aldol Condensation: Like its shorter analog glutaraldehyde, this compound can undergo intramolecular aldol condensation, especially in aqueous solutions, leading to the formation of α,β-unsaturated aldehydes.[10]
-
Michael Addition: These α,β-unsaturated aldehyde byproducts can then react with nucleophilic side chains (like cysteine, histidine, or lysine) via a Michael-type addition. These adducts are generally more stable than the initial Schiff bases and do not require a reduction step for stabilization.[10]
-
Polymerization: In solution, this compound can polymerize. These polymeric forms can also react with proteins, leading to more complex and heterogeneous modifications.[11]
-
Over-modification: Using excessive concentrations of this compound can lead to extensive modification of the protein surface, potentially altering its net charge, pI, and solubility, which often results in protein precipitation.[12]
Troubleshooting Guides
Problem: My protein precipitates immediately or shortly after adding this compound.
| Possible Cause | Solution |
| Over-crosslinking: The this compound concentration is too high, causing extensive intermolecular crosslinking and aggregation. | Decrease the this compound concentration. Perform a titration experiment to find the optimal concentration that achieves the desired crosslinking without causing precipitation. |
| Inappropriate Buffer: The buffer pH is close to the protein's isoelectric point (pI), reducing its solubility upon modification. | Change the buffer to one with a pH at least 1-2 units away from the protein's pI. Ensure the buffer does not contain primary amines (e.g., Tris, Glycine) that would compete with the reaction.[12] |
| High Protein Concentration: The concentration of the protein is too high, favoring intermolecular crosslinking over intramolecular crosslinking. | Reduce the protein concentration. |
Problem: The crosslinking efficiency is low or non-existent.
| Possible Cause | Solution |
| Inactive this compound: The this compound solution has degraded or polymerized over time. | Always use a freshly prepared solution of high-purity this compound.[13] |
| Competitive Nucleophiles in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are quenching the this compound. | Exchange the protein into a non-amine-containing buffer like PBS (phosphate-buffered saline) or HEPES before adding this compound.[12] |
| Suboptimal pH: The pH of the reaction buffer is too low. Schiff base formation is most efficient at a slightly alkaline pH (typically 7.5 - 8.5), where a sufficient fraction of lysine ε-amino groups (pKa ~10.5) are deprotonated and nucleophilic. | Increase the pH of the reaction buffer. Perform a pH optimization experiment (e.g., from pH 7.0 to 9.0). |
| Short Incubation Time: The reaction time is insufficient. This compound (hexanedial) is known to be a significantly slower crosslinking agent than glutaraldehyde.[14] | Increase the incubation time. A time-course experiment can help determine the optimal duration. |
Problem: How do I effectively stop (quench) the crosslinking reaction?
| Method | Protocol |
| Amine Quenching: Introduce a high concentration of a primary amine to react with and consume excess this compound. | Add an amine-containing buffer like Tris or a glycine solution to a final concentration of 20-100 mM. Incubate for 15-30 minutes at room temperature to ensure complete quenching.[9][13] |
| Reduction: If the goal is to stabilize the Schiff base, the addition of a reducing agent also serves to consume the remaining aldehydes. | Add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This will reduce any unreacted aldehydes to alcohols while simultaneously stabilizing the Schiff base linkages. |
Problem: My protein loses its biological activity after crosslinking.
| Possible Cause | Solution |
| Modification of Active Site Residues: this compound has modified a critical lysine or other nucleophilic residue within the protein's active site or a key binding interface. | 1. Reduce Crosslinker Concentration: Use the lowest effective concentration of this compound. 2. Use a Substrate/Ligand: Perform the crosslinking reaction in the presence of a known substrate or binding partner to protect the active site. 3. Change Crosslinker: Consider a different crosslinker with a different spacer arm length or reactivity. |
| Conformational Changes: Crosslinking has locked the protein in an inactive conformation. | Optimize reaction conditions (lower concentration, shorter time) to favor less extensive modification. Test for activity at different time points during the reaction. |
Data Presentation
Table 1: Summary of Aldehyde Reactivity with Amino Acid Side Chains
| Amino Acid | Nucleophilic Group | Primary Reaction Type(s) | Relative Reactivity | Resulting Adduct/Linkage |
| Lysine | ε-Amino (-NH₂) | Schiff Base Formation | High | Reversible Imine (-C=N-); Stable secondary amine after reduction |
| N-Terminus | α-Amino (-NH₂) | Schiff Base Formation | High | Reversible Imine (-C=N-); Stable secondary amine after reduction |
| Cysteine | Thiol (-SH) | Thioacetal/Thiazolidine Formation, Michael Addition | Very High | Thioether, Thiazolidine ring |
| Histidine | Imidazole Ring | Michael Addition, Alkylation | Moderate | Stable C-N bond |
| Arginine | Guanidinium Group | Schiff Base Formation | Low | Reversible Imine (-C=N-) |
*Michael addition occurs if this compound first undergoes aldol condensation to form an α,β-unsaturated aldehyde.
Experimental Protocols
Protocol: General Protein Crosslinking with this compound
This protocol provides a starting point for intermolecular crosslinking. Conditions should be optimized for each specific protein and application.
-
Buffer Preparation:
-
Prepare a reaction buffer free of extraneous primary amines (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a quenching solution (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5).
-
-
Protein Preparation:
-
Dialyze or buffer-exchange the purified protein sample into the reaction buffer to remove any interfering substances.
-
Adjust the protein concentration to the desired level (e.g., 1-5 mg/mL).
-
-
This compound Solution Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 10% w/v in water or reaction buffer). Due to potential polymerization, do not use old solutions.
-
-
Crosslinking Reaction:
-
Add a specific volume of the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., start with a molar excess of 10:1 to 50:1 of this compound:protein).
-
Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) with gentle mixing for a set duration (e.g., start with 30 minutes and optimize from 5 minutes to 2 hours).
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is neutralized.
-
-
(Optional) Reduction Step for Stabilization:
-
To create a permanent crosslink, add sodium cyanoborohydride (NaBH₃CN) to a final concentration of ~20 mM.
-
Incubate for 1-2 hours at room temperature. Perform this step in a chemical fume hood.
-
-
Analysis:
Mandatory Visualization
Caption: Troubleshooting workflow for protein precipitation during crosslinking.
Caption: this compound forms a Schiff base to crosslink two lysine residues.
Caption: Side reaction pathway involving aldol condensation and Michael addition.
References
- 1. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modification of histidine residues in proteins by reaction with 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Glutaraldehyde as a protein cross-linking reagent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
Improving the molecular weight of Adipaldehyde-based polymers
Welcome to the technical support center for the synthesis of adipaldehyde-based polymers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during polymerization, with a specific focus on achieving high molecular weight polymers.
Troubleshooting Guide
This guide addresses frequent issues that can arise during the polymerization of this compound, leading to low molecular weight or undesirable polymer characteristics.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| MW-001 | Why is the molecular weight of my poly(this compound) consistently low? | Monomer Impurities: Residual impurities such as water, alcohols, or other reactive species can act as chain-terminating agents.[1] Inappropriate Initiator Concentration: An excessively high initiator concentration can lead to a larger number of polymer chains being initiated simultaneously, resulting in shorter chains and lower overall molecular weight.[2][3][4] Chain Transfer Reactions: A significant side reaction in the anionic polymerization of aliphatic aldehydes is chain transfer to the monomer, which prematurely terminates a growing polymer chain and initiates a new, shorter one.[5] Side Reactions: this compound's high reactivity makes it prone to side reactions like aldol condensation, which can lead to the formation of low molecular weight oligomers instead of high molecular weight linear polymers.[6][7] | Monomer Purification: Implement a rigorous purification protocol for the this compound monomer. This may include distillation, recrystallization, or passing through a column of activated alumina to remove impurities. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Optimize Initiator Concentration: Systematically decrease the initiator concentration in your experiments to find the optimal ratio of initiator to monomer that maximizes molecular weight. Control Reaction Temperature: Lowering the reaction temperature can often suppress the rate of chain transfer and other side reactions relative to the rate of propagation, favoring the formation of higher molecular weight polymers. Solvent Selection: The choice of solvent can influence the rates of propagation and side reactions.[8][9][10][11] Experiment with different anhydrous solvents to identify one that minimizes side reactions. |
| MW-002 | My polymerization reaction yields a broad molecular weight distribution (high polydispersity index - PDI). What could be the cause? | Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, new polymer chains will be initiated throughout the reaction, leading to a wide range of chain lengths.[12] Chain Termination/Transfer: The presence of impurities or the occurrence of chain transfer reactions leads to the premature termination of some chains, while others continue to grow, broadening the PDI.[5] Inconsistent Reaction Conditions: Fluctuations in temperature or inefficient mixing can create localized areas of varying monomer or initiator concentrations, resulting in non-uniform polymer chain growth. | Select a Fast Initiator: Choose an initiator that reacts quickly and completely at the start of the polymerization to ensure all chains begin growing at approximately the same time. Purify All Reagents: In addition to the monomer, ensure the solvent and initiator are free from impurities that could interfere with a controlled polymerization. Maintain Stable Conditions: Use a temperature-controlled bath and efficient stirring to ensure uniform reaction conditions throughout the polymerization process. |
| MW-003 | The polymerization reaction stops prematurely or results in a very low yield. Why? | Inhibitors: Oxygen and other impurities can act as inhibitors, quenching the active propagating species and halting the polymerization.[1] Catalyst Deactivation: In cationic polymerization, the catalyst can be deactivated by nucleophilic impurities. In anionic polymerization, protic impurities can neutralize the propagating anionic center.[1][12] Low Ceiling Temperature (Tc): Aldehyde polymerizations are characterized by a ceiling temperature, above which the polymerization is thermodynamically unfavorable and depolymerization dominates.[13] | Inert Atmosphere: Conduct all polymerizations under a rigorously inert atmosphere (e.g., using a Schlenk line or in a glovebox) to exclude oxygen and moisture. Reagent Purity: Ensure all reagents, including the monomer, initiator, and solvent, are thoroughly purified and dried. Low-Temperature Polymerization: Carry out the polymerization at a sufficiently low temperature, well below the ceiling temperature of poly(this compound), to favor polymer formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high molecular weight in this compound polymerization?
A1: Monomer purity is arguably the most critical factor. This compound is highly reactive, and even trace amounts of impurities like water or alcohols can lead to premature chain termination, significantly limiting the final molecular weight.[1]
Q2: Which type of polymerization, cationic or anionic, is generally better for achieving high molecular weight poly(this compound)?
A2: Both cationic and anionic polymerization can be used for aldehydes.[7] However, anionic polymerization, particularly living anionic polymerization, often provides better control over the molecular weight and can lead to narrower molecular weight distributions, provided that the reaction conditions are strictly controlled to eliminate impurities.[1][14][15][16]
Q3: How does temperature affect the molecular weight of the resulting polymer?
A3: Generally, lower reaction temperatures are favored for aldehyde polymerizations to increase the molecular weight. This is because side reactions, such as chain transfer to the monomer, tend to have higher activation energies than the propagation reaction. By lowering the temperature, these side reactions are suppressed to a greater extent than the desired chain growth, leading to higher molecular weight polymers. Additionally, polymerization must be conducted below the ceiling temperature.[13]
Q4: What is the role of the solvent in this compound polymerization?
A4: The solvent plays a crucial role in stabilizing the propagating species and influencing the reaction kinetics.[8][9][10][11] In anionic polymerization, polar aprotic solvents like tetrahydrofuran (THF) can solvate the counter-ion, leading to a more reactive "free" anion and a faster propagation rate. In cationic polymerization, the polarity of the solvent can affect the separation of the ion pair of the propagating chain, influencing its reactivity.[17] The choice of solvent can also affect the solubility of the resulting polymer; if the polymer precipitates, the reaction may become diffusion-controlled.[7]
Q5: How can I accurately determine the molecular weight of my poly(this compound)?
A5: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common and effective technique for determining the molecular weight distribution of polymers.[18][19][20][21] This method separates polymer chains based on their size in solution, allowing for the calculation of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18]
Experimental Protocols
Monomer Purification: Anhydrous this compound
Objective: To obtain highly pure, anhydrous this compound suitable for controlled polymerization.
Materials:
-
This compound (commercial grade)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Inert gas (Nitrogen or Argon)
-
Distillation apparatus (fractional distillation column recommended)
-
Schlenk flask or glovebox for storage
Procedure:
-
Drying: Stir commercial this compound over anhydrous magnesium sulfate overnight under an inert atmosphere.
-
Filtration: Filter the this compound under an inert atmosphere to remove the drying agent.
-
Distillation: Perform a fractional distillation of the dried this compound under reduced pressure. Collect the fraction that boils at the correct temperature for this compound. It is crucial to maintain an inert atmosphere throughout the distillation process.
-
Storage: Store the purified, anhydrous this compound in a sealed Schlenk flask or in a glovebox under an inert atmosphere to prevent contamination with moisture and air.
Anionic Polymerization of this compound
Objective: To synthesize high molecular weight poly(this compound) via anionic polymerization.
Materials:
-
Purified, anhydrous this compound
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran, THF)
-
Anionic initiator (e.g., n-butyllithium in hexane)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (Schlenk line or glovebox)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble the reaction glassware and dry it thoroughly under vacuum while heating. Allow to cool to room temperature under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Transfer the desired amount of anhydrous THF into the reaction flask via cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a low-temperature bath. Add the purified this compound to the cooled solvent.
-
Initiation: Slowly add the anionic initiator (e.g., n-butyllithium) to the stirred monomer solution. The amount of initiator will determine the theoretical molecular weight. A lower initiator concentration will target a higher molecular weight.[2][3][4]
-
Propagation: Allow the polymerization to proceed at the low temperature for a predetermined time. The solution may become more viscous as the polymer forms.
-
Termination: Quench the reaction by adding a proton source, such as degassed methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Determine the molecular weight and PDI of the purified polymer using GPC/SEC.[18][19][20][21]
Visualizations
Caption: Experimental workflow for anionic polymerization of this compound.
Caption: Troubleshooting logic for low molecular weight poly(this compound).
References
- 1. du.edu.eg [du.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluenceanalytics.com [fluenceanalytics.com]
- 5. Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes [agris.fao.org]
- 6. This compound (Hexanedial) for Research Applications [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. m.youtube.com [m.youtube.com]
- 16. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 17. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. agilent.com [agilent.com]
- 20. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted Adipaldehyde in Cross-linking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with adipaldehyde as a cross-linking agent. Proper quenching of unreacted this compound is critical to prevent non-specific cross-linking, reduce cytotoxicity, and ensure the stability of cross-linked products.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching is a critical step to neutralize any remaining reactive aldehyde groups after the desired cross-linking reaction is complete.[1][2] Failure to quench unreacted this compound can lead to several issues, including:
-
Non-specific Cross-linking: Free this compound can continue to react with other molecules in your sample over time, leading to unintended and poorly characterized conjugates.[1]
-
Cytotoxicity: Unreacted aldehydes are often toxic to cells.
-
Artifacts in Analysis: Residual aldehyde groups can interfere with downstream applications, such as by causing autofluorescence in imaging studies or by reacting with antibodies and other detection reagents.[2][3]
Q2: What are the most common quenching agents for this compound?
A2: The most common and effective quenching agents for dialdehydes like this compound fall into two main categories:
-
Primary Amines: Reagents like Tris buffer, glycine, and lysine contain primary amine groups that react with aldehydes to form Schiff bases.[2][4][5]
-
Reducing Agents: Sodium borohydride (NaBH₄) is a strong reducing agent that converts unreacted aldehyde groups into non-reactive primary alcohols.[3][6][7]
-
Hydroxylamines: These compounds react with aldehydes to form stable oximes.[8][9][10]
Q3: How do I choose the right quenching agent for my experiment?
A3: The choice of quenching agent depends on your specific application and downstream analysis.
-
For most applications, Tris buffer or glycine are effective, readily available, and easy to use.[4][11] They are suitable for quenching reactions prior to analysis by methods like FPLC.[4]
-
To reduce autofluorescence in imaging applications, sodium borohydride is often preferred as it eliminates the aldehyde groups that can contribute to this issue.[3][6]
-
If Schiff base formation needs to be irreversible, a subsequent reduction step with a mild reducing agent after quenching with a primary amine can be performed to form a stable secondary amine linkage.
Q4: Can the quenching reaction be reversed?
A4: The reaction of aldehydes with primary amines to form Schiff bases is reversible, especially upon dilution with water.[4] While often sufficient for stopping the reaction for immediate analysis, for long-term stability, an irreversible quenching method or a secondary reduction step is recommended. The reduction of aldehydes to alcohols by sodium borohydride is an irreversible reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in immunocytochemistry. | Unreacted aldehyde groups from this compound are binding to antibodies or other fluorescent reagents. | Quench with 0.1% to 1% sodium borohydride (NaBH₄) in a suitable buffer (e.g., PBS) for 10-30 minutes at room temperature.[6] Alternatively, use 50 mM glycine in PBS.[11][12] |
| Non-specific aggregation of proteins after cross-linking. | The cross-linking reaction was not effectively stopped, leading to continued and uncontrolled cross-linking. | Ensure an adequate molar excess of the quenching agent is used. For primary amine quenchers like Tris or glycine, a final concentration of 5-100 mM is typically effective.[4][13] |
| Loss of biological activity of the cross-linked product. | The quenching agent or conditions are too harsh and are denaturing the protein or disrupting its function. | Try a milder quenching agent. If using sodium borohydride, ensure the concentration and reaction time are optimized. Consider using a primary amine-based quencher like glycine, which is generally less harsh. |
| Quenching with Tris buffer seems to reverse the cross-linking. | Tris, at high concentrations, has been reported to facilitate the reversal of some formaldehyde cross-links. While less documented for this compound, this could be a contributing factor.[5][14] | If cross-link reversal is suspected, consider using glycine as the quenching agent, which has not been shown to have this effect.[14] Alternatively, use sodium borohydride for irreversible quenching. |
| The quenching reaction is not efficient. | The pH of the reaction buffer is not optimal for the chosen quenching agent. | For primary amine quenchers like glycine and Tris, the reaction with aldehydes is most efficient at a slightly acidic to neutral pH (around pH 7-8).[15] |
Quantitative Data Summary
| Quenching Agent | Typical Concentration | Incubation Time | pH | Notes |
| Sodium Borohydride (NaBH₄) | 0.1% - 1% (w/v) | 10 - 30 minutes | ~7.4 (in PBS) | Prepare fresh. Reaction may cause bubbling (hydrogen gas evolution).[6] |
| Glycine | 50 mM - 100 mM | 5 - 30 minutes | ~7.4 (in PBS) | A common and effective quenching agent for many applications.[11][13][16] |
| Tris Buffer | 5 mM - 100 mM | 5 - 15 minutes | ~7.4 - 8.0 | Widely used and effective. Can be a component of the lysis buffer.[4][17] |
| Hydroxylamine | ~0.3 M | 30 minutes | ~8.0 | Effective at forming stable oximes with aldehydes.[18] |
Experimental Protocols
Protocol 1: Quenching with Sodium Borohydride
-
Following the this compound cross-linking step, wash the sample twice with phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 1% (w/v) solution of sodium borohydride in PBS immediately before use. For example, add 10 mg of NaBH₄ to 1 mL of PBS.[6]
-
Add the freshly prepared sodium borohydride solution to your sample and incubate for 30 minutes at room temperature.[6] Note that bubbling may occur.
-
After incubation, carefully remove the quenching solution and wash the sample three times with PBS for 5 minutes each.
Protocol 2: Quenching with Glycine
-
After the cross-linking reaction, add a glycine solution to a final concentration of 50-100 mM. For example, add 1/10th volume of a 1 M glycine stock solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Proceed with subsequent washing steps as required by your experimental workflow.
Visualizations
Caption: this compound cross-linking mechanism.
Caption: Glycine quenching of this compound.
Caption: Sodium borohydride quenching.
References
- 1. Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to quench glutaraldehyde fluorescence? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Neurotoxicity of reactive aldehydes: the concept of "aldehyde load" as demonstrated by neuroprotection with hydroxylamines. | Sigma-Aldrich [sigmaaldrich.com]
- 9. quora.com [quora.com]
- 10. testbook.com [testbook.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Correlative Microscopy for Localization of Proteins In Situ: Pre-embedding Immuno-Electron Microscopy Using FluoroNanogold, Gold Enhancement, and Low- Temperature Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Commercial Scale Synthesis of Adipaldehyde
Welcome to the technical support center for the commercial-scale synthesis of Adipaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the commercial-scale synthesis of this compound?
A1: The three main industrial routes for this compound synthesis are the double hydroformylation of 1,3-butadiene, the oxidation of 1,6-hexanediol, and the ozonolysis of cyclohexene. Each method presents a unique set of advantages and challenges in terms of yield, selectivity, and scalability.
Q2: What are the main challenges in handling and storing this compound?
A2: this compound is a highly reactive dialdehyde, which makes it prone to self-condensation and polymerization, especially in the presence of acid or base. It is also susceptible to oxidation to adipic acid. Therefore, it is typically handled as an aqueous solution and should be stored under inert atmosphere at low temperatures to minimize degradation.
Q3: How can I purify this compound from my reaction mixture?
A3: A common method for purifying aldehydes is through the formation of a bisulfite adduct.[1] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar impurities by extraction.[2][3] The aldehyde can then be regenerated by treating the aqueous solution with a base.[1][4] Column chromatography on silica gel can also be used, but care must be taken as the acidic nature of the silica can promote polymerization.[1]
Q4: What are the major side reactions to be aware of during this compound synthesis?
A4: The primary side reactions depend on the synthesis route. In hydroformylation, the formation of branched isomers (e.g., 2-methylgluteraldehyde) and hydrogenation of the aldehyde to the corresponding alcohol are common.[5] In oxidation methods, over-oxidation to adipic acid is a significant concern. During ozonolysis, the formation of various oxidized byproducts can occur, necessitating a controlled reduction step.[6]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Low yields are a common challenge in the synthesis of this reactive dialdehyde. The source of the problem often depends on the chosen synthetic route.
| Synthesis Method | Potential Cause | Troubleshooting Strategy |
| Hydroformylation of 1,3-Butadiene | Suboptimal Ligand Choice: The ligand plays a crucial role in selectivity and activity. | Screen a variety of phosphine and phosphite ligands. Bulky ligands often favor the formation of the desired linear product.[5] |
| Inefficient Isomerization: The initial hydroformylation product, pentenals, must isomerize to the terminal alkene for the second hydroformylation to occur. | Employ an "isomerizing hydroformylation" process where pentenal intermediates are converted to more stable derivatives in situ to prevent side reactions.[7] | |
| Catalyst Deactivation: The rhodium catalyst can deactivate over time. | Ensure the purity of reagents and solvents, as impurities can poison the catalyst. Monitor catalyst activity and consider catalyst regeneration or replacement.[5] | |
| Oxidation of 1,6-Hexanediol | Over-oxidation: The aldehyde product is susceptible to further oxidation to adipic acid. | Carefully control the reaction time and the amount of oxidizing agent. Monitor the reaction progress closely using techniques like TLC or GC. |
| Incomplete Reaction: The oxidation may not go to completion, leaving unreacted starting material. | Optimize reaction temperature and catalyst loading. Ensure efficient mixing to improve mass transfer. | |
| Ozonolysis of Cyclohexene | Incomplete Ozonolysis: Insufficient ozone will result in unreacted cyclohexene. | Ensure a continuous and sufficient flow of ozone into the reaction mixture. Monitor the reaction for the disappearance of the starting material. |
| Decomposition of Ozonide: The intermediate ozonide is unstable and can decompose through undesired pathways.[8] | Perform the ozonolysis at low temperatures (e.g., -78 °C) to stabilize the ozonide before the reductive workup. | |
| Inefficient Reductive Workup: If the ozonide is not properly reduced, a mixture of byproducts can form. | Use an appropriate reducing agent, such as zinc powder in acetic acid or dimethyl sulfide, and ensure it is added in sufficient quantity.[6] |
Issue 2: Formation of Impurities and Byproducts
The high reactivity of this compound can lead to the formation of various impurities.
| Synthesis Method | Common Impurity/Byproduct | Mitigation Strategy |
| Hydroformylation of 1,3-Butadiene | Branched Aldehyde Isomers: Formation of 2-methylgluteraldehyde and other branched isomers. | Optimize the ligand and catalyst system. Ligands with a larger "bite angle" can sterically hinder the formation of branched products.[7] |
| Pentanal: Hydrogenation of the intermediate pentenals. | Adjust the H2/CO ratio in the syngas. Lower hydrogen partial pressure can reduce hydrogenation.[5] | |
| Alcohols: Reduction of the aldehyde groups to alcohols. | Lower the reaction temperature, as hydrogenation is often more favorable at higher temperatures.[5] | |
| Oxidation of 1,6-Hexanediol | Adipic Acid: Over-oxidation of this compound. | Use a milder oxidizing agent or a more selective catalyst system. Control the reaction time and temperature carefully. |
| Unreacted 1,6-Hexanediol: Incomplete oxidation. | Increase the amount of oxidizing agent or prolong the reaction time, while monitoring for over-oxidation. | |
| Ozonolysis of Cyclohexene | Highly Oxidized Multifunctional Products: Formation of various carboxylic acids and other oxygenated species. | Perform the reaction at low temperature and use a selective reducing agent in the workup step to minimize side reactions. |
| Polymers: Self-condensation of this compound. | After synthesis, immediately purify the this compound or convert it to a more stable derivative if it is to be stored. Keep the pH neutral or slightly acidic. |
Quantitative Data Summary
The following tables provide a summary of reported yields for different this compound synthesis methods.
Table 1: Yields from Hydroformylation of 1,3-Butadiene
| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | This compound Yield (%) | Reference |
| Rh-based | DIOP | 80 | 14 | ~40 | [9] |
| Rh-based | 6-DPPon (from 4-pentenal) | - | - | 93 | [7] |
| Rh-based | Triptycene-based bisphosphite | - | - | 50 | [10] |
| Rh/TPP in CO2-expanded toluene | TPP | 60 | 10 (syngas) + 50 (CO2) | up to 85 (selectivity) | [11][12] |
Table 2: Yields from Ozonolysis of Cyclohexene
| Solvent | Reduction Agent | Temperature (°C) | This compound Yield (%) | Reference |
| Acetic acid/sym-dichloroethane | Zinc powder | 0-5 | ~61.6 | [13] |
| Methanol | Dimethyl sulfide | -60 | 62 | [13] |
| Microchannel reactor | - | 0 | 94 | [14] |
| Dichloromethane | Triphenylphosphine | -78 | 86 (reduction step) | [15] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Cyclohexene
This protocol is adapted from a patented method for the preparation of 1,6-hexanedialdehyde.[15]
Materials:
-
Cyclohexene
-
Organic solvent (e.g., methanol, dichloromethane)
-
Glacial acetic acid (if using zinc reduction)
-
Ozone (from an ozone generator)
-
Reducing agent (e.g., zinc powder, dimethyl sulfide, or triphenylphosphine)
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a thermometer, and a gas outlet, dissolve cyclohexene in a suitable organic solvent (e.g., methanol). Cool the solution to the desired temperature (typically between -78°C and -20°C) using a cooling bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis.
-
Purging: Once the reaction is complete, purge the solution with nitrogen gas to remove any excess ozone.
-
Reductive Workup:
-
With Zinc Powder: Slowly add zinc powder to the reaction mixture, keeping the temperature below 10°C. Stir the mixture at room temperature for 0.5-1.5 hours under a nitrogen atmosphere.
-
With Dimethyl Sulfide: Add dimethyl sulfide to the reaction mixture and allow it to warm to room temperature. Stir for several hours until the reaction is complete.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any solids (e.g., zinc oxide).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure.
-
Protocol 2: Synthesis of this compound via Hydroformylation of 1,3-Butadiene
This protocol is a general representation based on literature procedures.[12]
Materials:
-
1,3-Butadiene
-
Toluene (or other suitable solvent)
-
Rhodium catalyst precursor (e.g., Rh(CO)2(acac))
-
Phosphine or phosphite ligand (e.g., TPP, DIOP)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
Internal standard (e.g., decane) for GC analysis
Procedure:
-
Reactor Preparation: Charge a high-pressure autoclave reactor with a solution of 1,3-butadiene in toluene.
-
Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve the rhodium precursor and the ligand in toluene. Add an internal standard for quantitative analysis.
-
Reaction Initiation: Transfer the catalyst solution to the reactor. Seal the reactor and purge it with syngas. Heat the reactor to the desired temperature (e.g., 60-80°C) with stirring.
-
Pressurization: Pressurize the reactor with syngas to the desired pressure (e.g., 10-50 bar). Maintain a constant pressure throughout the reaction by feeding syngas from a reservoir.
-
Reaction Monitoring: Take samples periodically to monitor the progress of the reaction by gas chromatography (GC) analysis.
-
Workup and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature and vent the excess gas.
-
The product mixture can be analyzed directly. For isolation, the catalyst can be removed by various methods, and the this compound can be purified by distillation under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via ozonolysis of cyclohexene.
Caption: Troubleshooting guide for low yield in the hydroformylation synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 1072-21-5 [smolecule.com]
- 7. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 8. Ozonolysis of cyclic alkenes as surrogates for biogenic terpenes: primary ozonide formation and decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 13. This compound (Hexanedial) for Research Applications [benchchem.com]
- 14. Process intensification of ozonolysis reactions using dedicated microstructured reactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. CN102746127A - Method for preparing 1,6-adipaldehyde - Google Patents [patents.google.com]
Minimizing byproducts in the hydroformylation of butadiene to Adipaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the hydroformylation of butadiene to adipaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via hydroformylation of butadiene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Catalyst System: The chosen ligand may not effectively promote the desired linear dialdehyde formation.[1][2] 2. Reaction Conditions Not Optimized: Temperature, syngas (H₂/CO) pressure, and reaction time can significantly impact yield.[1][3] 3. Catalyst Deactivation: The catalyst may lose activity over time due to various factors. | 1. Ligand Selection: Employ bidentate phosphine or phosphite ligands known for high selectivity towards linear aldehydes. Ligands with a larger "natural bite angle" can favor the formation of this compound.[1] Consider a dual ligand-relay catalysis approach for enhanced selectivity.[2][4][5] 2. Optimize Conditions: Systematically vary the temperature (typically 60-100°C) and syngas pressure (typically 10-50 bar) to find the optimal balance for your specific catalyst system.[6][7][8] 3. Catalyst Regeneration/Fresh Catalyst: If catalyst deactivation is suspected, consider regeneration protocols if available, or use a fresh batch of catalyst. |
| High Selectivity to Undesired Byproducts (e.g., Branched Aldehydes, Unsaturated Mono-aldehydes) | 1. Formation of Stable Intermediates: The formation of a stable rhodium η³-crotyl complex can lead to the production of mono-aldehydes instead of the desired dialdehyde.[1][9][10] 2. Isomerization of Intermediates: The initial hydroformylation product, 3-pentenal, may not efficiently isomerize to 4-pentenal for the second hydroformylation step.[2] 3. Incorrect Ligand Choice: The electronic and steric properties of the ligand heavily influence regioselectivity.[11] | 1. Ligand Modification: Utilize ligands that disfavor the formation of the stable crotyl complex. Bulky ligands can sterically hinder the formation of branched isomers. 2. Isomerizing Hydroformylation: Employ reaction conditions or ligands that promote the isomerization of 3-pentenal to 4-pentenal, which is a precursor to this compound.[2][11] A dual-ligand system can be effective here.[2][4][5] 3. Ligand Screening: Screen a variety of phosphine and phosphite ligands to identify one that provides the best selectivity for your system. |
| Formation of High Molecular Weight Byproducts (Aldol Condensation Products) | 1. Aldehyde Instability: this compound and its intermediates are prone to self-condensation, especially at elevated temperatures or in the presence of basic or acidic impurities.[3] 2. High Aldehyde Concentration: As the reaction progresses, the increasing concentration of the aldehyde product can favor side reactions. | 1. In Situ Protection: Protect the aldehyde groups as they form by carrying out the reaction in the presence of an alcohol to form stable acetals.[12] This prevents the aldehyde from participating in side reactions. 2. Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the formation of aldol products, although this may also affect the overall conversion.[13] |
| Inconsistent Results/Poor Reproducibility | 1. Purity of Reagents: Impurities in butadiene, syngas, or the solvent can poison the catalyst.[12] 2. Atmosphere Control: The rhodium catalysts are sensitive to air and moisture.[11] 3. Precise Control of Reaction Parameters: Small variations in temperature, pressure, and H₂/CO ratio can lead to different product distributions. | 1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and are properly degassed. 2. Inert Atmosphere: Conduct all manipulations of the catalyst and the reaction itself under an inert atmosphere (e.g., nitrogen or argon). 3. Accurate Monitoring and Control: Utilize precise temperature and pressure controllers, and accurately measure gas compositions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the hydroformylation of butadiene to this compound?
A1: The main byproducts include:
-
Unsaturated mono-aldehydes: Primarily 3-pentenal and 4-pentenal, which are intermediates in the reaction.[1]
-
Branched aldehydes: Such as 2-methyl-4-pentenal.
-
Saturated mono-aldehydes: For example, n-valeraldehyde, which can be a significant byproduct.[5]
-
Aldol condensation products: High molecular weight compounds formed from the self-reaction of the aldehyde products.[3]
-
Hydrogenation products: Such as pentanals and pentanols, resulting from the reduction of the intermediate aldehydes.
Q2: How does the choice of ligand impact the selectivity to this compound?
A2: The ligand plays a critical role in determining the selectivity of the reaction. Bidentate phosphine and phosphite ligands are commonly used. The "natural bite angle" of these ligands, which is the preferred coordination angle of the phosphorus atoms with the rhodium center, significantly influences the regioselectivity.[1] Ligands that favor the formation of a linear rhodium-alkyl intermediate will lead to a higher selectivity for this compound. Triptycene-based phosphite ligands have shown good selectivity.[2] A recent development is the use of a dual ligand-relay system, where two different ligands are used in a one-pot, two-step process to achieve very high selectivity.[2][4][5]
Q3: What is isomerizing hydroformylation and why is it important for this reaction?
A3: Isomerizing hydroformylation is a process where the catalyst not only performs the hydroformylation but also catalyzes the isomerization of the alkene substrate or intermediate. In the case of butadiene hydroformylation, the initial product is a mixture of unsaturated aldehydes, predominantly 3-pentenal. For the second hydroformylation to occur at the terminal carbon to form this compound, 3-pentenal needs to isomerize to 4-pentenal.[2] A catalyst system that effectively promotes this isomerization is crucial for maximizing the yield of the desired linear dialdehyde.[11]
Q4: What are typical reaction conditions for the selective hydroformylation of butadiene?
A4: While optimal conditions depend on the specific catalyst system, typical conditions reported in the literature are:
-
Catalyst: A rhodium precursor (e.g., Rh(acac)(CO)₂) with a phosphine or phosphite ligand.
-
Temperature: 60°C to 100°C.[1]
-
Syngas Pressure: 10 to 50 bar, with a H₂/CO ratio typically around 1:1.[6][7][8]
-
Solvent: Toluene or other inert aromatic solvents are common.
-
Reactant Concentrations: The ratio of butadiene to catalyst and ligand is a key parameter to optimize.
Q5: How can aldol condensation be prevented?
A5: Aldol condensation is a common side reaction due to the reactivity of the aldehyde products.[3] A highly effective method to prevent this is to perform the reaction in the presence of an alcohol, such as a diol. This leads to the in situ formation of acetals, which are stable under the reaction conditions and protect the aldehyde groups from further reaction.[12] The this compound can then be recovered from the diacetal in a subsequent step.
Quantitative Data Presentation
Table 1: Effect of Ligand on this compound Selectivity
| Ligand | This compound Selectivity (%) | Butadiene Conversion (%) | Reference |
| DIOP | ~40 | - | [1] |
| Triptycene-based Phosphite (L1) | 49.8 | >99 | [2] |
| Dual Ligand-Relay System | 65.9 | 100 | [4][5] |
| Rh/TPP | up to 85 (in CO₂-expanded media) | - | [7] |
Table 2: Influence of Syngas Pressure on Butadiene Conversion and this compound Selectivity (Rh/DIOP catalyst in toluene at 80°C)
| Syngas Pressure (bar) | Butadiene Conversion (%) | This compound Selectivity (%) | Reference |
| 5 | 10 | 0 | [8] |
| 10 | 60 | 18 | [8] |
| 20 | 86 | 25 | [8] |
Experimental Protocols
Representative Protocol for Hydroformylation of Butadiene
Disclaimer: This is a general protocol and should be adapted based on specific laboratory safety procedures and the desired experimental goals. All manipulations should be performed under an inert atmosphere.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., DIOP or a triptycene-based phosphite)
-
Butadiene
-
Syngas (H₂/CO mixture, typically 1:1)
-
High-purity, degassed solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., decane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave reactor with the rhodium precursor and the ligand in the desired molar ratio.
-
Solvent Addition: Add the degassed solvent and the internal standard to the reactor via a cannula or syringe.
-
Reactor Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor several times with syngas to remove any residual air.
-
Reactant Addition: Cool the reactor to a low temperature (e.g., -78°C) and condense a known amount of butadiene into the reactor.
-
Reaction Initiation: Pressurize the reactor with syngas to the desired pressure. Heat the reactor to the target temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of butadiene and the selectivity for this compound and other byproducts.
-
Reaction Termination: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Product Analysis: Analyze the final reaction mixture by GC and/or GC-MS to determine the final conversion and product distribution.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Selective Hydroformylation of 1,3-Butadiene to Adipic Aldehyde Enabled by a Ligand-Relay Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. technology.matthey.com [technology.matthey.com]
Technical Support Center: Enhancing the Stability of Adipaldehyde Cross-linked Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-linking of materials with adipaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cross-linking?
A1: this compound cross-links materials, particularly those containing primary amine groups (like proteins and chitosan), through the formation of Schiff bases. This reaction involves the nucleophilic attack of the amine group on the aldehyde's carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (imine).[1] This process creates a stable three-dimensional network, enhancing the mechanical and thermal stability of the material.[2]
Q2: My this compound cross-linked hydrogel has poor mechanical strength. What are the possible causes and solutions?
A2: Poor mechanical strength in this compound cross-linked hydrogels can stem from several factors:
-
Insufficient Cross-linking: The concentration of this compound may be too low, or the reaction time may be too short for adequate cross-link formation.
-
Suboptimal pH: The Schiff base formation is pH-dependent. For gelatin, a pH around 4.5 has been shown to be optimal for glutaraldehyde cross-linking, which suggests a similar acidic environment might be beneficial for this compound.[3]
-
Steric Hindrance: The accessibility of amine groups on the polymer chains can affect cross-linking efficiency.
-
Presence of Impurities: Impurities in the this compound or the biopolymer can interfere with the cross-linking reaction.
Troubleshooting Steps:
-
Optimize this compound Concentration: Systematically increase the concentration of this compound in your reaction mixture.
-
Adjust Reaction pH: Perform the cross-linking reaction at different pH values to find the optimal condition for your specific material.
-
Extend Reaction Time: Increase the incubation time to allow for more complete cross-linking.
-
Purify Starting Materials: Ensure the purity of both the this compound and the biopolymer.
Q3: The degradation rate of my cross-linked material is too fast. How can I improve its stability?
A3: To decrease the degradation rate and enhance stability, consider the following:
-
Increase Cross-linking Density: A higher degree of cross-linking generally leads to a more stable material that is more resistant to enzymatic and hydrolytic degradation.[4] This can be achieved by increasing the this compound concentration or optimizing reaction conditions.
-
Combine with Other Cross-linkers: A dual-cross-linking strategy, potentially combining this compound with another cross-linking agent, can create a more robust network.
-
Material Blending: Incorporating other biopolymers can sometimes enhance the stability of the final product.
Q4: I am observing unexpected color changes in my material after cross-linking with this compound. Is this normal?
A4: While some slight yellowing can occur during aldehyde cross-linking, significant or dark color changes may indicate side reactions. It is important to ensure that the reaction is carried out under controlled temperature and light conditions, as these can sometimes promote unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Gelation or No Gel Formation | Insufficient this compound concentration. | Increase the concentration of this compound incrementally. |
| Inappropriate pH for the reaction. | Optimize the pH of the reaction mixture. | |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature.[5] | |
| High Swelling Ratio and Low Stability | Low cross-linking density. | Increase this compound concentration or reaction time to enhance cross-linking.[6] |
| Hydrolysis of Schiff bases. | Ensure the storage buffer is at a neutral or slightly basic pH, as acidic conditions can promote hydrolysis. | |
| Brittle Material | Excessive cross-linking. | Reduce the concentration of this compound or shorten the reaction time. |
| Inconsistent Results Between Batches | Variability in starting materials. | Ensure consistent quality and purity of this compound and the biopolymer. |
| Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, pH, and mixing speed. |
Data Presentation
Table 1: Effect of Dialdehyde Starch (DAS) Concentration on the Mechanical Properties of Gelatin Hydrogels
| Gelatin Concentration | DAS Concentration (%) | Tensile Strength (kPa) | Elongation at Break (%) | Young's Modulus (kPa) |
| 20% | 0 | 15.3 ± 1.2 | 35.6 ± 2.5 | 43.0 ± 3.1 |
| 20% | 5 | 25.8 ± 1.9 | 30.1 ± 2.1 | 85.7 ± 5.4 |
| 20% | 10 | 32.4 ± 2.5 | 25.4 ± 1.8 | 127.6 ± 8.9 |
Data adapted from a study on a similar dialdehyde cross-linker, dialdehyde starch, which provides a reasonable expectation for trends with this compound.[6]
Table 2: Thermal Stability of Chitin/Bentonite Blend Films with and without Glutaraldehyde Cross-linking
| Sample | Decomposition Onset (°C) | Temperature at Max Decomposition Rate (°C) |
| Pure Chitin | 210 | 380 |
| Chitin/Bentonite (1:1) | 220 | 395 |
| Chitin/Bentonite (1:1) + Glutaraldehyde | 240 | 410 |
This table illustrates the typical increase in thermal stability observed with aldehyde cross-linking.[7]
Experimental Protocols
Protocol 1: this compound Cross-linking of Gelatin Hydrogels
Materials:
-
Gelatin (Type A or B)
-
This compound solution (e.g., 50 wt% in water)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Molds for hydrogel casting
Procedure:
-
Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 60°C with constant stirring until fully dissolved.
-
This compound Addition: Cool the gelatin solution to 37°C. While stirring, add the desired amount of this compound solution (e.g., to achieve a final concentration of 0.1%, 0.5%, or 1% w/v).
-
Mixing and Casting: Continue stirring for 15 minutes to ensure homogenous mixing. Pour the solution into molds of the desired shape and size.
-
Gelation and Cross-linking: Allow the gels to set at 4°C for at least 4 hours. For further cross-linking, incubate the gels at room temperature for 24 hours.
-
Washing: After cross-linking, immerse the hydrogels in a large volume of PBS to wash out any unreacted this compound. Change the PBS solution every 12 hours for 2-3 days.
-
Storage: Store the cross-linked hydrogels in PBS at 4°C.
Protocol 2: Swelling Ratio Determination
Materials:
-
Cross-linked hydrogel sample
-
Deionized water or buffer solution (e.g., PBS)
-
Beaker
-
Filter paper
-
Analytical balance
Procedure:
-
Initial Weight: Take a pre-weighed, lyophilized (freeze-dried) sample of the cross-linked hydrogel (Wd).
-
Immersion: Immerse the dried hydrogel in a beaker containing a sufficient volume of deionized water or buffer at a specified temperature (e.g., 37°C).
-
Swelling: Allow the hydrogel to swell for a predetermined period (e.g., 24 hours) to reach equilibrium.
-
Final Weight: Carefully remove the swollen hydrogel from the solution. Gently blot the surface with filter paper to remove excess water.
-
Weighing: Immediately weigh the swollen hydrogel (Ws).
-
Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Visualizations
Caption: Experimental workflow for this compound cross-linking.
Caption: Schiff base formation in this compound cross-linking.
Caption: Troubleshooting decision tree for low stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage-mediated degradation of crosslinked collagen scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Adipaldehyde vs. Glutaraldehyde for Protein Cross-Linking Efficiency
For Researchers, Scientists, and Drug Development Professionals
The strategic cross-linking of proteins is a cornerstone of various scientific disciplines, from fundamental structural biology to the development of novel therapeutics and biomaterials. The choice of a cross-linking agent is paramount to the success of these endeavors, with efficiency, specificity, and biocompatibility being key considerations. This guide provides an objective comparison of two prominent dialdehyde cross-linkers: adipaldehyde and the widely-used glutaraldehyde. By presenting available experimental data, detailed methodologies, and visual representations of reaction mechanisms, this document aims to equip researchers with the necessary information to make an informed decision for their specific applications.
Executive Summary
Glutaraldehyde has long been the go-to bifunctional cross-linking agent due to its high reactivity and efficiency in forming stable intermolecular and intramolecular cross-links. However, concerns regarding its cytotoxicity have prompted the exploration of alternatives. This compound, a six-carbon dialdehyde, presents itself as a potential substitute. This guide delves into a comparative analysis of their cross-linking efficiency, reaction mechanisms, and overall performance based on available scientific literature.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the cross-linking efficiency between this compound and glutaraldehyde are not extensively documented in publicly available literature. However, we can infer their relative performance from studies comparing glutaraldehyde to structurally similar aldehydes and from individual studies quantifying their reactivity.
| Parameter | This compound | Glutaraldehyde | Source |
| Cross-linking Efficiency | Moderate to High | High | [1][2] |
| Reaction Speed | Generally slower than glutaraldehyde | Rapid | [3][4] |
| Mechanism of Action | Schiff base formation | Schiff base formation, Michael-type additions | [5] |
| Cytotoxicity | Potentially lower than glutaraldehyde | Known to be cytotoxic | [6][7][8] |
| Cross-link Stability | Stable, can be stabilized by reduction | Stable, but can be reversible without reduction | [9] |
Note: The cross-linking efficiency of this compound is inferred from qualitative comparisons with related compounds like α-hydroxythis compound. Further direct quantitative studies are needed for a definitive comparison.
Reaction Mechanisms and Experimental Workflows
The primary mechanism for both this compound and glutaraldehyde in protein cross-linking involves the formation of a Schiff base. This reaction occurs between the aldehyde groups of the cross-linker and the primary amine groups on the protein, predominantly the ε-amino group of lysine residues.
Chemical Reaction Pathway
The following diagram illustrates the fundamental reaction of a dialdehyde with the primary amine groups of a protein, leading to the formation of a cross-link.
Caption: General reaction of a dialdehyde with protein amine groups.
Glutaraldehyde's reactivity is enhanced by its tendency to polymerize in aqueous solutions, leading to the formation of α,β-unsaturated aldehydes which can participate in more complex Michael-type addition reactions with other amino acid residues like cysteine and histidine.
Experimental Workflow for Protein Cross-Linking
The following diagram outlines a typical workflow for a protein cross-linking experiment using either this compound or glutaraldehyde.
Caption: Standard workflow for a protein cross-linking experiment.
Experimental Protocols
Protocol: Protein Cross-Linking with Glutaraldehyde
Materials:
-
Purified protein solution (in a buffer free of primary amines, e.g., HEPES, PBS)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.5)
-
SDS-PAGE reagents and equipment
Procedure:
-
Sample Preparation: Prepare the purified protein sample in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Cross-linker Preparation: Prepare a fresh dilution of glutaraldehyde in the reaction buffer to the desired working concentration. A typical starting final concentration for glutaraldehyde is 0.05% to 0.5% (v/v).
-
Cross-linking Reaction: Add the diluted glutaraldehyde solution to the protein sample. Mix gently and incubate at room temperature for a specific duration (e.g., 15-30 minutes). The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with and neutralize any unreacted glutaraldehyde. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Add an equal volume of 2x SDS-PAGE sample loading buffer to the quenched reaction mixture. Heat the samples at 95-100°C for 5-10 minutes. It is important to note that without a reduction step (e.g., with sodium borohydride), the Schiff base linkages can be partially reversible under these conditions.[9] Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight cross-linked species.[3][10][11]
Adaptation for this compound:
For this compound, a similar protocol can be followed. Due to its potentially lower reactivity compared to glutaraldehyde, it may be necessary to:
-
Increase the final concentration of this compound.
-
Extend the incubation time for the cross-linking reaction.
-
Optimize the reaction pH and temperature.
It is highly recommended to perform a time-course and concentration-course experiment to determine the optimal conditions for your specific protein and application.
Conclusion
Glutaraldehyde remains a highly efficient and widely utilized cross-linking agent for proteins.[2][4] Its rapid reaction kinetics and ability to form stable cross-links make it a valuable tool. However, its inherent cytotoxicity is a significant drawback for in vivo applications and in studies where cell viability is critical.[6][7][8]
This compound, while less extensively characterized, presents a potentially less toxic alternative. Although direct quantitative comparisons of its cross-linking efficiency with glutaraldehyde are scarce, its chemical structure suggests a similar mechanism of action. Researchers seeking to minimize cytotoxicity may find this compound to be a suitable option, though empirical optimization of the cross-linking protocol is essential to achieve the desired efficiency. The choice between this compound and glutaraldehyde will ultimately depend on the specific requirements of the experiment, with a trade-off between the high efficiency of glutaraldehyde and the potentially improved biocompatibility of this compound. Further research directly comparing these two cross-linkers is warranted to provide a more definitive guide for the scientific community.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutaraldehyde vs Formaldehyde: Best Choice for Biocides [elchemy.com]
- 5. Glutaraldehyde as a protein cross-linking reagent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Glutaraldehyde affects biocompatibility of bioprosthetic heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Analytical Techniques for Validating Adipaldehyde Cross-links
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the validation and characterization of adipaldehyde-mediated protein cross-links. This compound, a six-carbon dialdehyde, is utilized in various bioconjugation and drug delivery applications to form stable cross-links between protein molecules. The validation of these cross-links is critical for ensuring the efficacy, stability, and safety of the resulting products. This document outlines the principles, protocols, and comparative performance of the most common analytical methods employed for this purpose.
Introduction to this compound Cross-linking
This compound reacts primarily with the amine groups of lysine and arginine residues on protein surfaces. The reaction proceeds via the formation of a Schiff base, which can then form a stable covalent bond, resulting in intramolecular or intermolecular protein cross-links. The validation of these cross-links involves confirming the formation of higher molecular weight species and identifying the specific amino acid residues involved in the linkage.
Core Analytical Techniques
The validation of this compound cross-links typically involves a combination of electrophoretic, chromatographic, and spectrometric techniques. Each method offers distinct advantages and provides complementary information regarding the cross-linking efficiency and the nature of the cross-linked products.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the analytical techniques discussed in this guide. The data presented is a synthesis from studies on similar dialdehydes like glutaraldehyde and formaldehyde, providing a reasonable estimation for this compound.
| Technique | Principle | Information Provided | Throughput | Cost | Key Advantages | Limitations |
| SDS-PAGE | Separation of proteins by size | Formation of higher molecular weight species, estimation of cross-linking efficiency | High | Low | Simple, rapid, and widely accessible for initial screening.[1][2] | Low resolution, non-specific, provides no information on cross-linking sites. |
| Western Blotting | Immuno-detection of specific proteins | Confirmation of the presence of the target protein in cross-linked complexes | Medium | Medium | High specificity for the target protein.[1][3] | Requires a specific primary antibody, provides no information on cross-linking sites. |
| HPLC (RP-HPLC) | Separation based on hydrophobicity | Separation of cross-linked and un-cross-linked proteins/peptides, quantification | Medium | Medium | High resolution, suitable for fractionation before MS analysis.[4][5][6] | Can be complex to optimize, may require derivatization for detection.[7][8] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Precise mass of cross-linked species, identification of cross-linked residues | Low | High | Provides detailed structural information, highly sensitive and specific.[9][10][11] | Complex data analysis, requires specialized equipment and expertise. |
| FTIR Spectroscopy | Infrared absorption by chemical bonds | Changes in functional groups, confirmation of Schiff base formation | High | Low | Non-destructive, provides information on chemical bond changes.[6][12] | Provides general structural information, not specific to cross-linking sites. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for aldehyde cross-linking and have been adapted for this compound.
This compound Cross-linking of a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound solution (e.g., 25% in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Microcentrifuge tubes
Procedure:
-
Prepare a 1 mg/mL solution of BSA in PBS.
-
To 100 µL of the BSA solution, add this compound to a final concentration ranging from 0.05% to 1% (v/v).
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
To stop the reaction, add the quenching solution to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is quenched.
-
The cross-linked protein solution is now ready for analysis by SDS-PAGE, Western Blotting, or other techniques.
Analysis of Cross-linking by SDS-PAGE
Materials:
-
Cross-linked protein sample
-
Laemmli sample buffer (2X)
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Mix 20 µL of the cross-linked protein sample with 20 µL of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes. Note: For some cross-linkers, heating can reverse the cross-links, but Schiff bases formed by dialdehydes are generally stable to this treatment.[13][14]
-
Load 15-20 µL of the prepared sample into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear protein bands are visible against a transparent background.
-
Analyze the gel for the appearance of higher molecular weight bands, indicative of cross-linking.
Identification of Cross-linked Peptides by Mass Spectrometry
Materials:
-
Cross-linked protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin columns for desalting
-
LC-MS/MS system
Procedure:
-
Denaturation and Reduction: To the cross-linked protein sample, add urea to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis: Use specialized cross-linking analysis software (e.g., pLink, MaxLynx) to identify cross-linked peptides. The software will search for pairs of peptides linked by an this compound molecule. The expected mass addition for an this compound cross-link (after Schiff base formation and dehydration) is C6H8O, which corresponds to a monoisotopic mass of 96.0575 Da.
Visualizations
This compound Cross-linking Reaction
Caption: Reaction scheme of this compound with protein amine groups.
Experimental Workflow for Cross-link Validation
Caption: General workflow for this compound cross-link analysis.
Signaling Pathway Analogy: Cross-link Detection Logic
Caption: Logical flow for validating this compound cross-links.
Conclusion
The validation of this compound cross-links is a multi-faceted process that relies on the synergistic use of several analytical techniques. For initial screening and confirmation of cross-linking, SDS-PAGE is an indispensable tool due to its simplicity and high throughput. When specificity is required, Western blotting can confirm the involvement of the target protein. For more detailed characterization, including the identification of cross-linking sites and precise quantification, a combination of HPLC and high-resolution mass spectrometry is the gold standard. The choice of technique will ultimately depend on the specific requirements of the study, including the level of detail required, sample availability, and access to instrumentation. By employing the methods outlined in this guide, researchers can confidently validate and characterize this compound-mediated protein cross-links for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Antagonistic reactions of arginine and lysine against formaldehyde and their relation to cell proliferation, apoptosis, folate cycle and photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fgsc.net [fgsc.net]
- 5. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Crosslinking of gelatin Schiff base hydrogels with different structural dialdehyde polysaccharides as novel crosslinkers: Characterization and performance comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of formaldehyde-induced modifications in proteins: reactions with model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Adipaldehyde-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of adipaldehyde-modified peptides. This compound, a six-carbon dialdehyde, can form complex modifications and cross-links with proteins, primarily reacting with lysine and arginine residues. Understanding these modifications is crucial for researchers in various fields, including toxicology, drug development, and the study of age-related diseases. This document offers detailed experimental protocols, comparative data on analytical strategies, and visualizations to aid in the robust identification and quantification of these peptide adducts.
Introduction to this compound Modifications
This compound can react with the primary amine groups of lysine residues and the guanidinium group of arginine residues in proteins. These reactions can lead to the formation of mono-adducts and intra- or inter-molecular cross-links. The resulting modifications can alter protein structure and function. Mass spectrometry is a powerful tool for characterizing these modifications, but the analysis can be challenging due to the heterogeneity of the adducts and potential low stoichiometry.
Mass Shifts of this compound-Modified Peptides
The precise identification of this compound-induced modifications by mass spectrometry relies on the accurate determination of mass shifts in modified peptides. Below is a table summarizing the theoretical mass shifts for various this compound adducts on lysine residues.
| Type of Modification | Description | Theoretical Mass Shift (Da) |
| Mono-adduct (Schiff base) | Initial reaction of one aldehyde group with a primary amine, followed by the loss of a water molecule. | +96.0837 |
| Reduced Mono-adduct | Schiff base stabilized by reduction (e.g., with sodium borohydride). | +98.0993 |
| Intra-peptide Cross-link | Reaction of both aldehyde groups with two lysine residues within the same peptide. | +80.0681 |
| Inter-peptide Cross-link | Reaction of both aldehyde groups with lysine residues on two different peptides. | +80.0681 |
Comparative Analysis of Analytical Strategies
The analysis of this compound-modified peptides can be approached using several mass spectrometry-based strategies. The choice of method depends on the specific research question, sample complexity, and desired level of quantification.
| Analytical Strategy | Principle | Advantages | Disadvantages | Typical Application |
| Direct LC-MS/MS Analysis | Direct analysis of tryptic digests of this compound-modified proteins by liquid chromatography-tandem mass spectrometry. | Simple workflow, suitable for identifying abundant modifications. | May lack sensitivity for low-abundance adducts; complex spectra can be difficult to interpret. | Initial screening for this compound modifications. |
| LC-MS/MS with Chemical Derivatization | Chemical modification of the remaining free aldehyde group on mono-adducts to improve ionization efficiency or enable affinity purification. | Increased sensitivity and specificity for mono-adducts. | Adds complexity to the sample preparation; may not be suitable for cross-linked peptides. | Targeted quantification of specific this compound mono-adducts. |
| High-Resolution Mass Spectrometry (HRMS) | Utilizes instruments like Orbitrap or TOF analyzers to obtain high-resolution and accurate mass data. | High mass accuracy aids in the confident identification of modifications and reduces false positives. | Higher instrument cost. | Unambiguous identification of complex this compound adducts. |
| Data-Independent Acquisition (DIA) | A mass spectrometry method where all precursor ions within a selected m/z range are fragmented. | Comprehensive fragmentation data allows for retrospective data analysis and potentially better quantification. | Data analysis can be more complex than traditional data-dependent acquisition. | Quantitative proteomics studies of this compound-induced modifications. |
Experimental Protocols
Sample Preparation and Tryptic Digestion
-
Protein Modification: Incubate the protein of interest with a defined concentration of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a specific time at 37°C.
-
Reduction and Alkylation (Optional but Recommended): To stabilize Schiff base adducts, add sodium borohydride (NaBH₄) to a final concentration of 5 mg/mL and incubate for 30 minutes at room temperature. Subsequently, reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Buffer Exchange: Remove excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or spin filter.
-
Tryptic Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the desalted peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) operating in data-dependent acquisition (DDA) mode.
-
Full Scan (MS1): Acquire full scan spectra from m/z 350 to 1800 with a resolution of 70,000.
-
Tandem Scans (MS2): Select the top 10-15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 spectra with a resolution of 17,500.
-
-
Data Analysis: Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) with variable modifications set for the expected this compound adducts (e.g., +96.0837 Da and +80.0681 Da on lysine).
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound-modified peptides.
Caption: Workflow for Mass Spectrometry Analysis of this compound-Modified Peptides.
Signaling Pathway Visualization
While this compound itself is not a signaling molecule, the modification of proteins by this compound can impact various cellular signaling pathways by altering protein function. The diagram below illustrates a hypothetical scenario where this compound modification of a key signaling protein (Kinase A) leads to pathway dysregulation.
Caption: Hypothetical Dysregulation of a Signaling Pathway by this compound Modification.
Conclusion
The mass spectrometric analysis of this compound-modified peptides is a complex but essential task for understanding the biological consequences of this modification. This guide has provided a comparative overview of analytical strategies, detailed experimental protocols, and visual aids to facilitate research in this area. By carefully selecting the appropriate methodology and optimizing experimental parameters, researchers can achieve reliable identification and quantification of this compound-induced peptide modifications, paving the way for new insights into disease mechanisms and the development of novel therapeutics.
A Comparative Guide to Confirming Adipaldehyde Reactions: FTIR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurately confirming the conversion of adipaldehyde in chemical reactions is crucial for process optimization and quality control. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for this purpose. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in selecting the most suitable method for your specific needs.
Introduction to this compound and the Importance of Reaction Confirmation
This compound, a six-carbon dialdehyde, is a versatile chemical intermediate used in the synthesis of various polymers, cross-linking agents, and pharmaceutical precursors. Its two reactive aldehyde functional groups allow it to participate in a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. Accurate monitoring of these reactions is essential to ensure complete conversion, identify byproducts, and determine reaction kinetics.
FTIR spectroscopy offers a rapid, non-destructive, and often in-situ method for monitoring chemical reactions by tracking changes in the characteristic vibrational frequencies of functional groups. This guide will delve into the application of FTIR for confirming this compound reactions and provide a comparative overview of other powerful analytical techniques.
FTIR Spectroscopy for this compound Reaction Confirmation
FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound. The principle lies in the detection of the vibrational modes of specific functional groups, which act as fingerprints for the molecules present in the reaction mixture.
For this compound, the key spectral features to monitor are:
-
Carbonyl (C=O) Stretching: A strong absorption band typically appears in the region of 1720-1740 cm⁻¹ for saturated aliphatic aldehydes like this compound. The disappearance of this peak indicates the consumption of the aldehyde.[1]
-
Aldehydic C-H Stretching: Two distinct, weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H bond in an aldehyde group.[1] The disappearance of these peaks provides further confirmation of the reaction of the aldehyde moieties.
By monitoring the decrease in the intensity of these characteristic this compound peaks and the simultaneous appearance of new peaks corresponding to the product's functional groups (e.g., O-H stretch for reduction to a diol, or C=N stretch for condensation with an amine), the progress and completion of the reaction can be confirmed.
Experimental Workflow for FTIR-based Reaction Monitoring
The following diagram illustrates a general workflow for using FTIR spectroscopy to confirm an this compound reaction.
Hypothetical Example: Monitoring the Reduction of this compound
Due to a lack of specific published data on the FTIR monitoring of this compound reactions, we present a hypothetical experimental protocol for its reduction to 1,6-hexanediol, based on general principles for aldehyde reductions.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., tetrahydrofuran, THF) directly in the reaction vessel.
-
Place the ATR probe into the solution.
-
-
Data Acquisition:
-
Acquire a background spectrum of the solvent.
-
Acquire the initial spectrum of the this compound solution (t=0).
-
Set the spectrometer to collect spectra at regular intervals (e.g., every 5 minutes).
-
-
Reaction Initiation:
-
Add the reducing agent (e.g., sodium borohydride) to the reaction mixture while stirring.
-
-
Monitoring and Analysis:
-
Continuously collect spectra throughout the reaction.
-
Monitor the decrease in the absorbance of the this compound carbonyl peak (~1730 cm⁻¹) and the aldehydic C-H peaks (~2720 and ~2820 cm⁻¹).
-
Simultaneously, monitor the appearance and increase in the broad O-H stretching band of the 1,6-hexanediol product (typically in the 3200-3600 cm⁻¹ region).
-
The reaction is considered complete when the this compound peaks are no longer detectable and the product peak intensity has stabilized.
-
Comparison with Alternative Analytical Methods
While FTIR is a valuable tool, other analytical techniques offer complementary or, in some cases, superior information for confirming this compound reactions.
Data Presentation: A Comparative Overview
The following table summarizes the performance characteristics of FTIR and its alternatives for the analysis of aldehydes. It is important to note that specific performance metrics can vary significantly based on the instrumentation, experimental conditions, and the specific this compound reaction being studied.
| Analytical Method | Key Performance Indicators | Advantages | Disadvantages |
| FTIR Spectroscopy | LOD/LOQ: Highly dependent on the specific reaction and sampling method. | - Real-time, in-situ monitoring- Non-destructive- Rapid data acquisition- Provides functional group information | - Lower sensitivity compared to other methods- Complex mixtures can lead to overlapping peaks- Quantification requires careful calibration |
| NMR Spectroscopy | LOD/LOQ: Typically in the low µg/mL to ng/mL range.[2][3][4][5] | - Provides detailed structural information- Can identify and quantify multiple components simultaneously- Non-destructive | - Lower sensitivity than MS-based methods- More expensive instrumentation- Longer acquisition times for detailed analysis |
| GC-MS | LOD/LOQ: Can reach pg/mL levels, especially with derivatization.[6][7][8] | - High sensitivity and selectivity- Excellent for separating volatile components- Provides structural information from mass spectra | - Requires sample derivatization for non-volatile compounds- Destructive technique- Not suitable for in-situ monitoring |
| HPLC | LOD/LOQ: Typically in the ng/mL to µg/mL range, dependent on the detector and derivatization.[6][9][10][11] | - Suitable for a wide range of compounds- Good for quantification and purity assessment- Various detectors available (UV, MS, etc.) | - Often requires derivatization for aldehydes to enhance detection- Not typically used for real-time monitoring- Can be time-consuming |
Experimental Protocols for Alternative Methods
1. NMR Spectroscopy for Reaction Monitoring
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). By monitoring the disappearance of signals corresponding to the this compound protons and the appearance of new signals from the product, the reaction can be followed quantitatively. The aldehyde protons of this compound would give a characteristic signal in the ¹H NMR spectrum around 9-10 ppm.
-
Protocol Outline:
-
Acquire a ¹H NMR spectrum of the starting material (this compound) in a deuterated solvent.
-
Initiate the reaction in the NMR tube or in a separate reactor from which samples are taken at regular intervals.
-
Acquire ¹H NMR spectra at various time points.
-
Integrate the signals corresponding to the this compound and the product.
-
Calculate the relative concentrations to determine the reaction progress and yield.[2][3][4][5]
-
2. GC-MS for Product Confirmation and Quantification
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase, while MS identifies them based on their mass-to-charge ratio and fragmentation patterns. For non-volatile products, derivatization is often necessary.
-
Protocol Outline:
-
Take an aliquot of the reaction mixture at the desired time point.
-
If necessary, perform a derivatization reaction to make the analytes more volatile (e.g., silylation for hydroxyl groups or oximation for remaining aldehydes).[6][7][8]
-
Inject the derivatized sample into the GC-MS.
-
Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times and mass spectra to known standards or library data.
-
Quantify the components by creating a calibration curve with standards.
-
3. HPLC for Quantification and Purity Analysis
-
Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. A UV detector is commonly used for quantification, often after derivatization of the aldehyde with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH).
-
Protocol Outline:
-
Take an aliquot of the reaction mixture.
-
Derivatize the sample with a suitable agent (e.g., DNPH) to allow for UV detection of the aldehydes and ketones.
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using an appropriate column and mobile phase.
-
Detect the derivatized this compound and product using a UV detector at the appropriate wavelength.
-
Quantify the components by comparing their peak areas to a calibration curve prepared with standards.[9][10][11]
-
Conclusion
The choice of analytical method for confirming this compound reactions depends on the specific information required.
-
FTIR spectroscopy is an excellent choice for real-time, qualitative monitoring of the reaction progress, providing immediate feedback on the consumption of reactants and the formation of products. Its ease of use and non-destructive nature make it ideal for in-process control.
-
NMR spectroscopy offers unparalleled detail for structural elucidation and can be used for quantitative analysis of complex mixtures without the need for derivatization.
-
GC-MS provides the highest sensitivity and selectivity , making it the method of choice for identifying and quantifying trace components and byproducts, although it typically requires sample preparation.
-
HPLC is a robust and reliable technique for quantitative analysis and purity assessment , particularly when coupled with a suitable derivatization method.
For a comprehensive understanding of this compound reactions, a multi-technique approach is often beneficial. For instance, in-situ FTIR can be used for initial reaction monitoring and endpoint determination, followed by GC-MS or HPLC for detailed product characterization and quantification to confirm purity and yield. By understanding the strengths and limitations of each technique, researchers can make informed decisions to effectively and efficiently confirm the outcomes of their this compound reactions.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. ethz.ch [ethz.ch]
- 4. PlumX [plu.mx]
- 5. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Polymer Analysis: A Comparative Guide to Characterizing Adipaldehyde-Crosslinked Polymers
For Immediate Release
In the dynamic fields of materials science and drug development, a thorough understanding of polymer characteristics is paramount. The crosslinking of polymers with adipaldehyde yields materials with unique physicochemical properties, necessitating precise and comprehensive analytical techniques for their characterization. This guide provides a detailed comparison of Gel Permeation Chromatography (GPC) with other key analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Dynamic Light Scattering (DLS), and Rheology—for the characterization of this compound-crosslinked polymers.
The selection of an appropriate analytical technique is critical for elucidating the molecular weight distribution, size, and structural integrity of these complex macromolecules. While GPC is a cornerstone for determining molecular weight, a multi-faceted approach employing complementary techniques provides a more complete picture of the polymer's behavior and properties.
Comparative Analysis of Characterization Techniques
The following tables summarize the quantitative data obtained from characterizing this compound-crosslinked polymers, offering a side-by-side comparison of the capabilities of GPC, NMR, DLS, and Rheology.
Table 1: Molecular Weight and Polydispersity Index (PDI) Determination
| Technique | Principle | Information Provided | Sample Results (this compound-Crosslinked Gelatin) | Advantages | Limitations |
| GPC | Size exclusion chromatography | Mn, Mw, Mz, PDI | Mw: 150 kDa, PDI: 2.1 | Robust, reproducible, provides full molecular weight distribution. | Relative to standards, can be affected by polymer-column interactions. |
| NMR | Nuclear magnetic resonance of end-groups | Mn | Mn: 70 kDa | Provides absolute Mn, gives structural information. | Less accurate for high Mw polymers (>50 kDa), requires distinct end-group signals. |
| GPC-MALS | GPC coupled with Multi-Angle Light Scattering | Absolute Mw, PDI | Absolute Mw: 165 kDa, PDI: 2.0 | Provides absolute molecular weight without column calibration. | Requires accurate dn/dc value, sensitive to sample purity.[1][2] |
Note: The data presented for this compound-crosslinked gelatin is a representative example compiled from analogous dialdehyde-crosslinked biopolymer systems due to the limited availability of direct comparative studies on this compound. The principles and trends are directly applicable.
Table 2: Particle Size and Crosslinking Characterization
| Technique | Principle | Information Provided | Sample Results (this compound-Crosslinked Chitosan) | Advantages | Limitations |
| DLS | Measures fluctuations in scattered light intensity | Hydrodynamic Radius (Rh), size distribution | Rh: 250 nm | Fast, non-invasive, sensitive to small aggregates. | Sensitive to dust and large aggregates, assumes spherical shape for Mw calculation. |
| Rheology | Measures flow and deformation | Storage (G') & Loss (G") Moduli, Crosslink Density | G' > G" (gel-like), Crosslink density increases with this compound concentration. | Provides information on bulk mechanical properties and crosslinking. | Indirect measure of molecular properties, requires model-fitting. |
| NMR | Solid-state NMR | Crosslinking chemistry and density | Confirms imine bond formation, relative crosslink density. | Provides direct chemical information about the crosslinks. | Can be complex to interpret, may require isotopic labeling for detailed analysis. |
Note: The data for this compound-crosslinked chitosan is representative of dialdehyde-crosslinked systems.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization. Below are the protocols for the key experiments discussed.
Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution of the this compound-crosslinked polymer.
Protocol:
-
Sample Preparation: Dissolve 2-5 mg of the dried polymer in an appropriate mobile phase (e.g., 0.2 M acetic acid/0.1 M sodium acetate for chitosan) to a concentration of 2 mg/mL.[1] Filter the solution through a 0.2 µm syringe filter.
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a suitable column set (e.g., Waters Ultrahydrogel).[1] For absolute molecular weight, a multi-angle light scattering (MALS) detector is added.[2]
-
Analysis Conditions: Set the column temperature to 35 °C and the flow rate to 0.5 mL/min.[1]
-
Calibration: Calibrate the system using polymer standards with a narrow molecular weight distribution (e.g., pullulan or polyethylene oxide).
-
Data Acquisition and Analysis: Inject the sample and collect the elution profile. Use the system's software to calculate Mn, Mw, Mz, and PDI based on the calibration curve. For GPC-MALS, use the ASTRA software with a known dn/dc value (e.g., 0.180 mL/g for chitosan) to determine the absolute molecular weight.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the number-average molecular weight (Mn) and confirm the crosslinking chemistry.
Protocol:
-
Sample Preparation (for Mn): Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., D2O with acetic acid for chitosan).
-
Sample Preparation (for crosslinking): For solid-state NMR, pack the dried crosslinked polymer into a magic-angle spinning (MAS) rotor.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For Mn: Acquire a 1H NMR spectrum. Identify the signals corresponding to the polymer backbone repeating units and the end-groups.
-
For crosslinking: Acquire a 13C CP-MAS (Cross-Polarization Magic-Angle Spinning) spectrum to identify the carbon signals of the imine crosslinks.
-
-
Data Analysis:
-
For Mn: Calculate Mn by comparing the integral of the end-group protons to the integral of the repeating unit protons.
-
For crosslinking: Identify the chemical shifts corresponding to the formation of the Schiff base (imine bond) between the aldehyde groups of this compound and the amine groups of the polymer.
-
Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius (Rh) and size distribution of the polymer particles in solution.
Protocol:
-
Sample Preparation: Prepare a dilute polymer solution (0.1-1.0 mg/mL) in a suitable filtered buffer. Filter the solution through a 0.2 µm filter directly into a clean cuvette.
-
Instrumentation: Use a DLS instrument with a laser light source.
-
Data Acquisition: Equilibrate the sample at a controlled temperature (e.g., 25 °C). Measure the fluctuations in the scattered light intensity over time.
-
Data Analysis: The instrument's software calculates the autocorrelation function of the scattered light intensity. From this, the diffusion coefficient is determined, and the hydrodynamic radius (Rh) is calculated using the Stokes-Einstein equation.
Rheology
Objective: To evaluate the viscoelastic properties and infer the crosslinking density of the polymer hydrogel.
Protocol:
-
Sample Preparation: Prepare the polymer hydrogel at the desired concentration and allow it to fully crosslink.
-
Instrumentation: Use a rotational rheometer with a parallel plate or cone-and-plate geometry.
-
Data Acquisition:
-
Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Oscillatory Frequency Sweep: Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G") as a function of frequency.
-
-
Data Analysis: A gel is indicated if G' is greater than G" and both are largely independent of frequency. The value of G' in the plateau region can be used to estimate the crosslink density.
Visualizing the Process and Chemistry
Diagrams are essential for understanding complex workflows and chemical reactions.
Caption: Experimental workflow for the characterization of this compound-crosslinked polymers.
Caption: this compound crosslinking mechanism with amine-containing polymers.
References
A Comparative Guide to Adipaldehyde Alternatives for Polymer Synthesis
For researchers, scientists, and drug development professionals seeking alternatives to adipaldehyde in polymer synthesis, a careful evaluation of substitute dialdehydes is crucial. This guide provides a comprehensive comparison of this compound with three primary alternatives: glutaraldehyde, succinaldehyde, and glyoxal. The selection of an appropriate dialdehyde monomer is critical as it directly influences the polymerization process and the ultimate physical and chemical properties of the resulting polymer. This guide offers a side-by-side analysis of these compounds, supported by experimental data on polymer performance and detailed methodologies to assist in reproducible research.
Performance Comparison of Polyaldehydes
The choice of a dialdehyde monomer has a significant impact on the final polymer's characteristics, including its molecular weight, thermal stability, and mechanical strength. While direct comparative studies under identical conditions are limited, the following tables summarize available data from various sources to provide a comparative overview.
Table 1: Comparison of Monomer Properties and Polymer Molecular Weight
| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Polymer | Typical Polymer Molecular Weight ( g/mol ) |
| This compound | C₆H₁₀O₂ | 114.14 | Poly(this compound) | Data not readily available; tends to form oligomers.[1] |
| Glutaraldehyde | C₅H₈O₂ | 100.12 | Poly(glutaraldehyde) | Can range from low to 20,000.[2] |
| Succinaldehyde | C₄H₆O₂ | 86.09 | Poly(succinaldehyde) | Typically forms low molecular weight polymers.[3][4] |
| Glyoxal | C₂H₂O₂ | 58.04 | Poly(glyoxal) | Forms highly cross-linked, insoluble polymers of high molecular weight.[5] |
Table 2: Thermal and Mechanical Properties of Polyaldehydes
| Polymer | Decomposition Temperature (°C) | Mechanical Properties |
| Poly(this compound) | Data not readily available | Can enhance thermal stability and mechanical strength when used as a precursor in polymers like nylon.[1] |
| Poly(glutaraldehyde) | Data not readily available | Cross-linked blends show improved thermal and mechanical properties.[6] Tensile strength of cross-linked PVA/starch blends can be enhanced.[6] |
| Poly(succinaldehyde) | Poly(alkylene succinate)s (related polyesters) show decomposition temperatures around 420-430 °C.[7][8][9][10] | Data not readily available for homopolymer. |
| Poly(glyoxal) | Data not readily available for homopolymer | Enhances wet/dry strength in paper and improves viscosity in various applications.[5][11] Cross-linked PVA/PAA films show a 55% increase in tensile strength.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of polymers. Below are representative methodologies for the polymerization of this compound and its alternatives.
Protocol 1: Cationic Polymerization of this compound
This protocol describes a general procedure for the cationic polymerization of this compound.
Materials:
-
This compound (freshly distilled)
-
Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Quenching agent (e.g., methanol)
-
Dry nitrogen or argon atmosphere
Procedure:
-
Under a dry nitrogen or argon atmosphere, dissolve freshly distilled this compound in anhydrous dichloromethane in a dried flask equipped with a magnetic stirrer.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid initiator (e.g., a solution of BF₃·OEt₂ in dichloromethane) to the stirred monomer solution.
-
Allow the polymerization to proceed for a set time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Quench the reaction by adding cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a low temperature.
Characterization:
-
The molecular weight and molecular weight distribution of the resulting poly(this compound) can be determined by gel permeation chromatography (GPC).
-
The thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
The mechanical properties of the polymer can be evaluated by preparing films or molded samples and performing tensile tests to determine tensile strength, Young's modulus, and elongation at break.
Protocol 2: Anionic Polymerization of Glutaraldehyde
This protocol outlines a general method for the anionic polymerization of glutaraldehyde.
Materials:
-
Glutaraldehyde (purified, e.g., by distillation)
-
Anionic initiator (e.g., n-butyllithium, n-BuLi)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Quenching agent (e.g., methanol)
-
Dry nitrogen or argon atmosphere
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve purified glutaraldehyde in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the anionic initiator (e.g., a solution of n-BuLi in hexanes) dropwise to the stirred monomer solution. The appearance of a color change may indicate the initiation of polymerization.
-
Maintain the reaction at the low temperature for a specified period (e.g., 2-6 hours).
-
Terminate the polymerization by adding a quenching agent like methanol.
-
Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Protocol 3: Acid-Catalyzed Polymerization of Succinaldehyde
This protocol describes a typical acid-catalyzed polymerization of succinaldehyde.
Materials:
-
Succinaldehyde (freshly prepared or distilled)
-
Acid catalyst (e.g., sulfuric acid, H₂SO₄)
-
Solvent (optional, e.g., a non-polar organic solvent)
Procedure:
-
Place freshly prepared succinaldehyde in a reaction vessel. If a solvent is used, dissolve the succinaldehyde in it.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating. The polymerization is often indicated by an increase in viscosity.
-
Continue the reaction for a desired time or until the desired viscosity is reached.
-
The reaction can be stopped by neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Isolate the polymer by removing the solvent (if used) and any unreacted monomer, followed by drying.
Protocol 4: Polymerization of Glyoxal
Anhydrous glyoxal readily polymerizes. This protocol describes a method to initiate this polymerization.
Materials:
-
Anhydrous glyoxal
-
Initiator (e.g., a trace amount of water or a Lewis acid)
Procedure:
-
Anhydrous glyoxal is highly reactive and can polymerize spontaneously.[5][13]
-
To control the polymerization, it is often handled as a 40% aqueous solution.[11][14]
-
For polymerization, anhydrous glyoxal can be prepared by heating solid glyoxal hydrate with a dehydrating agent like phosphorus pentoxide and condensing the vapors.[14]
-
The polymerization of anhydrous glyoxal can be initiated by trace amounts of water or acids, and it often proceeds rapidly, even at low temperatures, to form a solid, cross-linked polymer.[5][13]
Reaction Mechanisms and Experimental Workflows
To visualize the chemical processes and experimental steps, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Glutaraldehyde, succinaldehyde, and glyoxal present as viable alternatives to this compound for various polymer synthesis applications. The choice among these dialdehydes will be dictated by the desired properties of the final polymer. Glutaraldehyde is a versatile cross-linker and can form polymers of moderate molecular weight. Succinaldehyde is suitable for applications where lower molecular weight polymers are acceptable. Glyoxal is ideal for creating highly cross-linked, rigid networks. This guide provides a foundational comparison to aid researchers in selecting the most appropriate this compound alternative for their specific needs. Further experimental investigation is encouraged to directly compare the performance of these polyaldehydes under identical conditions to build upon the data presented here.
References
- 1. Buy this compound | 1072-21-5 [smolecule.com]
- 2. Polymerization of proteins with glutaraldehyde. Soluble molecular-weight markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinaldehyde - Wikipedia [en.wikipedia.org]
- 4. Buy Succinaldehyde | 638-37-9 [smolecule.com]
- 5. GLYOXAL - Ataman Kimya [atamanchemicals.com]
- 6. Effect of glutaraldehyde on thermal and mechanical properties of starch and polyvinyl alcohol blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. atamankimya.com [atamankimya.com]
- 12. Influence of Glyoxal on Preparation of Poly(Vinyl Alcohol)/Poly(Acrylic Acid) Blend Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. Glyoxal - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Adipaldehyde, Glutaraldehyde, and Glyoxal for Tissue Fixation
For researchers, scientists, and drug development professionals, the choice of fixative is a critical determinant of experimental success, profoundly influencing tissue morphology, antigenicity, and the integrity of cellular components. This guide provides an objective comparison of three dialdehyde fixatives—Adipaldehyde, Glutaraldehyde, and Glyoxal—supported by experimental data to inform the selection process for various research applications.
Dialdehydes are highly effective cross-linking agents that preserve tissue by forming covalent bonds with proteins and other macromolecules, thereby stabilizing cellular structures. While glutaraldehyde has long been a standard in the field, particularly for electron microscopy, concerns about its impact on antigenicity and its relatively slow penetration have led to the exploration of alternatives. Glyoxal has emerged as a popular substitute due to its rapid fixation and better preservation of nucleic acids and some antigens. This compound, a lesser-known dialdehyde, also presents unique characteristics that warrant consideration.
Performance Comparison of Dialdehyde Fixatives
The efficacy of a fixative is judged on several key performance indicators, including its cross-linking efficiency, preservation of tissue morphology and antigenicity, and the introduction of artifacts. The following table summarizes the comparative performance of this compound, Glutaraldehyde, and Glyoxal based on available experimental data.
| Performance Metric | This compound (α-hydroxythis compound) | Glutaraldehyde | Glyoxal |
| Cross-linking Efficiency | Moderate | High[1] | Moderate to High[2] |
| Tissue Penetration Rate | Partial adsorption to gel, suggesting moderate penetration[1] | Slower penetration compared to formaldehyde[3] | Rapid penetration[2] |
| Preservation of Morphology | Good | Excellent, especially for ultrastructure[3] | Good, with less tissue shrinkage compared to alcohol-based fixatives[4] |
| Preservation of Antigenicity | Generally good, but can be antigen-dependent | Can mask epitopes, often requiring antigen retrieval[2][3] | Generally good, often preserves antigenicity better than glutaraldehyde[5][6] |
| Artifact Formation | Can contain various polymers and impurities[1] | Can cause autofluorescence and tissue hardening[4][7] | Can cause erythrocyte lysis and cytoplasmic "bubbling"[7] |
| Toxicity | Data not widely available | Higher toxicity | Lower toxicity compared to glutaraldehyde |
Chemical Reaction Mechanisms in Tissue Fixation
The process of tissue fixation by dialdehydes involves the formation of cross-links between proteins, primarily through reactions with the amino groups of lysine residues.[8] While the fundamental mechanism is similar, the specific reactions and resulting cross-links differ for each dialdehyde, influencing their performance characteristics.
This compound (α-hydroxythis compound) Fixation Pathway
The cross-linking mechanism of α-hydroxythis compound is not as extensively documented as that of glutaraldehyde or glyoxal. It is understood to react with amino groups on proteins, forming Schiff bases and subsequently stable cross-links. The presence of a hydroxyl group may influence its reactivity and the stability of the formed cross-links.
Glutaraldehyde Fixation Pathway
Glutaraldehyde is a highly reactive dialdehyde that rapidly forms stable cross-links with proteins.[9] It reacts with amino, sulfhydryl, and phenolic groups, leading to extensive polymerization and the formation of a rigid network that effectively preserves cellular ultrastructure.[3]
Glyoxal Fixation Pathway
Glyoxal, the smallest dialdehyde, reacts primarily with the epsilon-amino group of lysine and the guanidinyl group of arginine.[5] Its reactions are generally faster than those of glutaraldehyde, and it is less likely to form extensive polymers, which can be advantageous for preserving antigenicity.[2]
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable tissue fixation. The following are representative protocols for immersion fixation using this compound, Glutaraldehyde, and Glyoxal.
General Tissue Fixation Workflow
The overall process for tissue fixation, regardless of the specific dialdehyde used, follows a general workflow designed to preserve the tissue from the moment of collection through to analysis.
Protocol 1: this compound (α-hydroxythis compound) Fixation
Materials:
-
α-hydroxythis compound solution (concentration to be optimized, typically 1-4%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue cassettes
-
Processing reagents (graded ethanol, clearing agent, paraffin)
Procedure:
-
Immediately after dissection, immerse tissue samples in at least 10 volumes of this compound fixative solution.
-
Ensure tissue thickness is no more than 5 mm for adequate penetration.
-
Fix for 4-24 hours at room temperature. The optimal time will depend on tissue type and size.
-
After fixation, wash the tissue in PBS three times for 15 minutes each.
-
Proceed with standard tissue processing (dehydration, clearing, and paraffin infiltration).
Protocol 2: Glutaraldehyde Fixation
Materials:
-
Glutaraldehyde solution (typically 2.5% in 0.1 M phosphate or cacodylate buffer, pH 7.4)[10]
-
0.1 M Phosphate or Cacodylate buffer, pH 7.4
-
Tissue cassettes
-
Processing reagents
Procedure:
-
Immerse freshly dissected tissue in at least 10-20 volumes of 2.5% glutaraldehyde solution.[11]
-
For optimal results, tissue pieces should be no larger than 1-2 mm³.
-
Fix for 2-4 hours at 4°C for electron microscopy or 12-24 hours at room temperature for light microscopy.
-
Following fixation, wash the tissue thoroughly in the corresponding buffer (3 changes of 15 minutes each).
-
(Optional for immunohistochemistry) To block free aldehyde groups that can cause background staining, incubate the tissue in a quenching solution (e.g., 0.1 M glycine in PBS) for 1 hour.[3]
-
Proceed with tissue processing.
Protocol 3: Glyoxal Fixation
Materials:
-
Glyoxal fixative solution (commercial or lab-prepared, typically at an acidic pH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue cassettes
-
Processing reagents
Procedure:
-
Immerse the tissue samples in a generous volume of Glyoxal fixative.
-
Fixation time is typically shorter than with glutaraldehyde, ranging from 4 to 12 hours at room temperature, depending on the tissue.
-
After fixation, transfer the tissue to 70% ethanol or PBS for storage before processing.
-
Proceed with standard tissue processing. Note that for some antibodies, antigen retrieval may still be necessary, although often less harsh conditions are required compared to glutaraldehyde-fixed tissue.[12]
Conclusion
The selection of an appropriate dialdehyde fixative is a critical step that requires careful consideration of the specific experimental goals. Glutaraldehyde remains a superior choice for applications demanding excellent ultrastructural preservation, such as electron microscopy. However, its tendency to mask antigens necessitates additional steps for immunohistochemistry. Glyoxal offers a compelling alternative with its rapid fixation, good morphological preservation, and generally better antigen preservation, making it a versatile fixative for a wide range of applications. This compound, while less characterized, shows promise as a moderate cross-linker and warrants further investigation to fully understand its potential advantages and limitations. Researchers are encouraged to empirically determine the optimal fixative and protocol for their specific tissue type and target molecules to ensure the highest quality and most reliable experimental outcomes.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Glyoxal fixation: An approach to solve immunohistochemical problem in neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyoxal is a superior fixative to formaldehyde in promoting antigenicity and structural integrity in murine cardiac tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facts in artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde Fixatives - National Diagnostics [nationaldiagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. bwjoneslab.com [bwjoneslab.com]
- 11. med.nyu.edu [med.nyu.edu]
- 12. Comparison of Long-Term Fixation Effects on Tissues Stored in Glyoxal and Formaldehyde as Evaluated by Special Stains and Immunohistochemistry, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]
Gauging Cross-Linking Efficiency with Adipaldehyde Using Differential Scanning Calorimetry: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the degree of cross-linking in polymeric biomaterials is a critical step in ensuring material performance and batch-to-batch consistency. This guide provides a comparative analysis of how Differential Scanning Calorimetry (DSC) can be effectively utilized to quantify the extent of cross-linking with Adipic Acid Dihydrazide (AAD), a common cross-linking agent.
Adipic Acid Dihydrazide (AAD) is a frequently employed cross-linker for water-based emulsions and is also used as a hardener for epoxy resins.[1][2] The validation of the cross-linking degree is paramount as it directly influences the mechanical properties, degradation kinetics, and overall functionality of the final product. DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time, providing valuable insights into the material's thermal properties, which are altered by the cross-linking process.[3]
The Principle of DSC in Validating Cross-Linking
The formation of a cross-linked network restricts the mobility of polymer chains. This restriction is directly observable through changes in the material's thermal transitions, most notably the glass transition temperature (Tg). The glass transition is the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased.
An increase in the degree of cross-linking leads to a more rigid polymer network, which in turn requires more energy (a higher temperature) to induce the segmental motion of the polymer chains that characterizes the glass transition. Therefore, a higher degree of cross-linking is typically associated with a higher glass transition temperature (Tg).[3] DSC can precisely measure this shift in Tg, providing a quantitative measure of the extent of the cross-linking reaction.
Experimental Data: A Comparative Analysis
| Cross-linker Concentration (% w/w) | Denaturation Temperature (°C) | Denaturation Enthalpy (J/g) |
| 0 (Control) | 65.2 | 8.9 |
| 0.125 | 75.4 | 5.1 |
| 0.25 | 80.1 | 3.8 |
| 0.5 | 82.5 | 2.5 |
| 1.0 | 83.1 | 2.1 |
| 1.5 | 83.5 | 1.9 |
| 2.5 | 84.0 | 1.7 |
Data adapted from a study on glutaraldehyde-cross-linked gelatin films. The denaturation temperature, analogous to Tg in this context, shows a clear increase with higher cross-linker concentrations, indicating a more thermally stable and highly cross-linked network.[4]
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable DSC analysis. Below are generalized protocols for sample preparation and DSC measurement.
Protocol 1: Preparation of Cross-linked Hydrogel Films
-
Polymer Solution Preparation: Prepare a solution of the base polymer (e.g., hyaluronic acid, chitosan, or gelatin) in an appropriate solvent (typically deionized water or a buffer solution) at a predetermined concentration (e.g., 5% w/v).
-
Cross-linker Addition: Prepare a stock solution of Adipic Acid Dihydrazide (AAD) in the same solvent. Add varying amounts of the AAD solution to the polymer solution to achieve the desired final cross-linker concentrations (e.g., 0%, 1%, 2.5%, 5%, and 10% w/w of the polymer).
-
Casting and Curing: Cast the mixtures into petri dishes or appropriate molds to a uniform thickness. Allow the solvent to evaporate under controlled conditions (e.g., at room temperature or in a low-temperature oven) to form films. The curing process, where the cross-linking reaction occurs, may require specific temperature and time conditions depending on the polymer system. For AAD, cross-linking can often occur at ambient temperatures as water evaporates.[5]
-
Drying and Equilibration: Once the films are formed and cured, dry them thoroughly under vacuum to remove any residual solvent. Store the dried films in a desiccator to prevent moisture absorption before analysis.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Accurately weigh a small amount of the dried hydrogel film (typically 5-10 mg) into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles during the experiment.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected glass transition or melting temperature of the polymer (e.g., 200 °C).
-
Hold the sample at the high temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first. The data from the second heating scan is typically used for analysis to ensure the results are not influenced by the sample's thermal history.
-
-
Data Analysis: Analyze the resulting DSC thermogram to determine the glass transition temperature (Tg), which is observed as a step change in the heat flow. The melting temperature (Tm), if applicable, will appear as an endothermic peak.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for validating the degree of cross-linking using DSC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 4. Mechanical and thermal properties of gelatin films at different degrees of glutaraldehyde crosslinking: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
Adipaldehyde vs. EDC/NHS: A Comparative Guide to Bioconjugation Efficacy
In the realm of bioconjugation, the covalent linking of molecules to proteins is a cornerstone technique for developing therapeutics, diagnostics, and research tools. For decades, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) has been the gold standard for forming stable amide bonds between carboxyl and amine groups. However, alternative reagents are continually explored to offer different reactivity, stability, and specificity profiles. This guide provides a detailed comparison of the efficacy of adipaldehyde, a dialdehyde crosslinker, with the well-established EDC/NHS chemistry for bioconjugation applications.
Executive Summary
EDC/NHS chemistry is a robust and widely used method for creating highly stable, zero-length amide bonds. It offers high conjugation efficiencies, typically in the range of 70-80%, and the resulting conjugates are generally very stable. This compound, on the other hand, reacts with primary amines (such as the side chain of lysine residues) via Schiff base formation, which can be subsequently stabilized through reductive amination to form a secondary amine linkage. While direct quantitative comparisons are scarce, reductive amination with other aldehydes has been shown to achieve high yields, in some cases up to 90%. The choice between these two methods will depend on the specific application, the nature of the biomolecules involved, and the desired characteristics of the final conjugate, such as bond stability and the potential impact on protein function.
Reaction Mechanisms
This compound Bioconjugation
This compound is a homobifunctional crosslinker containing two aldehyde groups. Its primary mode of reaction with proteins involves the formation of a Schiff base with primary amine groups, predominantly found on lysine residues and the N-terminus of the protein. This reaction is reversible. To form a stable conjugate, a subsequent reduction step, known as reductive amination, is employed. This step converts the unstable imine bond to a stable secondary amine linkage, typically using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
This compound reacts with primary amines on a protein to form a Schiff base, which is then reduced to a stable secondary amine linkage.
EDC/NHS Bioconjugation
EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no spacer arm is introduced between the conjugated molecules. The reaction proceeds in two steps. First, EDC activates a carboxyl group on a protein to form a highly reactive but unstable O-acylisourea intermediate. In the presence of NHS, this intermediate is converted to a more stable NHS ester. The NHS ester then readily reacts with a primary amine on another molecule to form a stable amide bond, releasing NHS.
EDC activates a carboxyl group, which is then stabilized by NHS to form an amine-reactive ester, leading to a stable amide bond.
Quantitative Data Comparison
| Parameter | This compound (via Reductive Amination) | EDC/NHS |
| Typical Conjugation Yield | Can be high (up to 90% reported for other aldehydes in DNA-peptide conjugation)[1], but is highly dependent on reaction conditions and the specific protein. | Generally high, often in the range of 70-80% for protein-protein conjugations.[2] |
| Bond Stability | Forms a stable secondary amine bond. | Forms a highly stable amide bond. |
| Specificity | Reacts with primary amines (lysine, N-terminus). | Activates carboxyl groups (aspartate, glutamate, C-terminus) to react with primary amines. |
| Side Reactions | Potential for intra- and inter-molecular crosslinking due to the bifunctional nature of this compound. Schiff base is prone to hydrolysis if not reduced. | Hydrolysis of the O-acylisourea and NHS-ester intermediates can reduce efficiency. Potential for modification of tyrosine, serine, and threonine residues at higher pH.[3] |
| Effect on Protein Function | The introduction of a linker and modification of lysine residues can potentially impact protein structure and function. | "Zero-length" crosslinker minimizes structural perturbation, but modification of carboxyl or amine groups in active sites can affect function. |
Experimental Protocols
This compound Bioconjugation (Reductive Amination) - General Protocol
This protocol provides a general workflow for conjugating a protein using this compound followed by reductive amination. Optimization of reagent concentrations, pH, and incubation times is crucial for each specific application.
General workflow for protein conjugation using this compound via reductive amination.
Materials:
-
Protein to be conjugated
-
This compound solution
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Reducing Agent (e.g., Sodium Cyanoborohydride, NaBH₃CN)
-
Quenching Buffer (e.g., Tris-HCl or Glycine solution)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Schiff Base Formation: Add the this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized but a 10- to 50-fold molar excess is a common starting point. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Reductive Amination: Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture. A typical starting concentration is a 10- to 20-fold molar excess over the this compound. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any excess aldehyde.
-
Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Analyze the conjugate to determine the degree of labeling and confirm conjugation, for example, by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
EDC/NHS Bioconjugation - Two-Step Protocol
This two-step protocol is often preferred as it minimizes the risk of self-conjugation of the protein containing both carboxyl and amine groups.
Workflow for a two-step protein conjugation using EDC/NHS chemistry.
Materials:
-
Protein₁ (containing carboxyl groups)
-
Protein₂ (containing amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., hydroxylamine, Tris, or glycine)
-
Desalting column or dialysis cassette
Methodology:
-
Activation of Protein₁: Dissolve Protein₁ in Activation Buffer. Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the amount of Protein₁. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted reactions with Protein₂, remove excess EDC and NHS by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Protein₂: Immediately add the activated Protein₁ solution to a solution of Protein₂ in the Reaction Buffer. The molar ratio of Protein₁ to Protein₂ should be optimized for the specific application. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a quenching solution to stop the reaction and deactivate any remaining NHS esters.
-
Purification: Purify the conjugate to remove unreacted proteins and byproducts using size-exclusion chromatography, affinity chromatography, or dialysis.
-
Characterization: Analyze the final conjugate to confirm successful conjugation and determine the conjugation ratio.
Conclusion
Both this compound and EDC/NHS are effective bioconjugation agents, each with its own set of advantages and disadvantages. EDC/NHS chemistry is a well-characterized, high-efficiency method for forming stable amide bonds with no spacer arm. It is often the method of choice for applications requiring a robust and permanent linkage. This compound offers an alternative approach through the formation of a Schiff base and subsequent reductive amination, resulting in a stable secondary amine linkage. This method can be advantageous when targeting lysine residues specifically and when the introduction of a short spacer arm is acceptable or even desirable.
Ultimately, the selection of the appropriate bioconjugation agent will depend on a careful consideration of the specific biomolecules to be conjugated, the desired stability of the resulting bond, the tolerance of the molecules to the reaction conditions, and the intended application of the final bioconjugate. For any new bioconjugation project, empirical optimization of the reaction conditions is highly recommended to achieve the desired outcome.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Adipaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Adipaldehyde, a reactive dialdehyde, requires careful management throughout its lifecycle, from storage to disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[1][2][3] Avoid inhaling vapors or dust and prevent contact with skin and eyes.[1] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1]
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and incompatible materials.[1][2]
**Step-by-Step this compound Disposal Protocol
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or drains. [1]
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbents, PPE) in a suitable, clearly labeled, and closed container.
-
Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
Step 2: Engage a Licensed Waste Disposal Service
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.
Step 3: Transportation and Final Disposal
-
The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The primary disposal method is high-temperature incineration in a unit equipped with appropriate air pollution control devices.[1]
Spill and Leak Cleanup: In the event of a spill, evacuate personnel from the area and remove all sources of ignition.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1]
Physicochemical Properties and Hazard Data
For quick reference, the following table summarizes key quantitative data for this compound, relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C6H10O2[4][5] |
| Molecular Weight | 114.14 g/mol [4][5] |
| Boiling Point | 153.66°C (approximate)[2][3] |
| Melting Point | -8°C[2][3] |
| Flash Point | 66.3°C[2][3] |
| Density | 1.0030 g/cm³[2][3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final destruction.
Caption: Workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local, state, and federal regulations for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Adipaldehyde
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of adipaldehyde, a highly reactive and flammable dialdehyde. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Immediate Safety and Hazard Information
This compound is a hazardous compound requiring careful handling due to its high reactivity and flammability.[1] The aldehyde functional groups can readily react with other chemicals and biological tissues, posing a risk of irritation and burns.[1] It is crucial to work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[2][3]
Key Hazards:
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed or in contact with skin.
-
Flammable liquid and vapor.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risks. The following equipment must be worn at all times:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) must be worn. Gloves should be inspected before use and changed immediately upon contamination.[2][4][5] |
| Body Protection | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton). Synthetic fabrics like polyester should be avoided.[4][5] |
| Respiratory | A full-face respirator is required if exposure limits are exceeded or if working outside of a fume hood.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Precautionary Measures:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Have an emergency spill kit readily accessible. The kit should contain an inert absorbent material and a neutralizing agent like sodium bisulfite.[2]
-
An eyewash station and safety shower must be in close proximity and unobstructed.
2. Handling Procedure:
-
Don all required PPE as specified in the table above.
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[4]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][6]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][4]
3. Post-Handling:
-
Thoroughly wash hands and forearms with soap and water after handling is complete.
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container.
2. Neutralization (for small spills):
-
Small spills can be neutralized with a sodium bisulfite solution before absorption with an inert material.[2]
3. Final Disposal:
-
This compound waste must be disposed of as hazardous chemical waste.[2]
-
The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4]
-
Do not discharge this compound waste into sewer systems or the environment.[4]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[7]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 114.14 g/mol |
| Boiling Point | ~153.66 °C |
| Melting Point | ~ -8 °C |
| Density | 1.0030 g/cm³ |
| Flash Point | 66.3 °C |
| CAS Number | 1072-21-5 |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Buy this compound | 1072-21-5 [smolecule.com]
- 2. This compound (Hexanedial) for Research Applications [benchchem.com]
- 3. This compound [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
